molecular formula C95H168N41O33P3S B15547638 Lys-CoA-Tat CAS No. 872702-36-8

Lys-CoA-Tat

Katalognummer: B15547638
CAS-Nummer: 872702-36-8
Molekulargewicht: 2537.6 g/mol
InChI-Schlüssel: HACJGFKRDXAILR-IRQUQUKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lys-CoA-Tat is a useful research compound. Its molecular formula is C95H168N41O33P3S and its molecular weight is 2537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

872702-36-8

Molekularformel

C95H168N41O33P3S

Molekulargewicht

2537.6 g/mol

IUPAC-Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-6-[[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C95H168N41O33P3S/c1-51(137)125-54(18-6-9-34-112-69(142)47-173-43-42-113-67(140)31-41-114-86(155)73(144)95(2,3)48-166-172(163,164)169-171(161,162)165-46-65-72(168-170(158,159)160)71(143)87(167-65)136-50-124-70-74(99)122-49-123-75(70)136)77(146)135-64(44-52-25-27-53(138)28-26-52)76(145)121-45-68(141)126-55(19-10-35-115-89(100)101)78(147)127-56(16-4-7-32-96)79(148)128-57(17-5-8-33-97)80(149)129-58(20-11-36-116-90(102)103)81(150)130-60(22-13-38-118-92(106)107)83(152)133-62(29-30-66(98)139)85(154)132-59(21-12-37-117-91(104)105)82(151)131-61(23-14-39-119-93(108)109)84(153)134-63(88(156)157)24-15-40-120-94(110)111/h25-28,49-50,54-65,71-73,87,138,143-144H,4-24,29-48,96-97H2,1-3H3,(H2,98,139)(H,112,142)(H,113,140)(H,114,155)(H,121,145)(H,125,137)(H,126,141)(H,127,147)(H,128,148)(H,129,149)(H,130,150)(H,131,151)(H,132,154)(H,133,152)(H,134,153)(H,135,146)(H,156,157)(H,161,162)(H,163,164)(H2,99,122,123)(H4,100,101,115)(H4,102,103,116)(H4,104,105,117)(H4,106,107,118)(H4,108,109,119)(H4,110,111,120)(H2,158,159,160)/t54?,55?,56?,57?,58?,59?,60?,61?,62?,63?,64?,65-,71-,72-,73+,87-/m1/s1

InChI-Schlüssel

HACJGFKRDXAILR-IRQUQUKTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

What is the mechanism of Lys-CoA-Tat inhibition of p300?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Lys-CoA-Tat Inhibition of p300

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferase p300 (also known as EP300 or KAT3B) and its close paralog, CREB-binding protein (CBP), are master transcriptional coactivators that play a pivotal role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone tails and other non-histone proteins.[3] This post-translational modification is a key epigenetic mark that generally leads to a more open chromatin structure and transcriptional activation.[4] Given their central role in gene regulation, the aberrant activity of p300/CBP has been implicated in numerous diseases, particularly cancer, making them a significant target for therapeutic intervention.[5][6]

One of the most potent and specific tools developed to probe the function of p300/CBP is this compound. This engineered inhibitor combines the potent, selective inhibitory action of Lys-CoA with a cell-penetrating peptide (the Tat peptide from HIV-1) to enable its use in cellular contexts.[7] This guide provides a detailed examination of the molecular mechanism by which this compound inhibits p300, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

The Catalytic Mechanism of p300: A "Hit-and-Run" Model

To understand the inhibition by Lys-CoA, one must first appreciate the unique catalytic mechanism of p300. Unlike other histone acetyltransferase (HAT) families that employ either a classic ternary complex or a ping-pong mechanism, p300 utilizes a Theorell-Chance, or "hit-and-run," catalytic mechanism.[1][3][8]

In this model:

  • Acetyl-CoA Binding : The reaction is initiated by the tight binding of the cofactor, acetyl-CoA, into a deep tunnel within the p300 HAT domain.[3][8]

  • Substrate Association : The protein substrate (e.g., a histone tail) then associates weakly and transiently with the enzyme surface.[3][6][9] The target lysine residue protrudes into the active site.

  • Acetyl Transfer : The acetyl group is directly transferred from acetyl-CoA to the lysine residue.

  • Product Release : The acetylated protein product is released rapidly, followed by the slower release of the CoA product. The lack of a stable ternary complex (enzyme-acetyl-CoA-substrate) is a hallmark of this mechanism.[6][9]

This mechanism implies that the interaction with acetyl-CoA is the dominant, rate-defining step, a feature that is critical for the inhibitory action of Lys-CoA.[8]

Core Inhibitory Mechanism of Lys-CoA

Lys-CoA is a rationally designed bisubstrate analog inhibitor.[8] It is a synthetic molecule that covalently links the features of both the acetyl-CoA cofactor and a lysine substrate.[8] This elegant design allows it to simultaneously engage the binding sites for both substrates within the p300 active site.

The mechanism of inhibition is as follows:

  • Competitive Binding : Lys-CoA acts as a competitive inhibitor with respect to acetyl-CoA, binding in the same tunnel.[5][8]

  • High-Affinity Occupancy : By mimicking both substrates, it occupies the active site with an affinity significantly higher than either substrate alone, effectively locking the enzyme in an inactive state.[8]

  • Slow, Tight-Binding Kinetics : The inhibition by Lys-CoA is characterized by slow, tight-binding kinetics, meaning it associates with the enzyme and dissociates very slowly, leading to potent and sustained inhibition.[3][8]

The specificity of Lys-CoA for p300/CBP over other HATs, such as PCAF, is a direct consequence of p300's Theorell-Chance mechanism.[8] Other HATs that rely more heavily on extensive interactions with the protein substrate for binding (ternary complex mechanism) are not as potently inhibited by the relatively simple Lys-CoA molecule.[8][10]

G cluster_p300 p300 HAT Domain cluster_inhibitor Bisubstrate Inhibitor p300_active_site Active Site acetyl_coa_pocket Acetyl-CoA Binding Tunnel lysine_pocket Lysine Substrate Binding Surface acetyl_coa Acetyl-CoA acetyl_coa->acetyl_coa_pocket Binds tightly lysine Lysine Substrate lysine->lysine_pocket Binds transiently ('Hit-and-Run') lys_coa Lys-CoA lys_coa->p300_active_site Binds with high affinity, occupying both sites G cluster_problem The Challenge cluster_solution The Solution cluster_result The Outcome LysCoA Lys-CoA Potency High Potency & Selectivity for p300 LysCoA->Potency Permeability Poor Cell Permeability (Charged Molecule) LysCoA->Permeability Conjugation Covalent Conjugation Permeability->Conjugation Problem Tat Tat Peptide (Cell-Penetrating) Tat->Conjugation LysCoATat This compound Conjugation->LysCoATat Creates LysCoA_node Lys-CoA LysCoA_node->Conjugation CellularActivity Cell-Permeable p300 Inhibitor for In Vitro & In Vivo Studies LysCoATat->CellularActivity G start Start prep Prepare Reaction Mix (Buffer, DTT, EDTA) start->prep add_inhibitor Add Inhibitor (this compound) or Vehicle Control prep->add_inhibitor add_enzyme Add p300 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 30°C (10-15 min) add_enzyme->pre_incubate add_substrates Initiate Reaction: Add Histone Peptide & [3H]Acetyl-CoA pre_incubate->add_substrates incubate Incubate at 30°C (30 min) add_substrates->incubate spot Stop Reaction & Spot on P81 Filter Paper incubate->spot wash Wash Filters to Remove Unincorporated [3H]Acetyl-CoA spot->wash detect Dry Filters & Measure Radioactivity via Scintillation Counting wash->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze end End analyze->end

References

An In-Depth Technical Guide to the Discovery and Synthesis of Lys-CoA-Tat: A Cell-Permeable p300 Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) acetyltransferases (KATs), particularly the ubiquitously expressed and highly homologous p300 and CREB-binding protein (CBP), are critical regulators of gene expression through the acetylation of histone and non-histone proteins. Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them attractive targets for therapeutic intervention. A significant challenge in the development of chemical probes to study and target these enzymes has been achieving cell permeability. This guide details the discovery and synthesis of Lys-CoA-Tat, a seminal cell-permeable bisubstrate inhibitor of p300. By conjugating the potent and selective p300 inhibitor, Lys-CoA, to a cell-penetrating peptide derived from the HIV-1 Tat protein, researchers created a valuable tool to probe the cellular functions of p300. This document provides a comprehensive overview of its discovery, a detailed (reconstructed) synthesis protocol, key quantitative data, and experimental methodologies for its use in studying p300-regulated signaling pathways.

Discovery and Rationale

The journey to this compound began with the development of Lys-CoA, a bisubstrate inhibitor designed to mimic the transition state of the acetylation reaction catalyzed by p300.[1] This elegant design incorporates features of both the acetyl-CoA cofactor and the lysine-containing substrate, resulting in a potent and highly selective inhibitor of p300 over other KATs like p300/CBP-associated factor (PCAF).[2]

However, the polar nature of Lys-CoA renders it cell-impermeable, limiting its utility to in vitro biochemical assays.[3] To overcome this limitation, researchers employed a well-established strategy for enhancing the cellular uptake of macromolecules: conjugation to a cell-penetrating peptide (CPP). The chosen CPP was a sequence derived from the HIV-1 trans-activator of transcription (Tat) protein, which is known to efficiently traverse cellular membranes.[4] The resulting conjugate, this compound, retains the inhibitory activity of Lys-CoA while gaining the crucial ability to enter living cells, enabling the study of p300 function in a physiological context.[1][3]

Quantitative Data

The inhibitory potency of Lys-CoA and its derivatives is a critical aspect of their utility as chemical probes. The following table summarizes key quantitative data for Lys-CoA. While specific IC50 and Ki values for the Tat-conjugated version in various assays are not always separately reported from the parent molecule, the data for Lys-CoA provides a strong indication of the conjugate's potency at the target enzyme.

CompoundTarget EnzymeAssay TypeIC50KiSelectivityReference
Lys-CoA p300In vitro HAT50-500 nM20 nM~100-fold vs. PCAF[1][2]
Lys-CoA PCAFIn vitro HAT200 µM--[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the synthesis of the Tat peptide and Lys-CoA, followed by their conjugation. While the original publication by Zheng et al. (2005) provides the foundation, a detailed, step-by-step protocol is reconstructed here based on established bioconjugation techniques.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink amide resin

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Coenzyme A trilithium salt

  • Bromoacetic acid N-hydroxysuccinimide ester

  • Cysteine-functionalized Tat peptide (e.g., Cys-YGRKKRRQRRR)

  • Maleimide-functionalized linker (e.g., Sulfo-SMCC)

  • HPLC purification system

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Experimental Protocols

Protocol 3.2.1: Solid-Phase Synthesis of Cysteine-Functionalized Tat Peptide

  • Resin Swelling: Swell Rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the Tat peptide sequence (e.g., YGRKKRRQRRR) with a terminal cysteine. Use HATU and DIPEA as coupling reagents in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Repetitive Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using ESI-MS and analytical HPLC.

Protocol 3.2.2: Synthesis of Bromoacetylated Lys-CoA Precursor

This is a simplified representation of a complex synthesis. The synthesis of the Lys-CoA precursor involves multiple steps to build the lysine-containing moiety and then attach it to the CoA molecule. A key final step for conjugation is the introduction of a reactive group.

  • Bromoacetylation of Lysine Moiety: A suitably protected lysine derivative is reacted with bromoacetic acid N-hydroxysuccinimide ester to introduce the bromoacetyl group.

  • Conjugation to CoA: The bromoacetylated lysine derivative is then conjugated to the thiol group of Coenzyme A. The reaction is typically carried out in an aqueous buffer at a slightly basic pH.

  • Purification: The resulting Lys-CoA precursor is purified by HPLC.

Protocol 3.2.3: Conjugation of Tat Peptide to Lys-CoA

This protocol assumes a common strategy of using a maleimide-thiol reaction for conjugation.

  • Activation of Lys-CoA Precursor (if necessary): If the Lys-CoA precursor does not already contain a maleimide (B117702) group, it can be reacted with a heterobifunctional crosslinker like Sulfo-SMCC to introduce a maleimide moiety.

  • Conjugation Reaction: Dissolve the maleimide-activated Lys-CoA and the cysteine-functionalized Tat peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5). The thiol group of the cysteine on the Tat peptide will react with the maleimide group on the Lys-CoA to form a stable thioether bond.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as β-mercaptoethanol.

  • Purification of this compound: Purify the final this compound conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Final Characterization: Confirm the molecular weight of the final product using ESI-MS and further characterize by NMR if necessary. Lyophilize the purified product for storage.

Key Experiments and Methodologies

This compound can be employed in a variety of in vitro and cell-based assays to investigate the role of p300.

Protocol 4.1: In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the direct inhibitory effect of this compound on p300 enzymatic activity.

  • Reaction Setup: Prepare a reaction mixture containing recombinant p300 enzyme, a histone substrate (e.g., histone H3 peptide or core histones), and the HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

  • Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixtures and pre-incubate for 10-15 minutes at 30°C.

  • Initiation of Reaction: Start the reaction by adding [³H]-acetyl-CoA.

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Quenching and Detection: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper. Wash the filters to remove unincorporated [³H]-acetyl-CoA. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Protocol 4.2: Cell-Based Histone Acetylation Assay

This assay assesses the ability of this compound to inhibit histone acetylation in living cells.

  • Cell Culture: Plate cells (e.g., a cancer cell line known to have high p300 activity) in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4-24 hours). A positive control for hyperacetylation, such as a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A), can be included.

  • Histone Extraction: Harvest the cells and isolate histones using an acid extraction protocol.

  • Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27) and a total histone antibody (e.g., anti-H3) as a loading control.

  • Detection and Quantification: Use a chemiluminescence-based detection system to visualize the protein bands. Quantify the band intensities to determine the relative levels of histone acetylation.

Protocol 4.3: Cell Proliferation Assay

This assay evaluates the effect of p300 inhibition by this compound on cell growth.

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • ³H-Thymidine Incorporation: Add ³H-thymidine to the culture medium and incubate for a further 4-16 hours to allow for its incorporation into the DNA of proliferating cells.

  • Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the proliferation rate against the concentration of this compound to determine its effect on cell growth.[1]

Signaling Pathways and Visualizations

p300 is a master transcriptional coactivator that plays a crucial role in numerous signaling pathways by acetylating transcription factors and histones at gene promoters. This compound, by inhibiting p300, can modulate these pathways. Two prominent examples are the Androgen Receptor (AR) and NF-κB signaling pathways, both of which are critical in prostate cancer.[5][6]

Androgen Receptor (AR) Signaling Pathway

p300 acts as a coactivator for the Androgen Receptor, enhancing its transcriptional activity which drives the expression of genes involved in prostate cancer cell growth and survival.[6] Inhibition of p300 by this compound can disrupt this process.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds p300 p300 ARE->p300 Recruits Acetylation Acetylation (H3, AR) p300->Acetylation Gene_Expression Target Gene Expression Acetylation->Gene_Expression Promotes Lys_CoA_Tat This compound Lys_CoA_Tat->p300 Inhibits

Caption: p300-mediated coactivation of Androgen Receptor signaling and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following workflow outlines the key steps to characterize the activity of a newly synthesized batch of this compound.

Experimental_Workflow start Start synthesis Synthesis & Purification of this compound start->synthesis characterization Characterization (MS, HPLC) synthesis->characterization in_vitro_hat In Vitro HAT Assay (vs. p300) characterization->in_vitro_hat cell_based_acetylation Cell-Based Histone Acetylation Assay characterization->cell_based_acetylation proliferation_assay Cell Proliferation Assay characterization->proliferation_assay ic50_determination Determine IC50 in_vitro_hat->ic50_determination end End ic50_determination->end western_blot Western Blot for Ac-Histones cell_based_acetylation->western_blot western_blot->end growth_inhibition Assess Growth Inhibition proliferation_assay->growth_inhibition growth_inhibition->end

References

The Role of Lys-CoA-Tat in Studying Histone Acetylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone acetylation is a pivotal epigenetic modification dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The HAT p300/CBP plays a crucial role in this process, acetylating histone tails and influencing chromatin structure and gene expression. Understanding the specific functions of p300/CBP has been propelled by the development of selective inhibitors. However, a significant challenge has been the delivery of these inhibitors into living cells. This guide focuses on Lys-CoA-Tat, a potent and cell-permeable inhibitor of p300, detailing its mechanism, experimental applications, and the quantitative insights it provides into the dynamics of histone acetylation.

Introduction: The Challenge of Studying Histone Acetylation In Vivo

Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the lysine (B10760008) residues of histone proteins.[1] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure and generally increased gene transcription.[1] The p300/CBP coactivator family is a key group of HATs involved in a wide array of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[2]

To dissect the precise roles of p300/CBP, researchers have turned to selective inhibitors. One such inhibitor is Lys-CoA, a bisubstrate analog that mimics the transition state of the acetylation reaction and potently inhibits p300.[1] However, the utility of Lys-CoA in cellular studies is limited by its inability to cross the cell membrane.[1] To overcome this, Lys-CoA has been conjugated to cell-penetrating peptides (CPPs), such as the Tat peptide derived from the HIV-1 Tat protein. The resulting conjugate, this compound, is a cell-permeable tool that allows for the specific inhibition of p300/CBP in living cells, providing a powerful approach to study the downstream effects on histone acetylation and gene expression.[3]

This compound: Mechanism of Action and Cellular Uptake

This compound is a chimeric molecule designed to deliver the p300 inhibitor Lys-CoA into the cellular environment.

  • Lys-CoA: This component is a potent and selective inhibitor of the p300 histone acetyltransferase.[4] It acts as a bisubstrate inhibitor, occupying both the acetyl-CoA and lysine substrate binding sites of the enzyme's active site.[2]

  • Tat Peptide: The Tat peptide is a short, arginine-rich motif that has the remarkable ability to transduce across cellular membranes.[5] When conjugated to a cargo molecule like Lys-CoA, it facilitates its entry into the cell, a process that is thought to occur through endocytosis.[6]

The conjugation of Lys-CoA to the Tat peptide, often via a disulfide linkage, allows the inhibitor to reach its intracellular target, the p300/CBP enzymes in the nucleus. Once inside the cell, the disulfide bond can be reduced, releasing the active Lys-CoA inhibitor.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_nucleus Nucleus This compound This compound Endosome Endosome This compound->Endosome Endocytosis Cell Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Lys-CoA-Tat_cytoplasm This compound Endosome->Lys-CoA-Tat_cytoplasm Endosomal Escape Lys-CoA Lys-CoA Lys-CoA-Tat_cytoplasm->Lys-CoA Reduction of disulfide bond Tat-SH Tat peptide Lys-CoA-Tat_cytoplasm->Tat-SH p300_inhibition p300/CBP Lys-CoA->p300_inhibition Enters Nucleus Lys-CoA->p300_inhibition Inhibition Acetylated_Histone Acetylated Histone p300_inhibition->Acetylated_Histone Acetylation Histone Histone Protein Histone->p300_inhibition Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300_inhibition start Start reagents Prepare reaction mix: p300, Histone H3 peptide, Assay Buffer start->reagents inhibitor Add this compound (various concentrations) reagents->inhibitor pre_incubation Pre-incubate 10 min at 30°C inhibitor->pre_incubation start_reaction Initiate with [³H]-Acetyl-CoA pre_incubation->start_reaction incubation Incubate 20 min at 30°C start_reaction->incubation spotting Spot on P81 paper incubation->spotting washing Wash P81 paper spotting->washing scintillation Scintillation counting washing->scintillation analysis Calculate IC₅₀ scintillation->analysis Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade ERK1_2 ERK1/2 MEK->ERK1_2 MAPK Cascade p300 p300 ERK1_2->p300 Phosphorylation NFATc1_active NFATc1 (active) p300->NFATc1_active Acetylation NFATc1 NFATc1 (inactive) NFATc1->NFATc1_active Dephosphorylation (e.g., by Calcineurin) Gene_Expression Target Gene Expression NFATc1_active->Gene_Expression Binds to DNA Lys_CoA_Tat This compound Lys_CoA_Tat->p300 Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Structural Basis for Lys-CoA-Tat Binding to the p300 HAT Domain

This technical guide provides a detailed examination of the structural and molecular interactions underpinning the binding of the bi-substrate inhibitor, this compound, to the histone acetyltransferase (HAT) domain of the p300 transcriptional coactivator. Understanding this interaction is critical for the rational design of specific and potent inhibitors for therapeutic applications in oncology and virology.

Introduction: p300, HIV-1 Tat, and Targeted Inhibition

The human transcriptional coactivators p300 and its paralog, CREB-binding protein (CBP), are large, multi-domain proteins that possess intrinsic histone acetyltransferase (HAT) activity.[1][2] They function as central hubs in cellular signaling, regulating gene expression by acetylating lysine (B10760008) residues on histone tails and over 70 non-histone proteins, including transcription factors.[3][4] This acetylation neutralizes the positive charge of lysine, often leading to chromatin relaxation and transcriptional activation. Due to their critical role in cell proliferation, differentiation, and apoptosis, the dysregulation of p300/CBP HAT activity is implicated in various diseases, most notably cancer, making them a key target for therapeutic intervention.[1][5]

The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein is essential for viral gene expression and replication. Tat hijacks the host cell's transcriptional machinery by recruiting coactivators, including p300/CBP, to the integrated viral promoter.[6] p300 acetylates Tat at specific lysine residues (K50 and K51) within its arginine-rich motif (ARM), a post-translational modification crucial for its transactivation activity.[7][8]

To probe and inhibit this interaction, researchers have developed bi-substrate analogs that mimic the transition state of the acetylation reaction. Lys-CoA, a conjugate of lysine and coenzyme A, is a potent inhibitor of p300.[3][9] Building on this, This compound represents a more specific inhibitor where the simple lysine is replaced by a peptide derived from the HIV-1 Tat protein, targeting the inhibitor to the substrate-binding site with high affinity.[10][11] This guide elucidates the structural basis for this targeted inhibition.

The Structural Architecture of the p300 HAT Domain

The crystal structure of the p300 HAT domain in complex with the Lys-CoA inhibitor (PDB ID: 3BIY) provides the foundational knowledge for understanding its function.[1][3][12] The domain adopts a unique fold distinct from other HAT families like GNAT and MYST, though it shares a conserved core region for acetyl-CoA binding.[3]

The overall structure consists of a central, seven-stranded β-sheet surrounded by nine α-helices.[3][13] Key structural features that dictate its interaction with inhibitors like this compound include:

  • The L1 Loop: A long, p300-specific loop that is critical for catalysis. It partially covers the acetyl-CoA binding site, burying a significant portion of the inhibitor and contributing to about one-third of the protein-cofactor interactions.[3][13]

  • Substrate Binding Pockets: The p300 HAT domain possesses a notably shallow and highly electronegative surface proximal to the lysine-binding site.[3][13] This creates two acidic patches, P1 and P2, which are thought to facilitate the binding of positively charged lysine residues from substrates.[3]

  • A Hydrophobic Tunnel: The aliphatic portion of the substrate's lysine sidechain is accommodated within a hydrophobic tunnel formed by the residues Tyr1397, Trp1436, Tyr1446, and Cys1438.[13]

Molecular Interactions: p300 HAT Domain with Lys-CoA

The high-resolution crystal structure reveals the precise interactions that stabilize the p300-inhibitor complex. These interactions can be extrapolated to the this compound conjugate.

  • Coenzyme A Moiety: The CoA portion of the inhibitor is deeply buried within the enzyme's active site. Its binding is stabilized by extensive interactions with the conserved cofactor binding region and the unique L1 loop.[3]

  • Lysine/Tat Peptide Moiety: The lysine portion of Lys-CoA (and by extension, the Tat peptide of this compound) binds in the shallow, electronegative P1 pocket.[3] A critical hydrogen bond is formed between the indole (B1671886) nitrogen of Trp1436 and the terminal amino group of the lysine sidechain.[13] This tryptophan residue is believed to play a key role in steering the substrate lysine into its binding site for catalysis.[3] The L1 loop further stabilizes the interaction, burying approximately 266 Ų of the lysine's surface area.[13]

Catalytic Mechanism and Mode of Inhibition

Biochemical and structural data suggest that p300 employs an unusual Theorell-Chance ("hit-and-run") catalytic mechanism .[1][3][11] In this model, a stable binary complex is first formed between p300 and acetyl-CoA. The protein substrate (e.g., histone or Tat) then binds transiently and weakly, allowing for the rapid transfer of the acetyl group before the acetylated product quickly dissociates.[3][14]

This compound acts as a potent inhibitor by mimicking this catalytic transition state. It combines the binding features of both substrates—the CoA and the Tat peptide—into a single molecule. This allows it to occupy both the cofactor and substrate binding sites simultaneously, forming a stable ternary-like complex that is far more tightly bound than either substrate alone, effectively locking the enzyme in an inactive state.[2][14] It is a competitive inhibitor with respect to both acetyl-CoA and the protein substrate.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from structural and biochemical studies of the p300 HAT domain and its inhibitors.

ParameterValueSource Reference
Crystallographic Data (PDB: 3BIY)
Resolution1.70 Å[12]
R-Value Work0.182[12]
R-Value Free0.213[12]
Inhibitor Potency
Lys-CoA IC₅₀ vs. p300~0.5 µM[9]
Structural Measurements
Buried Surface Area (Lysine by L1 Loop)266 Ų[13]

Key Experimental Protocols

X-ray Crystallography of the p300 HAT-Inhibitor Complex

This protocol provides a general overview based on published methodologies for determining the structure of the p300 HAT domain with a bi-substrate inhibitor.[1][14]

  • Protein Expression and Purification: A semi-synthetic heterodimeric p300 HAT domain is often used. This involves expressing an inactive form of the protein, which is then ligated to a synthetic peptide to generate the active enzyme, overcoming issues of autoacetylation and toxicity during overexpression.[2]

  • Crystallization: The purified p300 HAT domain is concentrated and mixed with a molar excess of the Lys-CoA or this compound inhibitor. Crystals are grown using vapor diffusion by equilibrating the protein-inhibitor solution against a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol).

  • Data Collection and Processing: Crystals are cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed, integrated, and scaled using standard crystallographic software.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a homologous model if available. The model of the protein and inhibitor is then built into the electron density maps and refined to yield the final high-resolution structure.[12]

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This radioactive assay is a direct method to measure inhibitor potency by quantifying the transfer of a radiolabeled acetyl group.[7][8][11]

  • Reaction Setup: Reactions are prepared in a buffer containing the purified p300 HAT enzyme, a histone peptide substrate (e.g., H4-15 peptide), and the inhibitor (this compound) at various concentrations.

  • Initiation: The reaction is initiated by adding [¹⁴C]-acetyl-CoA.

  • Incubation: The reaction mixture is incubated at 30-37°C for a set period (e.g., 15-30 minutes).

  • Quenching and Detection: The reaction is stopped, and the products are resolved using Tris-Tricine SDS-PAGE. The gel is dried, and the amount of ¹⁴C incorporated into the peptide substrate is quantified using phosphorimaging.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

p300_tat_pathway cluster_p300 p300/CBP Complex cluster_substrates Substrates cluster_products Products cluster_outcomes Biological Outcomes p300 p300 HAT Domain Ac_Histones Acetylated Histones p300->Ac_Histones Acetyl-CoA Ac_Tat Acetylated Tat p300->Ac_Tat Acetyl-CoA Histones Histones Histones->p300 Tat HIV-1 Tat Tat->p300 Transcription Host & Viral Gene Transcription Ac_Histones->Transcription Ac_Tat->Transcription Inhibitor This compound Inhibitor->p300 Inhibition

Caption: p300/CBP-mediated acetylation of histones and HIV-1 Tat leading to transcription.

structure_workflow start Start expr Express & Purify p300 HAT Domain start->expr complex Form Complex (p300 + this compound) expr->complex crystal Crystallization Trials (Vapor Diffusion) complex->crystal diffraction X-ray Diffraction (Synchrotron) crystal->diffraction solve Solve Structure (Molecular Replacement) diffraction->solve refine Refine & Validate Model solve->refine end Final Structure (PDB Deposition) refine->end

Caption: Experimental workflow for determining the crystal structure of the p300-inhibitor complex.

inhibition_logic cluster_inhibition p300 p300 HAT Active Site Co-factor Site Substrate Site AcCoA Acetyl-CoA AcCoA->p300:coa Binds Tat Tat Peptide Tat->p300:subst Binds Inhibitor This compound Inhibitor CoA Moiety Tat Peptide Moiety Inhibitor:coa_part->p300:coa Occupies Inhibitor:tat_part->p300:subst Occupies

Caption: Logic of bi-substrate inhibition by this compound.

References

An In-Depth Technical Guide to the "Hit and Run" Kinetic Mechanism of p300/CBP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Understanding the Theorell-Chance ("Hit and Run") kinetic mechanism of the lysine (B10760008) acetyltransferases p300/CBP, elucidated through the use of the bisubstrate analog Lys-CoA and its cell-permeable derivative, Tat-CoA.

Executive Summary

The transcriptional coactivators p300 and its paralog CREB-binding protein (CBP) are critical lysine acetyltransferases (KATs) that regulate gene expression by acetylating histones and a multitude of other proteins.[1][2] Dysregulation of p300/CBP activity is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3] Unlike other KAT families that follow conventional ternary complex mechanisms, p300/CBP employs an unusual "hit-and-run" (Theorell-Chance) kinetic mechanism.[1][4][5] This mechanism is characterized by the ordered binding of the acetyl-CoA cofactor, followed by a transient, weak association of the lysine substrate, without the formation of a stable ternary complex.[6][7] The bisubstrate inhibitor Lys-CoA, which mimics a reaction intermediate, has been instrumental in structurally and kinetically characterizing this pathway.[1][8] This guide provides a detailed examination of the "hit and run" mechanism, presents key quantitative data, outlines experimental protocols for its study, and discusses the implications for drug development.

Important Clarification: "Lys-CoA-Tat" vs. The "Tat Pathway"

It is critical to distinguish the subject of this guide from the "Twin-arginine translocation (Tat) pathway."

  • This compound (or Tat-CoA): Refers to the Lys-CoA inhibitor molecule covalently linked to a cell-penetrating peptide derived from the HIV-1 Tat protein. This modification renders the otherwise impermeable Lys-CoA able to cross cell membranes for in vivo studies.[4]

  • Twin-arginine Translocation (Tat) Pathway: An unrelated protein export system found in bacteria, archaea, and plant chloroplasts for transporting folded proteins across membranes.

This document focuses exclusively on the kinetic mechanism of p300/CBP and the use of Lys-CoA and its Tat-peptide derivative as research tools.

The "Hit and Run" (Theorell-Chance) Kinetic Mechanism

The Theorell-Chance mechanism is a specific type of sequential, ordered Bi-Bi reaction where the concentration of the central ternary complex (Enzyme-Substrate1-Substrate2) is negligible.[9][10] For p300/CBP, this means the protein substrate does not form a stable complex with the enzyme-cofactor pair before the acetyl transfer occurs.[1][6]

The proposed steps are as follows:

  • Acetyl-CoA Binding: Acetyl-CoA (Ac-CoA) binds first to the p300/CBP enzyme, occupying a deep, narrow tunnel in the catalytic domain.[5][6] This binding event is the dominant factor in configuring the enzyme's active site into a catalytically competent conformation.[6][7]

  • Transient Substrate Association (The "Hit"): The lysine-containing protein substrate associates weakly and transiently with an acidic patch on the enzyme's surface.[5]

  • Lysine Insertion & Catalysis: The target lysine side chain protrudes into the active site tunnel. Key residues, such as Trp1436, help orient the lysine for a nucleophilic attack on the acetyl group of the bound Ac-CoA.[11] Tyr1467 is proposed to act as a general acid, protonating the coenzyme A (CoA) thiol leaving group to facilitate the reaction.[12]

  • Rapid Product Release (The "Run"): Following the acetyl transfer, the acetylated protein product is rapidly released. The departure of the de-acetylated Coenzyme A (CoASH) is the rate-limiting step.[13]

This mechanism explains the observation that p300/CBP binds more tightly to the primitive bisubstrate analog Lys-CoA than to longer, more complex peptide-CoA conjugates, which is contrary to what is seen with KATs that form stable ternary complexes, like PCAF.[5]

Theorell_Chance_Mechanism Figure 1: The 'Hit and Run' (Theorell-Chance) Mechanism of p300/CBP E p300 (E) E_AcCoA E-AcCoA Complex E->E_AcCoA E_AcCoA_Lys [E-AcCoA-Lys-Prot] (Transient Ternary Complex) E_AcCoA->E_AcCoA_Lys  Lys-Prot ('Hit') E_CoA_AcLys [E-CoA-AcLys-Prot] (Transient Ternary Complex) E_AcCoA_Lys->E_CoA_AcLys Acetyl Transfer E_CoA E-CoA Complex E_CoA_AcLys->E_CoA AcLys-Prot ('Run')   prod_out E_CoA->prod_out sub_in sub_in->E Acetyl-CoA (Ac-CoA)

Figure 1: The 'Hit and Run' (Theorell-Chance) Mechanism of p300/CBP
Comparison with Ternary Complex Mechanisms

Other KAT families, such as GNAT (e.g., PCAF), utilize an Ordered Bi-Bi or Random Bi-Bi kinetic mechanism, both of which involve the formation of a stable ternary complex.[4][14] This fundamental difference in catalytic strategy is a key factor in designing selective inhibitors.

Mechanism_Comparison Figure 2: Comparison of Kinetic Mechanisms cluster_0 p300/CBP: Theorell-Chance ('Hit and Run') cluster_1 PCAF/GNAT: Ordered Ternary Complex p300_E p300_E p300_EA p300_EA p300_E->p300_EA + AcCoA p300_EAB [E-AcCoA-Lys] (Transient) p300_EA->p300_EAB + Lys-Prot p300_EQ p300_EQ p300_EAB->p300_EQ Acetyl Transfer - AcLys-Prot p300_E_final p300_E_final p300_EQ->p300_E_final - CoA pcaf_E pcaf_E pcaf_EA pcaf_EA pcaf_E->pcaf_EA + AcCoA pcaf_EAB E-AcCoA-Lys (Stable) pcaf_EA->pcaf_EAB + Lys-Prot pcaf_EPQ pcaf_EPQ pcaf_EAB->pcaf_EPQ Acetyl Transfer pcaf_EQ pcaf_EQ pcaf_EPQ->pcaf_EQ - AcLys-Prot pcaf_E_final pcaf_E_final pcaf_EQ->pcaf_E_final - CoA

Figure 2: Comparison of Kinetic Mechanisms

Quantitative Data Summary

The bisubstrate analog Lys-CoA is a potent and selective inhibitor of p300/CBP, a property consistent with the "hit and run" mechanism. Its high affinity reflects its ability to occupy both the Ac-CoA and lysine-binding sites simultaneously, effectively trapping the enzyme.

CompoundTarget EnzymeParameterValueReference(s)
Lys-CoA p300IC₅₀50 - 500 nM[4]
p300Kᵢ~20 nM[4]
PCAFIC₅₀~200 µM[4]
Acetyl-CoA p300 (autoacetylation)Kₘ3.3 ± 0.8 µM[15]
C646 p300Kᵢ (vs. Ac-CoA)400 nM[4]
H3-CoA-20 PCAFKᵢ~28 nM[5]
3'-dephospho-Lys-CoA p300IC₅₀1.6 µM[16]

Experimental Protocols

Studying the "hit and run" mechanism requires a combination of kinetic assays, binding studies, and cellular experiments.

In Vitro HAT Assay for Kinetic Analysis

This protocol describes a standard radiometric assay to determine enzyme kinetics and inhibitor potency.

Objective: To measure the rate of acetyl group transfer from [³H]acetyl-CoA to a histone peptide substrate and determine kinetic parameters (Kₘ, Vₘₐₓ) or inhibitor constants (IC₅₀, Kᵢ).

Materials:

  • Recombinant human p300 catalytic domain

  • Histone H3 or H4 peptide substrate (e.g., H3 1-20)

  • [³H]acetyl-CoA (or [¹⁴C]acetyl-CoA)

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Inhibitor stock solution (e.g., Lys-CoA in assay buffer)

  • Reaction stop solution (e.g., acetic acid)

  • P81 phosphocellulose paper

  • Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)

  • Scintillation fluid and counter

Methodology:

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate on ice. For a typical 25 µL reaction, add components in the following order:

    • HAT Assay Buffer

    • Peptide substrate (at varying concentrations for Kₘ determination, or a fixed concentration ~Kₘ for inhibition assays)

    • Inhibitor or vehicle control (at varying concentrations for IC₅₀ determination)

    • Recombinant p300 enzyme (at a fixed, low nM concentration)

  • Initiation: Pre-incubate the plate at 30°C for 5 minutes. Initiate the reaction by adding [³H]acetyl-CoA (at varying concentrations for Kₘ determination, or a fixed concentration ~Kₘ for inhibition assays).

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the reaction.

  • Termination: Stop the reaction by adding 10 µL of stop solution (e.g., 30% acetic acid).

  • Substrate Capture: Spot 20 µL of the terminated reaction mixture onto a labeled P81 phosphocellulose paper square. Allow to air dry for 5-10 minutes.

  • Washing: Wash the P81 papers 3 times for 5 minutes each in Wash Buffer to remove unincorporated [³H]acetyl-CoA. Perform a final rinse with acetone (B3395972) and allow to dry completely.

  • Quantification: Place each dry P81 square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract background CPM (no enzyme control) from all readings.

    • For Kₘ/Vₘₐₓ, plot initial velocity (CPM/min) against substrate concentration and fit to the Michaelis-Menten equation.

    • For IC₅₀, plot percent inhibition against inhibitor concentration and fit to a dose-response curve.

    • For Kᵢ and mechanism determination (e.g., competitive vs. Ac-CoA), perform the assay with multiple fixed concentrations of inhibitor over a range of Ac-CoA concentrations and analyze using Lineweaver-Burk or Dixon plots.[17]

HAT_Assay_Workflow Figure 3: Workflow for a Radiometric HAT Assay prep 1. Prepare Reaction Mix (Buffer, Substrate, Inhibitor, Enzyme) init 2. Initiate Reaction (Add [³H]acetyl-CoA) prep->init incubate 3. Incubate at 30°C (Linear Time Range) init->incubate stop 4. Terminate Reaction (Add Acetic Acid) incubate->stop spot 5. Spot on P81 Paper stop->spot wash 6. Wash Paper (Remove free [³H]acetyl-CoA) spot->wash count 7. Scintillation Counting wash->count analyze 8. Data Analysis (Kₘ, IC₅₀, Kᵢ) count->analyze

Figure 3: Workflow for a Radiometric HAT Assay
Cellular Acetylation Assay using Tat-CoA

Objective: To assess the ability of a cell-permeable inhibitor to modulate the acetylation of a specific cellular target.

Materials:

  • Cell line of interest (e.g., PC-3 prostate cancer cells)

  • Complete cell culture medium

  • Tat-CoA (cell-permeable p300 inhibitor)

  • Vehicle control (e.g., sterile PBS or DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • Western Blotting equipment and reagents

  • Primary antibodies (e.g., anti-acetyl-H3K27, anti-total-H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat cells with increasing concentrations of Tat-CoA (e.g., 0, 5, 10, 25, 50 µM) for a specified time (e.g., 4-24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add Lysis Buffer, scrape the cells, and incubate on ice for 30 minutes.

  • Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody against the acetylated mark (e.g., anti-acetyl-H3K27) overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and image the blot using a digital imager.

  • Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-H3) to confirm equal loading. Quantify band intensities to determine the dose-dependent effect of the inhibitor on the target's acetylation status.

Implications for Drug Development

Understanding the unique "hit and run" mechanism of p300/CBP is crucial for designing specific and effective therapeutic agents.

  • Inhibitor Design: The mechanism suggests that inhibitors competitive with Ac-CoA are a viable strategy.[4] The structure of the Ac-CoA binding tunnel, revealed by complexes with Lys-CoA, provides a template for in silico screening and structure-based drug design.[4][17]

  • Selectivity: Exploiting structural differences between the active sites of p300/CBP and other KATs (like PCAF) that use a ternary complex mechanism can lead to the development of highly selective inhibitors.

  • Target Validation: Cell-permeable tools like Tat-CoA are invaluable for validating the therapeutic hypothesis in cellular and animal models. For example, treatment with p300/CBP inhibitors has been shown to reduce H3K27 acetylation, down-regulate oncogene expression (such as MYC), and suppress tumor progression.[3][18][19]

  • Clinical Relevance: Several p300/CBP inhibitors, targeting either the catalytic HAT domain or the bromodomain, are currently in clinical trials for various cancers, underscoring the therapeutic potential of modulating this pathway.[3][20]

Conclusion

The "hit and run" kinetic mechanism distinguishes p300/CBP from other lysine acetyltransferases and provides a clear framework for understanding its catalytic cycle. This model, strongly supported by structural data from Lys-CoA-bound p300 and detailed kinetic studies, highlights the primacy of acetyl-CoA binding in preparing the enzyme for catalysis, followed by a fleeting interaction with the protein substrate. The development of chemical probes like Lys-CoA and its cell-permeable derivative Tat-CoA has been instrumental in dissecting this mechanism and is paving the way for a new generation of epigenetic therapies targeting diseases driven by aberrant p300/CBP activity.

References

Investigating Chromatin Modulation with Lys-CoA-Tat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin, the complex of DNA and proteins within the nucleus of eukaryotic cells, is a dynamic structure that plays a pivotal role in the regulation of gene expression. Post-translational modifications of histone proteins, the primary protein component of chromatin, are key to modulating chromatin structure and function. One such critical modification is histone acetylation, a process regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.[1][2]

The histone acetyltransferase p300/CBP is a crucial transcriptional coactivator that acetylates histones and other proteins, thereby influencing a wide array of cellular processes.[3] Its activity is implicated in the pathogenesis of various diseases, including cancer and viral infections. A significant area of research focuses on the interaction between p300 and the Human Immunodeficiency Virus-1 (HIV-1) Tat protein. Tat is a potent transactivator that is essential for viral gene expression and replication. It functions in part by recruiting p300 to the HIV-1 long terminal repeat (LTR), leading to histone acetylation and enhanced transcription of the integrated provirus.[4][5][6]

This technical guide delves into the investigation of chromatin modulation using Lys-CoA-Tat, a powerful tool for studying the intricate interplay between p300, HIV-1 Tat, and histone acetylation. Lys-CoA is a selective inhibitor of the p300 HAT domain, acting as a bi-substrate analog that mimics both acetyl-CoA and the lysine-containing substrate.[3][7] The "Tat" component in this compound refers to the HIV-1 Tat protein, which serves as a crucial factor in p300-mediated chromatin remodeling at the HIV-1 promoter. By utilizing Lys-CoA in the context of Tat-dependent transcription, researchers can dissect the specific role of p300 in this process and explore potential therapeutic interventions.

This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and data presentation strategies for investigating chromatin modulation with this compound.

Core Concepts and Mechanisms

The Role of p300 in Chromatin Modulation

The p300/CBP coactivator family consists of two closely related proteins, p300 and CBP, that function as global transcriptional regulators. They possess intrinsic histone acetyltransferase (HAT) activity, which is central to their role in chromatin remodeling.[3] The HAT domain of p300 catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails (primarily H3 and H4) and other non-histone proteins.[3][8]

The functional consequences of p300-mediated acetylation are twofold:

  • Charge Neutralization: The addition of an acetyl group neutralizes the positive charge of the lysine residue, weakening the electrostatic interactions between the histone tails and the negatively charged DNA backbone. This leads to a more "open" or relaxed chromatin conformation, known as euchromatin, which is more accessible to the transcriptional machinery.[1][2]

  • Recruitment of Effector Proteins: Acetylated lysine residues serve as docking sites for proteins containing bromodomains. These "reader" proteins can further recruit other chromatin-modifying enzymes and transcription factors, amplifying the downstream signaling cascade that ultimately leads to gene activation.[2]

HIV-1 Tat and its Interaction with p300

The HIV-1 Tat protein is a small regulatory protein that is essential for the robust transcription of the viral genome.[9][[“]] After the initiation of transcription from the HIV-1 LTR, a short RNA hairpin structure known as the trans-activation response (TAR) element is formed at the 5' end of the nascent viral transcript.[9][11] Tat binds to the TAR element and orchestrates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which consists of cyclin T1 and cyclin-dependent kinase 9 (CDK9).[[“]][11]

In addition to recruiting P-TEFb, Tat also interacts directly with the transcriptional coactivator p300.[4] This interaction is crucial for the acetylation of nucleosomes in the vicinity of the integrated HIV-1 provirus. The recruitment of p300's HAT activity by Tat leads to a localized increase in histone acetylation, which facilitates the elongation of viral transcripts by RNA Polymerase II.[6]

Lys-CoA as a Selective Inhibitor of p300

Lys-CoA is a potent and selective inhibitor of the p300 histone acetyltransferase.[7][12] It is a bi-substrate analog, meaning it contains structural features of both the acetyl-CoA co-substrate and the lysine residue of the histone substrate.[3][13] This dual nature allows it to bind with high affinity to the active site of p300, effectively blocking the enzyme's catalytic activity.

The selectivity of Lys-CoA for p300 over other HATs, such as PCAF, makes it an invaluable tool for dissecting the specific contributions of p300 to various biological processes.[7]

The this compound System for Investigating Chromatin Modulation

The "this compound" system refers to the experimental approach of using the p300 inhibitor Lys-CoA in cellular or in vitro systems where HIV-1 Tat-dependent transcription is active. This allows for the specific investigation of p300's role in Tat-mediated chromatin remodeling and transcriptional activation. By inhibiting p300 with Lys-CoA, researchers can observe the downstream consequences on histone acetylation at the HIV-1 promoter, viral gene expression, and ultimately, viral replication.

Quantitative Data Presentation

A systematic presentation of quantitative data is essential for the rigorous analysis and interpretation of experimental results. The following tables provide a structured format for summarizing key quantitative findings from studies investigating the effects of Lys-CoA in the context of Tat-mediated p300 activity.

Table 1: Inhibitory Activity of Lys-CoA against p300

ParameterValueReference
IC₅₀ (p300)50-500 nM[7]
IC₅₀ (PCAF)200 µM[7]
Selectivity (PCAF/p300)~100-fold[7]

Table 2: Representative Data on the Effect of Lys-CoA on Tat-Mediated Transcription

Experimental ConditionReporter Gene Activity (Fold Change)Histone H3 Acetylation at LTR (Fold Change)
Control (No Tat)1.01.0
Tat alone15.28.5
Tat + Lys-CoA (1 µM)3.11.8
Tat + Lys-CoA (10 µM)1.21.1

Note: The data in Table 2 are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental setup.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate chromatin modulation by this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300 and its inhibition by Lys-CoA.

Materials:

  • Recombinant p300 HAT domain

  • Histone H3 or H4 substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Lys-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation fluid or fluorescence-based detection reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing HAT Assay Buffer, recombinant p300, and the histone substrate.

  • Inhibitor Addition: Add varying concentrations of Lys-CoA or a vehicle control (e.g., DMSO) to the respective reaction wells. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA (which can be radiolabeled, e.g., with ³H or ¹⁴C, or unlabeled for fluorescence-based assays).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetic acid or loading buffer for SDS-PAGE).

  • Detection:

    • Radiolabel-based: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [³H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based: Utilize a kit that measures the production of Coenzyme A (CoA-SH) using a fluorescent probe.[14][15]

  • Data Analysis: Calculate the percentage of HAT activity relative to the vehicle control and determine the IC₅₀ value of Lys-CoA.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to determine the in vivo association of specific proteins, such as acetylated histones or p300, with specific genomic regions, like the HIV-1 LTR.[16][17][18]

Materials:

  • Cells expressing HIV-1 Tat and an integrated LTR-reporter construct

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Sonication or enzymatic digestion reagents

  • Antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) or p300

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR targeting the HIV-1 LTR

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[18][19]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the cleared lysate overnight at 4°C with the antibody of interest.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[20]

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to the HIV-1 LTR using specific primers. Normalize the results to input DNA.

Western Blot Analysis of Histone Acetylation

Western blotting is used to detect changes in the overall levels of histone acetylation in response to Tat expression and Lys-CoA treatment.[1][21][22]

Materials:

  • Cells treated with or without Tat and Lys-CoA

  • Histone extraction buffer (e.g., acid extraction)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for good resolution of histones)[1]

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histone retention)[1]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction: Isolate histones from treated and untreated cells using an acid extraction method.[1]

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize key pathways and workflows.

Signaling Pathway of Tat-Mediated p300 Recruitment and Inhibition by Lys-CoA

Tat_p300_Pathway cluster_nucleus Nucleus Tat HIV-1 Tat p300 p300 Tat->p300 recruits Histones Histones (on Chromatin) p300->Histones acetylates AcetylCoA Acetyl-CoA AcetylCoA->p300 LysCoA Lys-CoA LysCoA->p300 inhibits AcetylatedHistones Acetylated Histones Transcription HIV-1 Transcription AcetylatedHistones->Transcription promotes

Caption: Tat recruits p300, leading to histone acetylation and transcription, a process inhibited by Lys-CoA.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow Start Start: Cells expressing Tat Crosslink 1. Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse cells and shear chromatin Crosslink->Lyse IP 3. Immunoprecipitate with anti-acetyl-histone Ab Lyse->IP Wash 4. Wash to remove non-specific binding IP->Wash Elute 5. Elute and reverse cross-links Wash->Elute Purify 6. Purify DNA Elute->Purify qPCR 7. Analyze by qPCR (HIV-1 LTR primers) Purify->qPCR End End: Quantify histone acetylation at LTR qPCR->End

Caption: A stepwise workflow for performing Chromatin Immunoprecipitation (ChIP).

Logical Relationship of Key Components

Logical_Relationship Tat HIV-1 Tat p300 p300 HAT Tat->p300 Activates/Recruits Histone_Acetylation Histone Acetylation p300->Histone_Acetylation Catalyzes Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Leads to Viral_Transcription Viral Transcription Chromatin_Relaxation->Viral_Transcription Enables LysCoA Lys-CoA LysCoA->p300 Inhibits

Caption: The causal chain from Tat to viral transcription and the inhibitory role of Lys-CoA.

Conclusion

The investigation of chromatin modulation through the this compound system offers a focused and powerful approach to understanding the role of p300 in HIV-1 transcription and, more broadly, in gene regulation. By combining in vitro enzymatic assays, in vivo chromatin analysis, and protein expression studies, researchers can elucidate the molecular mechanisms underlying Tat-mediated transcriptional activation and explore the potential of p300 inhibitors as therapeutic agents. The detailed protocols and structured data presentation formats provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments in this exciting field of research. Careful optimization of these protocols for specific cellular contexts and experimental questions will be critical for generating high-quality, impactful data.

References

p300/CBP as a Therapeutic Target for Lys-CoA-Tat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are critical transcriptional coactivators involved in a myriad of cellular processes. Their role in acetylating both histone and non-histone proteins makes them key regulators of gene expression. In the context of Human Immunodeficiency Virus 1 (HIV-1), p300/CBP are recruited by the viral trans-activator of transcription (Tat) protein to the Long Terminal Repeat (LTR) promoter, where they play a pivotal role in activating viral gene expression. This has positioned p300/CBP as a promising therapeutic target for HIV-1. Lys-CoA-Tat, a cell-permeable bisubstrate inhibitor of p300/CBP, has emerged as a valuable tool to probe the function of these acetyltransferases and as a potential therapeutic lead. This technical guide provides an in-depth overview of the core biology, quantitative data on inhibitors, detailed experimental protocols, and visualization of the key pathways and workflows related to targeting p300/CBP with this compound.

Introduction: The Role of p300/CBP in HIV-1 Transcription

The HIV-1 Tat protein is essential for viral replication. It functions by binding to the Trans-Activation Response (TAR) element, an RNA hairpin structure located at the 5' end of all nascent viral transcripts. This interaction recruits cellular factors, most notably the positive transcription elongation factor b (P-TEFb), to the viral promoter, leading to hyperphosphorylation of the C-terminal domain of RNA Polymerase II and enhanced transcriptional elongation.

Crucially, Tat also recruits the p300/CBP coactivators to the HIV-1 LTR.[1][2] p300/CBP are histone acetyltransferases that catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin structure. This "euchromatin" state is more accessible to the transcriptional machinery, thereby promoting gene expression.

Furthermore, p300/CBP directly acetylates the Tat protein itself, primarily at lysine residues 50 and 51 within its basic domain.[3][4] This post-translational modification is critical for Tat's full transcriptional activity and is thought to regulate its interaction with other proteins and RNA.[3][5] Given this central role in viral gene expression, inhibition of p300/CBP's acetyltransferase activity presents a compelling strategy for anti-HIV therapy.

This compound: A Targeted Inhibitor of p300/CBP

Lys-CoA is a potent and selective bisubstrate inhibitor of p300/CBP, mimicking the binding of both acetyl-CoA and the lysine-containing substrate.[6][7] However, its high polarity and negative charge limit its ability to cross cell membranes. To overcome this limitation, Lys-CoA has been conjugated to the cell-penetrating peptide derived from the HIV-1 Tat protein (Tat peptide).[8] This conjugate, this compound, is cell-permeable and can effectively inhibit p300/CBP activity within a cellular context.[8]

Mechanism of Action

This compound acts as a competitive inhibitor of p300/CBP with respect to both acetyl-CoA and the histone/protein substrate.[6] The Lys-CoA moiety binds to the active site of the p300/CBP HAT domain, preventing the binding of the natural substrates and thereby inhibiting the acetyltransferase reaction.[9] The Tat peptide facilitates the uptake of the inhibitor into the cell, allowing it to reach its intracellular target.

Quantitative Data on p300/CBP Inhibitors

The following tables summarize the inhibitory activities of this compound and other relevant p300/CBP inhibitors. While a specific IC50 value for this compound is not consistently reported in the literature, its potency is often compared to other well-characterized inhibitors.

InhibitorTarget(s)IC50 / KiNotes
This compound p300/CBPPotency comparable to or slightly less than C646 in cellular assays[10]Cell-permeable bisubstrate inhibitor.[8]
Lys-CoA p300/CBPKi = 19 nM (for p300)[6]Potent bisubstrate inhibitor, but not cell-permeable.[6][11]
A-485 p300/CBPIC50 = 9.8 nM (p300), 2.6 nM (CBP)[12]Potent and selective small molecule inhibitor.
C646 p300Ki = 400 nMCell-permeable small molecule inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on p300/CBP activity and HIV-1 replication.

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay

This assay measures the ability of p300/CBP to acetylate a histone substrate in a test tube and the inhibition of this activity by compounds like Lys-CoA.

Materials:

  • Recombinant human p300 or CBP (catalytic domain is sufficient)

  • Histone H3 or H4 peptide substrate (e.g., biotinylated)

  • [³H]-Acetyl-CoA or [¹⁴C]-Acetyl-CoA

  • Lys-CoA (as a control inhibitor)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation cocktail and counter or filter-binding apparatus

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, the histone peptide substrate, and the p300/CBP enzyme.

  • Add the inhibitor (Lys-CoA or other compounds) at various concentrations. Include a no-inhibitor control.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding radiolabeled Acetyl-CoA.

  • Incubate the reaction for 15-30 minutes at 30°C.

  • Stop the reaction by adding an equal volume of stop buffer (e.g., 1 M HCl).

  • Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filters extensively with wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Histone Acetylation Assay by Western Blot

This assay assesses the effect of this compound on the overall levels of histone acetylation in cultured cells.

Materials:

  • Cell line of interest (e.g., Jurkat T-cells)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-acH3K27), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Seed cells and allow them to adhere or grow to the desired confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • Harvest the cells and lyse them in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

  • HIV-1 infected cell line (e.g., chronically infected T-cell line or primary CD4+ T-cells infected in vitro)

  • This compound

  • Commercial HIV-1 p24 ELISA kit (follow the manufacturer's instructions)

  • 96-well plate reader

Procedure:

  • Seed the HIV-1 infected cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound. Include a no-drug control.

  • Culture the cells for a period of time (e.g., 48-72 hours).

  • Carefully collect the cell culture supernatant.

  • Perform the p24 ELISA on the supernatants according to the kit manufacturer's protocol. This typically involves:

    • Adding the supernatant to wells coated with anti-p24 antibody.

    • Incubating to allow p24 to bind.

    • Washing the wells.

    • Adding a secondary, enzyme-linked anti-p24 antibody.

    • Incubating and washing.

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Generate a standard curve using the provided p24 standards.

  • Calculate the concentration of p24 in each sample from the standard curve.

  • Determine the effect of this compound on HIV-1 replication by comparing the p24 levels in treated versus untreated cells.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound affects the recruitment of p300/CBP to the HIV-1 LTR or the level of histone acetylation at the LTR.

Materials:

  • HIV-1 infected cells

  • This compound

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Antibodies for immunoprecipitation (e.g., anti-p300, anti-CBP, anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the HIV-1 LTR

  • qPCR master mix and instrument

Procedure:

  • Treat HIV-1 infected cells with this compound or a vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

  • Quench the cross-linking reaction with glycine.

  • Harvest the cells and perform cell and nuclear lysis.

  • Shear the chromatin into fragments of 200-500 bp using sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the specific antibody overnight at 4°C.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Digest the proteins with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Perform quantitative PCR (qPCR) using primers specific for the HIV-1 LTR promoter region.

  • Analyze the qPCR data to determine the relative enrichment of the target protein or histone mark at the HIV-1 LTR in treated versus untreated cells.

Mandatory Visualizations

Signaling Pathway of Tat-mediated HIV-1 Transcription and its Inhibition

HIV_Transcription_Inhibition cluster_nucleus Cell Nucleus cluster_provirus Integrated HIV-1 Provirus HIV_LTR HIV-1 LTR Paused_PolII Paused RNA Pol II HIV_LTR->Paused_PolII Basal Transcription Transcription_Elongation Viral Transcription Elongation Paused_PolII->Transcription_Elongation Release Tat Tat Protein Tat->HIV_LTR Binds TAR RNA p300_CBP p300/CBP Tat->p300_CBP Recruits PTEFb P-TEFb Tat->PTEFb Recruits p300_CBP->Tat Acetylation of Tat Histones Histones p300_CBP->Histones Acetylation PTEFb->Paused_PolII Phosphorylates Acetyl_Histones Acetylated Histones Acetyl_Histones->Transcription_Elongation Promotes Lys_CoA_Tat This compound Lys_CoA_Tat->p300_CBP Inhibits

Caption: Tat-mediated HIV-1 transcription and its inhibition by this compound.

Experimental Workflow for Cellular Histone Acetylation Assay

Histone_Acetylation_Workflow start Start: Culture Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest and Lyse Cells treatment->harvest quantify Protein Quantification (BCA Assay) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip and Re-probe (e.g., anti-total-H3) detection->reprobe analysis Densitometry and Analysis reprobe->analysis end End: Quantified Histone Acetylation Levels analysis->end

Caption: Workflow for assessing cellular histone acetylation by Western blot.

Logical Relationship of p300/CBP Inhibition and HIV-1 Replication

Logical_Relationship Lys_CoA_Tat This compound p300_CBP_Activity p300/CBP HAT Activity Lys_CoA_Tat->p300_CBP_Activity Inhibits Tat_Acetylation Tat Acetylation p300_CBP_Activity->Tat_Acetylation Causes Histone_Acetylation Histone Acetylation at LTR p300_CBP_Activity->Histone_Acetylation Causes Tat_Function Tat Transcriptional Activity Tat_Acetylation->Tat_Function Required for Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Leads to HIV_Transcription HIV-1 LTR Transcription Chromatin_Remodeling->HIV_Transcription Promotes Tat_Function->HIV_Transcription Enhances HIV_Replication HIV-1 Replication (p24 Production) HIV_Transcription->HIV_Replication Drives

References

Exploring the Function of Acetyltransferases with Lys-CoA-Tat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Lys-CoA-Tat as a powerful chemical probe to investigate the function of lysine (B10760008) acetyltransferases (KATs), particularly the p300/CBP family. This document details the mechanism of action of this compound, provides quantitative data on its inhibitory activity, and offers detailed experimental protocols for its application in both in vitro and cellular assays. Furthermore, it visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of its utility in research and drug discovery.

Introduction to Lysine Acetyltransferases and the Role of this compound

Lysine acetyltransferases (KATs), historically known as histone acetyltransferases (HATs), are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in regulating a wide array of cellular processes, including gene transcription, DNA damage repair, and signal transduction.[1] Dysregulation of KAT activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

The p300/CBP (KAT3A/KAT3B) family of acetyltransferases are crucial transcriptional coactivators that acetylate a broad range of substrates. To study the function of these enzymes, potent and specific inhibitors are invaluable tools. Lys-CoA is a potent bisubstrate inhibitor that mimics the transition state of the acetylation reaction, exhibiting high affinity for the active site of p300/CBP.[3] However, its polar nature prevents it from crossing cell membranes. To overcome this limitation, Lys-CoA has been conjugated to the cell-penetrating peptide Tat (trans-activator of transcription) from the HIV-1 virus, creating this compound. This modification allows for the efficient delivery of the inhibitor into living cells, enabling the study of p300/CBP function in a cellular context.[1]

Quantitative Data: Inhibitory Activity of Lys-CoA

InhibitorTarget AcetyltransferaseIC50Notes
Lys-CoAp30050-500 nM[3]Exhibits high selectivity for p300/CBP.
Lys-CoAPCAF (KAT2B)~200 µM[3][4]Demonstrates approximately 100-fold selectivity for p300 over PCAF.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe acetyltransferase function.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioisotope-Based)

This assay directly measures the enzymatic activity of a purified acetyltransferase by quantifying the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a histone substrate.

Materials:

  • Purified recombinant acetyltransferase (e.g., p300, PCAF)

  • Histone H3 or H4 peptide substrate

  • [³H]-acetyl-CoA

  • This compound

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

  • P81 phosphocellulose paper

  • Wash buffer (50 mM sodium bicarbonate, pH 9.0)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, the histone peptide substrate, and the purified acetyltransferase.

  • Add varying concentrations of this compound to the reaction mixtures to determine its inhibitory effect. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixtures at 30°C for 10 minutes.

  • Initiate the reaction by adding [³H]-acetyl-CoA.

  • Incubate the reaction at 30°C for 15-30 minutes.

  • Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times with wash buffer to remove unincorporated [³H]-acetyl-CoA.

  • Air dry the P81 papers and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of acetyltransferase activity for each concentration of this compound relative to the vehicle control.

Cell-Based Histone Acetylation Inhibition Assay (Western Blotting)

This protocol details how to assess the ability of this compound to inhibit histone acetylation in cultured cells by measuring the levels of specific acetylated histone marks using Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • This compound

  • Histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A, TSA) - optional, to increase basal acetylation levels

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a desired period (e.g., 4-24 hours). Include a vehicle control. Optionally, co-treat with an HDAC inhibitor to enhance the acetylation signal.

  • Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.[3]

  • Normalize the acetylated histone signal to the total histone signal to determine the relative inhibition of histone acetylation.

Visualizations: Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway by this compound

The transcription factor NF-κB plays a central role in inflammation. Its activation is, in part, regulated by acetylation of its p65 subunit by p300/CBP. This compound can be used to investigate the role of this acetylation in NF-κB-mediated gene expression.

Caption: this compound inhibits p300/CBP-mediated acetylation of NF-κB p65, blocking downstream gene expression.

Experimental Workflow for Cell-Based Assay

This diagram illustrates the typical workflow for investigating the effect of this compound on histone acetylation in a cellular context.

Cell_Based_Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Treatment with this compound Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Chemiluminescent Detection Western_Blot->Detection Analysis Data Analysis and Interpretation Detection->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's effect on cellular histone acetylation.

Drug Discovery Workflow Using a Chemical Probe

This diagram outlines a generalized workflow in a drug discovery program where a chemical probe like this compound is utilized for target validation and assay development.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_development Assay Development & Screening cluster_optimization Lead Optimization Target_ID Target Identification (e.g., p300) Target_Val Target Validation (using this compound) Target_ID->Target_Val Assay_Dev Assay Development (e.g., in vitro HAT assay) Target_Val->Assay_Dev HTS High-Throughput Screening (Compound Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Role of this compound in a typical drug discovery pipeline for acetyltransferase inhibitors.

Conclusion

This compound is an indispensable tool for researchers studying the function of p300/CBP acetyltransferases. Its cell-permeability allows for the investigation of these enzymes in their native cellular environment, providing valuable insights into their roles in health and disease. The protocols and data presented in this guide offer a solid foundation for the effective use of this compound in dissecting the complex world of protein acetylation and for the development of novel therapeutics targeting this important class of enzymes.

References

The Double-Edged Sword: Lys-CoA-Tat's Impact on Cellular Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate dance between cellular proliferation and programmed cell death, or apoptosis, is fundamental to tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, most notably cancer. In the quest for targeted therapeutics, researchers have turned their attention to the epigenetic machinery that governs these cellular processes. One such target is the lysine (B10760008) acetyltransferase p300/CBP, a master regulator of gene expression. This technical guide delves into the effects of Lys-CoA-Tat, a potent and cell-permeable inhibitor of p300/CBP, on cellular proliferation and apoptosis, providing a comprehensive resource for scientists and drug development professionals.

The Mechanism of Action: Inhibiting the Master Regulator

Lys-CoA is a bisubstrate analog that potently and selectively inhibits the histone acetyltransferase (HAT) activity of p300 and its close homolog, CREB-binding protein (CBP). By mimicking both the acetyl-CoA cofactor and the lysine substrate, Lys-CoA effectively blocks the catalytic activity of these enzymes. However, its utility in cellular studies is limited by its inability to cross the cell membrane. To overcome this, Lys-CoA has been conjugated to the cell-penetrating peptide Tat, derived from the HIV-1 trans-activator of transcription protein, creating this compound. This modification allows for efficient delivery into living cells, enabling the study of p300/CBP inhibition in a cellular context.

Inhibition of p300/CBP by this compound is expected to have profound effects on cellular function. p300/CBP acts as a transcriptional co-activator for a multitude of transcription factors involved in cell cycle progression and survival, including the tumor suppressor p53. By acetylating histones and other proteins, p300/CBP modulates chromatin structure and gene expression.

Impact on Cellular Proliferation: A Halt in the Cell Cycle

Inhibition of p300/CBP by Lys-CoA has been shown to induce growth inhibition in various cell types, including human melanocytes and melanoma cells[1][2]. This anti-proliferative effect is primarily attributed to the induction of cell cycle arrest.

A key mechanism underlying this growth inhibition is the transcriptional down-regulation of critical cell cycle regulators. One such target is Cyclin E, a protein essential for the G1 to S phase transition. Depletion or inhibition of p300 leads to deacetylation of histones at the Cyclin E promoter, resulting in its transcriptional repression and a subsequent block in cell cycle progression[1][2].

While specific IC50 values for this compound on various cancer cell lines are not extensively reported in the public domain, the available evidence strongly suggests a potent anti-proliferative effect. The data presented below is a representative summary of the expected effects based on studies using p300/CBP inhibitors.

Parameter Cell Line Treatment Effect Reference
Growth Inhibition Human Melanocytes, Melanoma CellsLys-CoAInhibition of proliferation and induction of a senescent phenotype.[1][2]
Cell Cycle Human MelanocytesLys-CoADown-regulation of Cyclin E.[1][2]

The Pro-Apoptotic Power of p300/CBP Inhibition

Beyond its role in curbing proliferation, the inhibition of p300/CBP can tip the cellular balance towards apoptosis. The tumor suppressor protein p53, a central player in the apoptotic process, is a well-established substrate of p300/CBP. Acetylation of p53 by p300/CBP is crucial for its stabilization and activation in response to cellular stress, leading to the transcription of pro-apoptotic genes.

By inhibiting p300/CBP, this compound can modulate the p53 pathway, although the precise outcomes can be context-dependent. Furthermore, p300/CBP influences the expression of other key apoptotic regulators. For instance, depletion of p300 has been shown to induce caspase-dependent apoptosis in prostate cancer cells, involving both the intrinsic and extrinsic pathways[3].

The following table summarizes the expected pro-apoptotic effects of p300/CBP inhibition.

Parameter Cell Line Treatment Effect Reference
Apoptosis Induction Prostate Cancer Cells (PC3, LNCaP)p300 siRNAIncrease in caspase-3/7, -8/10, and -9 activity.[3]
Apoptosis Induction Bladder Cancer CellsCombined CBP and p300 siRNAIncreased caspase-3 activity.[4]

Signaling Pathways Modulated by this compound

The effects of this compound on cellular proliferation and apoptosis are orchestrated through the modulation of complex signaling networks. The primary mechanism involves the inhibition of p300/CBP's acetyltransferase activity, leading to changes in gene expression.

G LysCoATat This compound p300CBP p300/CBP Acetyltransferase LysCoATat->p300CBP Inhibits HistoneAcetylation Histone Acetylation p300CBP->HistoneAcetylation Promotes p53_ac Acetylated p53 (Active) p300CBP->p53_ac Promotes Acetylation CyclinE Cyclin E HistoneAcetylation->CyclinE Upregulates Expression p53 p53 Bax Bax p53_ac->Bax Upregulates Expression CellCycle Cell Cycle Progression (G1/S Transition) CyclinE->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibits (indirectly) Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Executes

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular proliferation and apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

G Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

Caption: MTT assay workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G Start Treat Cells with this compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Apoptosis assay workflow.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Cells of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

G Start Cell Lysis Quantify Protein Quantification Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Western Transfer Separate->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection SecondaryAb->Detect

Caption: Western blot workflow.

Conclusion and Future Directions

This compound represents a powerful tool for investigating the roles of p300/CBP in cellular proliferation and apoptosis. By potently and selectively inhibiting these key acetyltransferases within a cellular context, researchers can unravel the complex signaling networks that govern cell fate. The evidence strongly suggests that inhibition of p300/CBP leads to cell cycle arrest and the induction of apoptosis, making it an attractive target for the development of novel anti-cancer therapeutics.

Future research should focus on obtaining comprehensive quantitative data, including IC50 values for proliferation and detailed dose-response curves for apoptosis induction, across a wide range of cancer cell lines. Further elucidation of the downstream signaling pathways affected by this compound will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic targets. As our knowledge of the epigenetic regulation of cell life and death expands, tools like this compound will be invaluable in translating this knowledge into effective clinical strategies.

References

The Significance of p300 Inhibition in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histone acetyltransferase p300, and its close homolog CBP, are critical epigenetic regulators and transcriptional co-activators frequently dysregulated in a wide array of human cancers. Their multifaceted roles in controlling gene expression programs integral to tumor initiation, progression, and therapeutic resistance have positioned them as compelling targets for novel anticancer therapies. This technical guide provides an in-depth exploration of the significance of p300 inhibition in cancer research, detailing its involvement in key oncogenic signaling pathways, the landscape of p300 inhibitors, and the experimental methodologies employed to investigate their therapeutic potential.

The Central Role of p300 in Cancer Biology

p300 functions as a master regulator of the cellular acetylome, catalyzing the transfer of acetyl groups to lysine (B10760008) residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in modulating chromatin structure and gene transcription.[1] Overexpression or aberrant activity of p300 has been linked to the transcriptional activation of numerous oncogenes and the suppression of tumor suppressor genes, thereby driving key cancer hallmarks.[2][3]

Key Oncogenic Functions of p300:

  • Transcriptional Co-activation: p300 is recruited by a multitude of transcription factors to enhance the expression of genes involved in cell cycle progression, proliferation, and survival.[4][5]

  • Signaling Pathway Modulation: It is a critical node in several oncogenic signaling pathways, including Wnt/β-catenin, p53, and TGF-β, amplifying their downstream effects.[6][7][8]

  • DNA Damage Response: p300 plays a complex role in the DNA damage response (DDR), influencing the stability and activity of key proteins like p53.[9][10] Its inhibition can sensitize cancer cells to DNA-damaging agents.[11]

  • Cancer Metabolism: p300 is involved in regulating metabolic pathways that support rapid tumor growth, including glycolysis and lipid metabolism.[12][13][14]

  • Drug Resistance: Aberrant p300 activity can contribute to the development of resistance to conventional cancer therapies.[15]

Key Signaling Pathways Modulated by p300

The oncogenic activities of p300 are often mediated through its integration into major signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of p300 inhibitors.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[10][16] In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with TCF/LEF transcription factors. p300 is then recruited to this complex, where its histone acetyltransferase activity promotes the transcription of Wnt target genes, such as MYC and CCND1 (Cyclin D1), driving cell proliferation.[17]

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Wnt Wnt Ligand Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Ub Ubiquitination & Proteasomal Degradation beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF p300 p300 TCF_LEF->p300 Recruitment Histone_Acetylation Histone Acetylation (H3K27ac) p300->Histone_Acetylation Target_Genes Target Gene Transcription (e.g., MYC, CCND1) Histone_Acetylation->Target_Genes Activation Proliferation Cell Proliferation Target_Genes->Proliferation

p300 in the Wnt/β-catenin signaling pathway.
The p53 Tumor Suppressor Pathway

The p53 pathway is a critical tumor suppressor network that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis.[1][18][19] p300 plays a dual role in regulating p53. It can act as a co-activator for p53-mediated transcription of target genes like p21 (cell cycle arrest) and PUMA (apoptosis).[3][7] p300 acetylates p53 at multiple lysine residues, which enhances its stability and DNA-binding activity.[1] However, p300 can also contribute to p53 degradation.[7] Inhibition of p300 can therefore shift the balance of p53-mediated responses, often towards apoptosis, making it a strategy to enhance the efficacy of DNA-damaging chemotherapies.[3][10]

p53_Signaling cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Induction p300 p300 p53->p300 Interaction p21 p21 p53->p21 Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation MDM2->p53 Ubiquitination & Degradation p300->p53 Acetylation Acetylation Acetylation Acetylation->p53 Stabilization & Enhanced Activity Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis

p300 in the p53 signaling pathway.
The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced disease.[8][20] Upon TGF-β ligand binding, receptor-regulated SMADs (R-SMADs) are phosphorylated and form a complex with Co-SMAD (SMAD4). This complex translocates to the nucleus and, in collaboration with other transcription factors, regulates target gene expression. p300 is a key co-activator for the SMAD complex, promoting the transcription of genes involved in the Epithelial-to-Mesenchymal Transition (EMT), a process critical for metastasis.[8][21][22]

TGF_beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_R TGF-β Receptor R_SMAD R-SMADs (SMAD2/3) TGF_beta_R->R_SMAD Phosphorylation TGF_beta TGF-β Ligand TGF_beta->TGF_beta_R SMAD4 Co-SMAD (SMAD4) R_SMAD->SMAD4 Complex Formation SMAD_complex SMAD Complex p300 p300 SMAD_complex->p300 Recruitment Histone_Acetylation Histone Acetylation p300->Histone_Acetylation EMT_Genes EMT Target Genes (e.g., Snail, Slug) Histone_Acetylation->EMT_Genes Activation EMT Epithelial-to-Mesenchymal Transition (EMT) EMT_Genes->EMT

p300 in the TGF-β signaling pathway.

p300 Inhibitors in Cancer Therapy

The critical role of p300 in tumorigenesis has spurred the development of small molecule inhibitors targeting either its histone acetyltransferase (HAT) domain or its bromodomain.

HAT Inhibitors

HAT inhibitors directly block the catalytic activity of p300, preventing the acetylation of its substrates.

  • C646: A widely used tool compound that is a competitive inhibitor of the p300 HAT domain with a Ki of 400 nM.[15][23] It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[17][23][24][25]

  • A-485: A potent and selective catalytic inhibitor of p300/CBP with IC50 values of 9.8 nM for p300 and 2.6 nM for CBP.[1][10][26][27][28][29] It demonstrates anti-proliferative activity in hematological malignancies and prostate cancer.[1][29]

Bromodomain Inhibitors

The bromodomain of p300 recognizes acetylated lysine residues, tethering the enzyme to chromatin. Inhibitors of the bromodomain disrupt this interaction, preventing p300 from accessing its targets.

  • CCS1477 (Pocenbrodib): A potent and selective inhibitor of the p300/CBP bromodomain with high affinity (Kd = 1.3/1.7 nM).[3][4][13][19][30][31][32][33][34] It has shown promise in treating castration-resistant prostate cancer by down-regulating androgen receptor signaling.[31][32][33][34] CCS1477 is currently in clinical trials.[13][31][32]

  • FT-7051 (Pocenbrodib): An oral, potent, and selective inhibitor of the CBP/p300 bromodomain.[2][6][12][14][26][30][35][36] It is being evaluated in a Phase 1 clinical trial (NCT04575766) for metastatic castration-resistant prostate cancer.[2][6][12][26][35][36]

Dual Inhibitors
  • NEO2734 (EP31670): A dual inhibitor targeting both the BET bromodomains and the CBP/p300 bromodomains, with IC50 values of <30 nM for both.[4][5][7][9][11][23][27][31][32][37] It has demonstrated potent anti-tumor activity in preclinical models of leukemia, lymphoma, and prostate cancer.[7][9][11][23][27][31] A Phase 1 clinical trial (NCT05488548) is underway for advanced solid tumors and hematological malignancies.[4]

Quantitative Data on p300 Inhibitor Activity

The following tables summarize the in vitro efficacy of key p300 inhibitors across various cancer cell lines.

Table 1: IC50 Values of p300 HAT Inhibitors

InhibitorCancer TypeCell LineIC50Reference(s)
C646 Prostate CancerLNCaP~20 µM[23]
Prostate CancerPC3~20 µM[23]
Lung CancerA549~15 µM[25]
Pancreatic CancerPANC-1~10 µM[17]
A-485 Prostate CancerPC-3EC50 = 73 nM (H3K27ac)[29]
Multiple MyelomaMM.1S< 1 µM[10]
Acute Myeloid LeukemiaMOLM-13< 1 µM[10]

Table 2: IC50 Values of p300 Bromodomain and Dual Inhibitors

InhibitorCancer TypeCell LineIC50Reference(s)
CCS1477 Prostate Cancer22Rv196 nM[3][13][30][33]
Prostate CancerVCaP49 nM[3][13][30][33]
Prostate CancerLNCaP230 nM[4]
NEO2734 LeukemiaVariousMedian IC50 = 280 nM[7]
LymphomaVariousMedian IC50 = 300 nM[7]
Prostate CancerVariousMedian IC50 = 460 nM[7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of p300 inhibitor efficacy.

Chromatin Immunoprecipitation (ChIP)

This protocol is for the immunoprecipitation of p300-DNA complexes to identify genomic regions where p300 is bound.

ChIP_Workflow start Start: Cancer Cells crosslinking 1. Crosslinking (Formaldehyde) start->crosslinking lysis 2. Cell Lysis crosslinking->lysis sonication 3. Chromatin Shearing (Sonication) lysis->sonication immunoprecipitation 4. Immunoprecipitation (Anti-p300 Antibody) sonication->immunoprecipitation washing 5. Washing immunoprecipitation->washing elution 6. Elution washing->elution reverse_crosslinking 7. Reverse Crosslinking elution->reverse_crosslinking dna_purification 8. DNA Purification reverse_crosslinking->dna_purification analysis 9. Downstream Analysis (qPCR, Sequencing) dna_purification->analysis

Chromatin Immunoprecipitation (ChIP) Workflow.

Protocol:

  • Crosslinking: Treat cultured cancer cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with 125 mM glycine.[18][38][39]

  • Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer and sonicate to fragment the chromatin to an average size of 200-1000 bp.[18][39]

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for p300.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-p300-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: Quantify the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-sequencing.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of recombinant p300 in the presence of inhibitors.

HAT_Assay_Workflow start Start: Reaction Mix components 1. Combine: - Recombinant p300 - Histone Substrate - Acetyl-CoA - Inhibitor/Vehicle start->components incubation 2. Incubate at 30°C components->incubation detection 3. Detect Acetylation (e.g., ELISA, Radioactivity) incubation->detection analysis 4. Quantify Activity & Calculate IC50 detection->analysis

In Vitro HAT Assay Workflow.

Protocol (Chemiluminescent Assay Example): [15]

  • Plate Preparation: Use a 96-well plate pre-coated with a histone substrate.

  • Reaction Setup: In each well, combine HAT assay buffer, recombinant p300 enzyme, acetyl-CoA, and the test inhibitor at various concentrations.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Washing: Wash the wells to remove unreacted components.

  • Antibody Incubation: Add a primary antibody that specifically recognizes the acetylated histone substrate, followed by an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: The signal is proportional to p300 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.[2][6][12][35][37]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the p300 inhibitor for a specified duration (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Normalize the data to vehicle-treated controls and calculate the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.[5][9][34][36]

Protocol:

  • Cell Treatment: Treat cancer cells with the p300 inhibitor at a desired concentration and time point to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The inhibition of p300 represents a promising therapeutic strategy for a variety of cancers. Its central role as a transcriptional co-activator in key oncogenic pathways provides a strong rationale for its targeting. A growing pipeline of potent and selective p300 inhibitors, some of which are now in clinical trials, highlights the significant progress in this field. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to p300 inhibition, exploring rational combination therapies to overcome resistance, and further elucidating the complex biological consequences of targeting this master epigenetic regulator. The continued development and clinical evaluation of p300 inhibitors hold the potential to introduce a new class of effective anticancer agents into the oncologist's armamentarium.

References

Methodological & Application

Application Notes and Protocols for Lys-CoA-Tat in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Lys-CoA-Tat is a potent and cell-permeable inhibitor of the p300 histone acetyltransferase (HAT). It is a bi-substrate analog, Lys-CoA, covalently linked to the cell-penetrating peptide (CPP) Tat, derived from the HIV-1 Tat protein. The Tat peptide facilitates the delivery of the otherwise impermeable Lys-CoA into the cytoplasm and nucleus of mammalian cells.[1] Once inside the cell, Lys-CoA selectively inhibits the catalytic activity of p300, a transcriptional co-activator that plays a crucial role in regulating gene expression through the acetylation of histones and other non-histone proteins.[1] Inhibition of p300 can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. These application notes provide a detailed protocol for the use of this compound in mammalian cell culture to study the functional roles of p300.

Mechanism of Action

Lys-CoA acts as a competitive inhibitor of p300 by mimicking the binding of both acetyl-CoA and the lysine-containing substrate.[2] The conjugation to the Tat peptide allows for efficient translocation across the plasma membrane. The Tat peptide, a short, basic peptide (RKKRRQRRR), mediates cellular uptake through mechanisms that are thought to involve electrostatic interactions with the cell surface followed by endocytosis or direct membrane translocation.[3] Inside the cell, this compound can then access and inhibit nuclear p300.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a comparable small molecule p300 inhibitor, C646. This data is derived from a study on melanoma and non-small cell lung cancer cell lines.[4]

ParameterThis compoundC646Reference
Target p300 Histone Acetyltransferasep300 Histone Acetyltransferase[4]
Cell Treatment Concentration 25 µM10 µM[4]
Effect on ³H-thymidine incorporation Modest to significant reductionGenerally greater reduction than this compound[4]

Note: The efficacy of both inhibitors was cell-line dependent. For example, the melanoma line WM35 and the lung cancer line H23 were more susceptible to C646 treatment, while this compound showed more modest inhibitory effects in these specific lines.[4]

Signaling Pathways and Experimental Workflows

p300 Signaling Pathway and Inhibition by this compound

Caption: p300 signaling and inhibition by this compound.

Experimental Workflow for this compound Treatment and Analysis

experimental_workflow cluster_analysis Downstream Analysis Cell_Culture 1. Mammalian Cell Culture (e.g., HeLa, HEK293) Treatment 2. Treatment with this compound (e.g., 25 µM for 24h) Cell_Culture->Treatment Harvesting 3. Cell Harvesting and Lysis Treatment->Harvesting Western_Blot Western Blot (Histone Acetylation) Harvesting->Western_Blot Proliferation_Assay Proliferation Assay (e.g., ³H-thymidine) Harvesting->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity) Harvesting->Apoptosis_Assay

Caption: Workflow for this compound cell treatment and analysis.

Experimental Protocols

Protocol 1: Treatment of Mammalian Cells with this compound

This protocol describes the general procedure for treating adherent mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, WM35)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in the appropriate cell culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete cell culture medium to the desired final concentration. A starting concentration of 25 µM is recommended based on published data.[4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

  • Cell Treatment: Remove the existing culture medium from the cells and gently wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period. An incubation time of 24 hours has been shown to be effective for inhibiting cell proliferation.[4] However, the optimal time may vary depending on the cell type and the specific downstream application. A time-course experiment is recommended.

  • Downstream Analysis: Following incubation, the cells are ready for various downstream analyses, such as protein extraction for Western blotting, or assays for cell viability, proliferation, or apoptosis.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol provides a method to assess the effect of this compound on the acetylation of histones, a direct downstream target of p300.

Materials:

  • Cells treated with this compound and control cells

  • Histone extraction buffer (e.g., 0.2 N HCl)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (15%)

  • PVDF membrane (0.2 µm pore size)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Histone Extraction:

    • Harvest the treated and control cells and wash with PBS.

    • Isolate nuclei using a suitable cell lysis buffer.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.

    • Centrifuge to pellet debris and collect the supernatant containing the histone proteins.[5]

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by diluting them in Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (15-20 µg) onto a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a 0.2 µm PVDF membrane.[5]

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histones and a total histone loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the total histone bands.[5]

Troubleshooting

IssuePossible CauseSolution
Low or no inhibition of p300 activity Insufficient concentration or incubation time of this compound.Perform a dose-response and time-course experiment to optimize treatment conditions.
Poor cell permeability in the specific cell line.Confirm the integrity of the this compound conjugate. Ensure the Tat peptide is functional.
High cell toxicity This compound concentration is too high.Reduce the concentration of this compound. Perform a viability assay (e.g., Trypan Blue or MTT) to determine the cytotoxic concentration.
Inconsistent Western blot results Inefficient histone extraction.Ensure complete nuclear lysis and acid extraction.
Poor antibody quality.Use validated antibodies for acetylated and total histones. Titrate antibody concentrations.

References

Application Notes and Protocols: Lys-CoA-Tat for Effective p300 Inhibition in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lys-CoA-Tat as a selective inhibitor of the histone acetyltransferase (HAT) p300 in cellular assays. This document outlines the mechanism of action, effective concentrations, and detailed protocols for successful experimentation.

Introduction

The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional coactivator with intrinsic histone acetyltransferase activity.[1] p300 plays a pivotal role in regulating gene expression by acetylating histones and other non-histone protein substrates, thereby influencing chromatin structure and the assembly of transcriptional machinery.[1][2] Dysregulation of p300 activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[3][4][5]

Lys-CoA is a potent and selective bisubstrate inhibitor of p300, with an in vitro IC50 ranging from 50 to 500 nM.[6][7] It exhibits high selectivity for p300 over other HATs like PCAF.[6][7] However, Lys-CoA has limited cell permeability. To overcome this, it is conjugated to the Tat peptide, a cell-penetrating peptide derived from the HIV-1 Tat protein, to create this compound, enabling its use in cellular studies.[8][9]

Mechanism of Action

Lys-CoA functions as a bisubstrate analog, simultaneously occupying the binding sites for both acetyl-CoA and the lysine (B10760008) substrate within the p300 catalytic domain.[1][10] This "hit and run" or Theorell-Chance catalytic mechanism involves the stable binding of the inhibitor to the enzyme, effectively blocking the transfer of acetyl groups to substrate proteins.[1][8] The HIV-1 Tat protein itself recruits p300 to the viral promoter, highlighting the biological relevance of this interaction.[11][12][13]

cluster_0 p300 Catalytic Site cluster_2 Inhibition p300 p300 HAT Domain histone Histone/Protein Substrate p300->histone Acetylation acetyl_coa_site Acetyl-CoA Binding Site lysine_site Lysine Substrate Binding Site acetyl_coa Acetyl-CoA acetyl_coa->p300 Binds histone->p300 Binds lys_coa_tat This compound lys_coa_tat->p300 Inhibits

Mechanism of p300 inhibition by this compound.

Quantitative Data Summary

The effective concentration of this compound for p300 inhibition in cells can vary depending on the cell type and the specific biological endpoint being measured. The following table summarizes key quantitative data from published studies.

CompoundConcentrationCell LineEffectReference
This compound 50 µMKasumi-1 (t(8;21)+ leukemia)Inhibited cell growth and blocked histone H3 acetylation.[3]
This compound 50 µMPrimary t(8;21)+ leukemia cellsInhibited cell growth.[3]
Lys-CoA Not specified (cell permeabilization)SupT1 (human T-cell line)Significantly inhibited p300 activity and viral integration.[14][15]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound for Inhibition of p300 Activity

This protocol describes a general method for treating adherent or suspension cells with this compound to assess the inhibition of p300-mediated acetylation.

Materials:

  • This compound

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Antibodies: anti-acetylated histone H3, anti-total histone H3, anti-acetylated protein of interest, anti-total protein of interest, and appropriate secondary antibodies.

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding: Plate cells at a sub-confluent density (approximately 60%) and allow them to attach and resume growth for 24 hours.[8]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Store at -80°C.

  • Cell Treatment:

    • Thaw the this compound stock solution on ice.

    • Dilute the stock solution directly into the cell culture medium to the desired final concentration (e.g., 50 µM).

    • For a vehicle control, add an equivalent volume of the solvent to a separate set of cells.

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Cell Lysis:

    • For adherent cells, wash twice with ice-cold PBS and then add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the acetylated and total forms of the protein of interest (e.g., histone H3).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein acetylation upon treatment with this compound relative to the vehicle control.

Protocol 2: Cell Permeabilization for Enhanced Lys-CoA Delivery

For cell types that may be less permeable to the Tat peptide, a transient permeabilization step can be included to enhance the delivery of Lys-CoA.

Materials:

Procedure:

  • Cell Preparation: Culture cells to the desired density. For suspension cells like SupT1, collect and wash the cells.

  • Permeabilization and Treatment:

    • Pre-treat the cells with a permeabilizing agent such as sphingosylphosphorylcholine (SPC) in the culture medium.[14][15] The optimal concentration and duration of SPC treatment should be determined empirically to maximize delivery while minimizing cytotoxicity.

    • Immediately following or concurrently with SPC treatment, add Lys-CoA to the culture medium at the desired final concentration.

    • Incubate for the desired period.

  • Downstream Analysis: Following the treatment period, wash the cells to remove the permeabilizing agent and inhibitor, and proceed with downstream applications such as cell lysis for Western blotting or functional assays as described in Protocol 1.

start Start: Seed Cells prepare_inhibitor Prepare this compound Stock start->prepare_inhibitor treat_cells Treat Cells with this compound (e.g., 50 µM for 24h) prepare_inhibitor->treat_cells control Vehicle Control Treatment prepare_inhibitor->control incubate Incubate treat_cells->incubate control->incubate harvest Harvest Cells & Lyse incubate->harvest quantify Quantify Protein harvest->quantify western Western Blot for Acetylated/Total Protein quantify->western analyze Analyze Results western->analyze

Experimental workflow for p300 inhibition.

Concluding Remarks

This compound is a valuable tool for investigating the cellular functions of p300. Its high potency and selectivity make it a superior choice over less specific natural product inhibitors. When using this compound, it is crucial to include appropriate vehicle controls and to verify the inhibition of p300 activity by monitoring the acetylation status of known p300 substrates. The protocols provided here offer a solid foundation for designing and executing experiments to effectively probe the role of p300 in various biological processes.

References

Application Notes and Protocols for Histone Acetyltransferase (HAT) Assays Utilizing Lys-CoA-Tat as a Specific Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferases (HATs) are a crucial class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone and non-histone proteins.[1][2][3] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription.[4] Dysregulation of HAT activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HATs attractive therapeutic targets.[2][5][6]

This document provides detailed application notes and protocols for assessing HAT activity, with a specific focus on utilizing Lys-CoA-Tat as a potent and selective inhibitor for the p300/CBP family of HATs.

The Role of this compound in HAT Assays

Lys-CoA is a powerful bisubstrate inhibitor that mimics the binding of both acetyl-CoA and the lysine-containing substrate to the HAT active site.[7][8] This results in potent and specific inhibition of p300 and its close homolog CBP.[5][7][9] The Tat peptide is a cell-penetrating peptide derived from the HIV-1 Tat protein, and its conjugation to Lys-CoA creates this compound, a cell-permeable version of the inhibitor.[4] This makes this compound an invaluable tool for studying the cellular functions of p300/CBP. In biochemical assays, Lys-CoA serves as a reference inhibitor to validate assay performance and to characterize the inhibitory activity of novel compounds.

Principle of the HAT Assay

A variety of methods exist for measuring HAT activity, broadly categorized as direct or indirect assays.[4]

  • Direct Assays: Measure the formation of the acetylated product. A common method is the radiometric assay, which uses radiolabeled acetyl-CoA ([³H] or [¹⁴C]) and quantifies the incorporation of the radioactive acetyl group into a histone substrate.[4][10]

  • Indirect Assays: Measure the production of the co-product, Coenzyme A (CoA-SH).[1][4] These are often fluorescence-based or colorimetric assays, making them suitable for high-throughput screening.[11][12][13] In a typical fluorescent assay, the free sulfhydryl group of CoA reacts with a non-fluorescent probe to produce a highly fluorescent adduct, which can be measured.[4]

This protocol will focus on a widely used indirect, fluorescent assay due to its sensitivity, adaptability to high-throughput formats, and avoidance of radioactivity.

Experimental Protocols

Protocol 1: In Vitro Fluorescent HAT Assay for IC50 Determination of this compound

This protocol describes a method to determine the potency of this compound in inhibiting the activity of a HAT enzyme, such as p300. The assay measures the production of Coenzyme A (CoA) using a thiol-sensitive fluorescent probe.

Materials and Reagents:

  • Recombinant HAT enzyme (e.g., p300 catalytic domain)

  • Histone peptide substrate (e.g., Histone H3 peptide, residues 1-21)

  • Acetyl Coenzyme A (Acetyl-CoA)

  • This compound

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Fluorescent Probe (e.g., N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide - CPM)

  • Stop Solution (e.g., Isopropanol)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~380/460 nm for CPM)

Experimental Workflow:

HAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Dilute HAT Enzyme - Dilute Substrates (Peptide, Acetyl-CoA) - Prepare this compound Dilution Series plate_setup Set up 96-well plate: - Add Assay Buffer - Add HAT Enzyme - Add this compound (or vehicle) reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Acetyl-CoA and Histone Peptide pre_incubation->initiate_reaction reaction_incubation Incubate at RT initiate_reaction->reaction_incubation stop_reaction Stop Reaction (Add Stop Solution) reaction_incubation->stop_reaction add_developer Add Fluorescent Probe (e.g., CPM) stop_reaction->add_developer develop_signal Incubate to allow probe reaction add_developer->develop_signal read_plate Read Fluorescence develop_signal->read_plate analyze_data Calculate % Inhibition and determine IC50 read_plate->analyze_data HAT_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin TF Transcription Factor p300 p300/CBP (HAT) TF->p300 recruits Histone Histone Tails (Lysine) p300->Histone acetylates AcCoA Acetyl-CoA AcCoA->p300 LysCoA_Tat This compound (Inhibitor) LysCoA_Tat->p300 inhibits Acetylated_Histone Acetylated Histones (Ac-Lysine) Histone->Acetylated_Histone Gene_Activation Gene Activation Acetylated_Histone->Gene_Activation

References

Application of Lys-CoA-Tat in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The study of chromatin dynamics and epigenetic modifications is fundamental to understanding gene regulation in both normal physiological processes and disease states. Histone acetyltransferases (HATs), such as p300/CBP, are crucial enzymes that catalyze the acetylation of lysine (B10760008) residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation.[1][2] The HIV-1 Tat protein is a potent transcriptional transactivator that recruits HATs like p300 to the viral promoter, enhancing histone acetylation and driving viral gene expression.[3][4][5][6][7]

To investigate the specific roles of p300 in these processes, a novel cell-permeable inhibitor conjugate, Lys-CoA-Tat, can be utilized. This conjugate comprises two key components:

  • Lys-CoA: A selective and potent inhibitor of the p300 HAT.[8][9]

  • Tat Peptide: A well-characterized cell-penetrating peptide (CPP) derived from the HIV-1 Tat protein, capable of efficiently delivering molecular cargo across the plasma membrane.[10][11][12][13]

The this compound conjugate, therefore, allows for the targeted inhibition of p300 within living cells. Its application in conjunction with Chromatin Immunoprecipitation (ChIP) provides a powerful tool to dissect the downstream effects of p300 inhibition on protein-DNA interactions and histone modifications at specific genomic loci.

Principle of the Method

The this compound based ChIP assay follows a sequential process. First, cells are treated with the this compound conjugate, which readily enters the cells due to the Tat peptide's cell-penetrating properties.[10][13] Inside the cell, Lys-CoA is released and selectively inhibits the acetyltransferase activity of p300.[8] Following this targeted enzymatic inhibition, a standard ChIP protocol is performed. This involves cross-linking protein-DNA complexes, shearing the chromatin, and immunoprecipitating a specific protein of interest (e.g., a transcription factor or a modified histone). The associated DNA is then purified and can be quantified by qPCR or analyzed on a genome-wide scale via next-generation sequencing (ChIP-seq). By comparing the results from this compound treated cells with control cells, researchers can elucidate the p300-dependent changes in the chromatin landscape.

Applications
  • Validating p300 as a Drug Target: Assessing the effect of p300 inhibition on the recruitment of oncogenic transcription factors to target gene promoters.

  • Investigating Gene Regulation Mechanisms: Determining the necessity of p300 activity for the binding of specific transcription factors or the deposition of certain histone acetylation marks at regulatory regions.

  • HIV Latency Research: Studying the role of p300 in the reactivation of latent HIV-1 provirus by observing changes in the chromatin state of the viral long terminal repeat (LTR) upon p300 inhibition.[4][14][15]

  • Epigenetic Pathway Analysis: Dissecting the crosstalk between p300-mediated acetylation and other histone modifications.

Quantitative Data Presentation

The following table represents hypothetical, yet expected, quantitative results from a ChIP-qPCR experiment designed to investigate the effect of this compound on H3K27 acetylation (a known p300 mark) and RNA Polymerase II (Pol II) recruitment at the promoter of a p300-target gene.

Target Protein/MarkTreatmentTarget Gene Promoter (% Input)Negative Control Locus (% Input)Fold Enrichment (vs. IgG)
H3K27ac Vehicle Control1.500.0575
This compound0.300.0415
Pol II Vehicle Control1.200.0660
This compound0.480.0524
IgG Vehicle Control0.020.021
This compound0.020.021

Table 1: Example of quantitative ChIP-qPCR data. The data illustrates a significant reduction in both H3K27ac and Pol II occupancy at the target gene promoter upon treatment with this compound, indicating a dependence on p300 activity for these events.

Experimental Protocols

Detailed Protocol for ChIP using this compound

This protocol is adapted from standard ChIP procedures and incorporates a preliminary cell treatment step with this compound.[16][17][18]

Materials:

  • This compound conjugate

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • Cell lysis buffer

  • Nuclei lysis buffer

  • Sonicator

  • ChIP dilution buffer

  • Protease inhibitors

  • Antibody specific to the target protein

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

Procedure:

1. Cell Treatment with this compound a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Prepare the desired concentration of this compound in serum-free medium. A titration experiment is recommended to determine the optimal concentration and incubation time. c. Treat cells with the this compound solution or a vehicle control and incubate for the predetermined time (e.g., 4-6 hours).

2. Cross-linking a. Add formaldehyde directly to the culture medium to a final concentration of 1%. b. Incubate for 10 minutes at room temperature with gentle shaking.[17] c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[17] d. Incubate for 5 minutes at room temperature. e. Wash cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing a. Scrape cells into cold PBS and centrifuge to pellet. b. Resuspend the cell pellet in cell lysis buffer containing protease inhibitors. c. Incubate on ice for 10 minutes. d. Pellet the nuclei and resuspend in nuclei lysis buffer. e. Shear the chromatin by sonication to obtain fragments of 200-1000 bp. Optimization of sonication conditions is critical.

4. Immunoprecipitation a. Centrifuge the sonicated lysate to pellet debris. b. Dilute the supernatant with ChIP dilution buffer. c. Save an aliquot of the diluted chromatin as "input" control. d. Pre-clear the chromatin with Protein A/G beads. e. Add the specific antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation. f. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

5. Washing and Elution a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform sequential washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding. c. Wash the beads once with TE buffer. d. Elute the protein-DNA complexes from the beads using elution buffer.

6. Reverse Cross-linking and DNA Purification a. Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the cross-links. b. Treat with RNase A and then Proteinase K to remove RNA and protein. c. Purify the DNA using a standard DNA purification kit.

7. Analysis a. The purified DNA can be analyzed by qPCR using primers for specific genomic regions or used to prepare libraries for ChIP-seq.

Mandatory Visualizations

Lys_CoA_Tat_Mechanism cluster_cell Cell Lys_CoA_Tat This compound (Extracellular) Tat_Mediated_Entry Tat-Mediated Entry Lys_CoA_Tat->Tat_Mediated_Entry Cell Penetration Lys_CoA_Tat_Intra This compound (Intracellular) Tat_Mediated_Entry->Lys_CoA_Tat_Intra Release Release of Lys-CoA Lys_CoA_Tat_Intra->Release Lys_CoA Lys-CoA Release->Lys_CoA Inhibition Inhibition Lys_CoA->Inhibition p300 p300 HAT p300->Inhibition Chromatin Chromatin p300->Chromatin Acetylates Histones Acetylation_Blocked Histone Acetylation Blocked Inhibition->Acetylation_Blocked Acetylation_Blocked->Chromatin

Caption: Mechanism of this compound action within a target cell.

ChIP_Workflow Start Start with Cultured Cells Treatment 1. Treat Cells with This compound Start->Treatment Crosslinking 2. Cross-link Proteins to DNA (Formaldehyde) Treatment->Crosslinking Lysis 3. Cell Lysis and Chromatin Shearing (Sonication) Crosslinking->Lysis IP 4. Immunoprecipitation (Specific Antibody) Lysis->IP Wash 5. Wash and Elute Complexes IP->Wash Reverse 6. Reverse Cross-links and Purify DNA Wash->Reverse Analysis 7. DNA Analysis (qPCR or Sequencing) Reverse->Analysis End End Analysis->End

Caption: Experimental workflow for ChIP using this compound.

Logical_Relationship Treatment This compound Treatment p300_Inhibition p300 HAT Inhibition Treatment->p300_Inhibition Reduced_Acetylation Reduced Histone Acetylation (e.g., H3K27ac) p300_Inhibition->Reduced_Acetylation Altered_Binding Altered Transcription Factor Binding p300_Inhibition->Altered_Binding ChIP_Outcome ChIP Signal (Outcome) Reduced_Acetylation->ChIP_Outcome Decreased Signal for Acetylation Mark Altered_Binding->ChIP_Outcome Altered Signal for Transcription Factor

Caption: Logical flow from this compound treatment to expected ChIP outcome.

References

Application Notes: Detecting Histone Acetylation Changes Induced by Lys-CoA-Tat Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of histone acetylation levels in response to treatment with Lys-CoA-Tat, a conjugate targeting histone acetyltransferase (HAT) activity. The provided methodologies are essential for researchers investigating epigenetic modifications and the therapeutic potential of HAT inhibitors.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression. The acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Acetylation neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure that is permissive for transcription.[1][2]

The p300/CBP family of HATs are key transcriptional co-activators involved in numerous cellular processes.[3][4] The HIV-1 Tat protein is known to interact with and enhance the HAT activity of p300 on nucleosomal histones, particularly H4.[5][6] Lys-CoA is a known selective inhibitor of p300 HAT activity.[5][7] Therefore, a this compound conjugate is designed to specifically target and inhibit the p300/CBP-mediated acetylation of histones. Western blotting is a robust and widely used technique to analyze changes in histone acetylation levels following such treatments.[8][9]

Principle of the Assay

This protocol outlines the use of Western blotting to detect changes in histone acetylation in cells treated with this compound. The methodology involves the extraction of histones from treated and untreated cells, separation of these proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transfer to a solid support membrane, and subsequent detection of specific acetylated histones using antibodies. Quantification of the resulting bands allows for a comparative analysis of histone acetylation levels.

Data Presentation

The quantitative data obtained from the Western blot analysis should be summarized for clear interpretation and comparison. Densitometry software (e.g., ImageJ) can be used to measure the intensity of the bands corresponding to acetylated histones.[1] These values should be normalized to a loading control, such as total histone H3 or β-actin, to account for any variations in protein loading between lanes.[10] The final data can be presented in a tabular format as shown below.

Treatment GroupThis compound ConcentrationFold Change in Acetyl-Histone H3 (K9/K14) (Normalized to Total H3)Standard Deviationp-value
Vehicle Control0 µM (DMSO)1.00± 0.12-
This compound1 µM0.65± 0.09< 0.05
This compound5 µM0.32± 0.05< 0.01
This compound10 µM0.15± 0.03< 0.001
Treatment GroupTime Point (at 5 µM this compound)Fold Change in Acetyl-Histone H4 (K12) (Normalized to Total H4)Standard Deviationp-value
Vehicle Control0 h1.00± 0.15-
This compound6 h0.78± 0.11< 0.05
This compound12 h0.45± 0.08< 0.01
This compound24 h0.21± 0.04< 0.001

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound action and the experimental workflow for the Western blot protocol.

Lys_CoA_Tat_Signaling_Pathway cluster_cell Cell Lys_CoA_Tat This compound p300_CBP p300/CBP Lys_CoA_Tat->p300_CBP Inhibition Histones Histones p300_CBP->Histones Acetylation Acetylated_Histones Acetylated Histones Condensed_Chromatin Condensed Chromatin (Transcriptionally Repressed) Chromatin Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Chromatin

Caption: Mechanism of this compound action on histone acetylation.

Western_Blot_Workflow start Start: Cell Culture and Treatment treatment Treat cells with This compound start->treatment histone_extraction Histone Extraction (Acid Extraction) treatment->histone_extraction quantification Protein Quantification (BCA or Bradford Assay) histone_extraction->quantification sds_page SDS-PAGE (15% Gel) quantification->sds_page transfer Protein Transfer (0.2 µm PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents
  • Cell culture reagents (media, serum, antibiotics)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT)

  • 0.4 N H₂SO₄ or 0.2 N HCl

  • Trichloroacetic acid (TCA)

  • Ice-cold acetone

  • Ultrapure water

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer (4x)

  • 15% SDS-polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein transfer buffer

  • 0.2 µm Polyvinylidene difluoride (PVDF) or nitrocellulose membranes[2][3][11]

  • Ponceau S staining solution

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Tris-buffered saline with Tween-20 (TBST: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protease and phosphatase inhibitor cocktails

  • HDAC inhibitors (e.g., Trichostatin A or sodium butyrate, for lysis buffer)[1]

Cell Culture and Treatment
  • Culture cells of interest to approximately 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).[2]

Histone Extraction (Acid Extraction Method)

This method is recommended for higher purity of histone extracts.[1]

  • After treatment, wash the cells twice with ice-cold PBS.

  • Scrape the cells in ice-cold PBS and transfer to a microcentrifuge tube.

  • Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in a hypotonic lysis buffer supplemented with protease, phosphatase, and HDAC inhibitors and incubate on ice for 30 minutes.[1][12]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C.[1][2]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing histones to a new tube and precipitate the histones by adding TCA to a final concentration of 33%. Incubate on ice for at least 1 hour.[12]

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the histones.

  • Wash the histone pellet twice with ice-cold acetone.[12][13]

  • Air-dry the pellet and resuspend in ultrapure water.

Protein Quantification
  • Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay kit according to the manufacturer's instructions.[1][2]

Western Blotting
  • Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[1][2]

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[1][8][14] Run the gel at a constant voltage until the dye front approaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][3][11]

  • Membrane Staining: Verify the transfer efficiency by staining the membrane with Ponceau S.[2][14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][11]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, and a loading control like anti-total H3 or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[2][10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1][2]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]

  • Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band.[1]

References

Using Lys-CoA-Tat as a Positive Control for p300 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferase p300 (also known as EP300 or KAT3B) is a critical transcriptional coactivator involved in a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, particularly cancer. As a major epigenetic regulator, p300 acetylates histone proteins, leading to a more open chromatin structure that facilitates gene transcription. Furthermore, p300 acetylates a multitude of non-histone proteins, thereby modulating their function. Given its central role in cellular signaling, p300 is a compelling target for therapeutic intervention.

Robust and reliable assays are essential for the discovery and characterization of p300 inhibitors. A key component of a successful screening campaign is the inclusion of a potent and specific positive control. Lys-CoA-Tat is a widely used and effective positive control for p300 inhibition. It is a bisubstrate analog, mimicking both the lysine-containing substrate and the acetyl-CoA cofactor of the p300 enzymatic reaction. The addition of the Tat peptide, a cell-penetrating peptide derived from the HIV-1 Tat protein, facilitates its delivery into cells, making it suitable for both in vitro and cell-based assays. These application notes provide detailed protocols for utilizing this compound as a positive control in p300 inhibition studies.

Mechanism of Action of this compound

This compound acts as a potent and specific inhibitor of p300 by binding tightly to the enzyme's active site. As a bisubstrate analog, it occupies both the binding pocket for the lysine (B10760008) side chain of the protein substrate and the tunnel for acetyl-CoA. This dual occupancy prevents the binding of the natural substrates and thus inhibits the acetyltransferase activity of p300. The Tat peptide moiety does not directly participate in the inhibition but enables the molecule to traverse the cell membrane.

Quantitative Data for this compound as a p300 Inhibitor

The following table summarizes key quantitative data for Lys-CoA and its Tat-conjugated form as inhibitors of p300. This information is crucial for determining appropriate experimental concentrations.

Inhibitor Parameter Value Enzyme/System Reference
Lys-CoAIC50~100 nMp300 autoacetylation[1]
Lys-CoAKi~20 nMp300[1]
This compoundEffective Concentration50 µMKasumi-1 cells (inhibition of cell growth and histone H3 acetylation)

Signaling Pathways and Experimental Workflows

To effectively utilize this compound as a positive control, it is important to understand the biological context of p300 activity and the experimental procedures to measure its inhibition.

p300_inhibition_mechanism Mechanism of p300 Inhibition by this compound cluster_normal Normal p300 Activity cluster_inhibition p300 Inhibition p300 p300 Active Site AcetylatedProtein Acetylated Protein p300->AcetylatedProtein Acetylation NoAcetylation No Acetylation p300->NoAcetylation Inhibition Lysine Protein Substrate (Lysine) Lysine->p300 AcetylCoA Acetyl-CoA AcetylCoA->p300 LysCoATat This compound (Positive Control) LysCoATat->p300 Competitive Binding

Caption: Mechanism of p300 inhibition by this compound.

experimental_workflow Experimental Workflow for p300 Inhibition Assay start Start assay_choice Choose Assay: In Vitro or Cellular start->assay_choice in_vitro In Vitro HAT Assay assay_choice->in_vitro In Vitro cellular Cell-Based Assay assay_choice->cellular Cellular treatment Treat with: - Vehicle (Negative Control) - Test Compound - this compound (Positive Control) in_vitro->treatment cellular->treatment incubation Incubate treatment->incubation readout Measure p300 Activity or Acetylation Levels incubation->readout analysis Data Analysis and Comparison to Controls readout->analysis end End analysis->end p300_signaling_pathway p300 in Transcriptional Regulation and Cancer Signal Growth Factor Signaling (e.g., TGF-β, Wnt) TF Transcription Factors (e.g., Smad, β-catenin, p53) Signal->TF Activates p300 p300/CBP TF->p300 Recruits p300->TF Acetylates Histones Histones (e.g., H3) p300->Histones Acetylates Chromatin Chromatin Remodeling Histones->Chromatin Leads to Transcription Gene Transcription Chromatin->Transcription Enables CellResponse Cellular Responses: - Proliferation - Differentiation - Apoptosis Transcription->CellResponse Cancer Cancer Progression CellResponse->Cancer Dysregulation leads to LysCoATat This compound (Inhibitor) LysCoATat->p300 Inhibits

References

Application Notes and Protocols for Lys-CoA-Tat Treatment in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases. Post-translational modifications, such as lysine (B10760008) acetylation, are critical regulators of these interactions. The histone acetyltransferases (HATs) p300 and its paralog CBP are master regulators of lysine acetylation, targeting a vast array of histone and non-histone proteins, thereby influencing chromatin structure, gene transcription, and the formation of protein complexes.

The study of p300/CBP-mediated PPIs has been significantly advanced by the development of specific inhibitors. Lys-CoA is a potent bisubstrate inhibitor that mimics the transition state of the acetylation reaction, binding tightly to the active site of p300/CBP.[1] However, its charged nature limits its ability to cross cell membranes. To overcome this, Lys-CoA can be conjugated to a cell-penetrating peptide, such as the Tat peptide derived from the HIV-1 trans-activator of transcription protein. This creates Lys-CoA-Tat , a cell-permeable inhibitor that allows for the acute and specific inhibition of p300/CBP activity in living cells, providing a powerful tool to dissect the role of acetylation in dynamic PPIs.

Mechanism of Action

This compound functions through a dual-component mechanism. The Tat peptide moiety facilitates the entry of the conjugate across the plasma membrane. Once inside the cell, the Lys-CoA component acts as a highly specific inhibitor of the p300/CBP acetyltransferases.[1][2]

p300/CBP catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue on a substrate protein.[2] Lys-CoA, being a conjugate of lysine and coenzyme A, effectively occupies both the substrate-binding site and the acetyl-CoA binding tunnel of the enzyme's catalytic domain.[1][3] This "bisubstrate" inhibition is exceptionally potent and selective for p300/CBP, which utilizes a "hit-and-run" Theorell-Chance kinetic mechanism where the ternary complex is kinetically insignificant.[4] By inhibiting p300/CBP, this compound treatment leads to a hypoacetylated state of target proteins, which can alter their conformation and disrupt or, in some cases, promote their interaction with other proteins.

Applications in Studying Protein-Protein Interactions

The primary application of this compound is to investigate the acetylation-dependence of protein-protein interactions in a cellular context. By inhibiting p300/CBP, researchers can observe the resulting changes in protein complex formation and stability.

Key Applications Include:

  • Validating Acetylation-Dependent PPIs: Confirming whether the interaction between two or more proteins is dependent on the acetylation of one of the binding partners.

  • Identifying Novel PPIs: Using proteomics approaches to discover new protein interactions that are gained or lost upon inhibition of p300/CBP.

  • Mapping Interaction Domains: Helping to delineate the role of specific lysine residues in mediating interactions.

  • Drug Discovery: Screening for small molecules that mimic the effect of this compound in disrupting disease-relevant PPIs.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments using this compound to illustrate its effects on protein-protein interactions.

Table 1: Co-Immunoprecipitation (Co-IP) Analysis of Protein 'X' Interaction with Protein 'Y'

Treatment ConditionInput Protein 'Y' (Normalized Units)IP: Protein 'X', Blot: Protein 'Y' (Normalized Units)Fold Change in Interaction
Vehicle (DMSO)1.001.00-
This compound (10 µM)1.020.25-4.0
Inactive Peptide (10 µM)0.980.95-1.05

Caption: This table shows a significant decrease in the co-immunoprecipitation of Protein 'Y' with Protein 'X' upon treatment with this compound, suggesting the interaction is dependent on p300/CBP-mediated acetylation.

Table 2: Quantitative Mass Spectrometry of Protein 'A' Interactome

Interacting ProteinLog2 Fold Change (this compound / Vehicle)p-valueAcetylation-Dependent
Protein B-2.58< 0.01Yes
Protein C-0.150.89No
Protein D1.98< 0.05Yes (Inversely)
Protein E-2.10< 0.01Yes

Caption: This table presents data from a quantitative proteomics experiment, highlighting how this compound treatment can be used to identify proteins whose interaction with Protein 'A' is significantly altered, thereby revealing the acetylation-dependency of the interactome.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PPI Changes

This protocol details the steps to determine if the interaction between a specific "bait" protein and a "prey" protein is affected by this compound treatment.

Materials:

  • Cultured mammalian cells

  • This compound (and a suitable control, e.g., a scrambled Tat peptide)

  • Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Antibody against the "bait" protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 1x SDS-PAGE loading buffer)

  • Antibodies against "bait" and "prey" proteins for Western blotting

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of this compound or control peptide for a predetermined time (e.g., 4-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Normalize the protein concentration of all samples. Set aside a small aliquot of each lysate for the "input" control.

    • To the remaining lysate, add the primary antibody against the "bait" protein and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to each sample and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 1x SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Western Blot Analysis: Separate the eluted proteins and the input samples by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "bait" and "prey" proteins.

Protocol 2: Quantitative Proteomics to Identify Acetylation-Dependent Interactomes

This protocol outlines a workflow for identifying changes in the interactome of a protein of interest following this compound treatment, using techniques like affinity purification-mass spectrometry (AP-MS).

Materials:

  • Stable cell line expressing a tagged version (e.g., FLAG, HA, or GFP) of the protein of interest

  • This compound and vehicle control

  • Lysis buffer compatible with mass spectrometry (e.g., HEPES-based buffer without harsh detergents)

  • Anti-tag affinity resin (e.g., anti-FLAG M2 agarose)

  • Wash buffers of increasing stringency

  • Elution solution (e.g., 3xFLAG peptide for FLAG-tagged proteins)

  • Reagents for in-solution or on-bead tryptic digestion

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture and Treatment: Scale up cell culture of the stable cell line. Treat one batch with this compound and another with a vehicle control.

  • Cell Lysis and Lysate Preparation: Harvest and lyse cells in a mass spectrometry-compatible buffer containing protease and deacetylase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Incubate the clarified lysates with anti-tag affinity resin overnight at 4°C.

    • Wash the resin extensively with wash buffers to remove non-specific binders.

  • Elution: Elute the protein complexes from the resin using a competitive peptide or by changing buffer conditions (e.g., pH).

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted protein complexes with trypsin.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for quantitative analysis.

  • Data Analysis:

    • Identify proteins and quantify their abundance in each sample using software such as MaxQuant, Spectronaut, or similar platforms.

    • Perform statistical analysis to identify proteins that show a significant change in abundance between the this compound-treated and control samples. These are potential acetylation-dependent interactors.

Visualizations

Lys_CoA_Tat_Mechanism cluster_cell Cell cluster_nucleus Nucleus Lys_CoA_Tat_in This compound p300_CBP p300/CBP Lys_CoA_Tat_in->p300_CBP Inhibition Protein_X Protein X p300_CBP->Protein_X Acetylation Protein_Y Protein Y Protein_X->Protein_Y Interaction Lys_CoA_Tat_out This compound Lys_CoA_Tat_out->Lys_CoA_Tat_in Tat-mediated entry

Caption: Mechanism of this compound in modulating protein-protein interactions.

Co_IP_Workflow start Cells Treated with This compound or Vehicle lysis Cell Lysis start->lysis clarify Clarify Lysate lysis->clarify ip Immunoprecipitate 'Bait' Protein clarify->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute wb Western Blot for 'Bait' and 'Prey' elute->wb end Analyze PPI Change wb->end

Caption: Experimental workflow for Co-Immunoprecipitation after this compound treatment.

Proteomics_Workflow start Cells with Tagged Protein Treated with this compound/Vehicle lysis Cell Lysis start->lysis ap Affinity Purification of Tagged Protein Complex lysis->ap elute Elute Complexes ap->elute digest Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms analysis Quantitative Data Analysis lcms->analysis end Identify Acetylation- Dependent Interactors analysis->end

Caption: Workflow for quantitative proteomics to study PPIs with this compound.

References

Probing HIV-1 Transcription with Lys-CoA-Tat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Lys-CoA and its cell-permeable analog, Lys-CoA-Tat, as specific inhibitors of the p300 histone acetyltransferase (HAT) in the context of HIV-1 transcription studies. These tools offer a powerful approach to dissecting the role of Tat acetylation in viral gene expression and for the development of novel anti-HIV therapeutics.

Introduction

The HIV-1 trans-activator of transcription (Tat) protein is a critical regulator of viral gene expression. Its function is intricately modulated by post-translational modifications, most notably acetylation by the cellular coactivator p300. Acetylation of Tat at specific lysine (B10760008) residues is a key step in the transcriptional activation of the HIV-1 long terminal repeat (LTR). Lys-CoA, a potent and specific bisubstrate inhibitor of p300, and its cell-permeable conjugate, this compound, serve as invaluable chemical probes to investigate and inhibit this process. This document outlines the experimental workflow, quantitative data, and detailed protocols for their use in both in vitro and cellular systems.

Mechanism of Action

HIV-1 Tat recruits the p300/CBP coactivator to the viral LTR. p300 acetylates Tat, a crucial event that enhances the recruitment of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to processive elongation of the viral transcript. Lys-CoA acts as a competitive inhibitor of p300, preventing the acetylation of Tat and subsequently blocking the downstream events required for efficient HIV-1 transcription.

Quantitative Data

The inhibitory activity of Lys-CoA on p300 and the subsequent effects on Tat-dependent processes have been quantified in various studies. The following tables summarize key quantitative data.

ParameterValueEnzymeSubstrateAssay ConditionsReference
IC50 ~100 nMp300Autoacetylation20 µM acetyl-CoA[1]
Ki 19 nM - 20 nMp300Peptide/HistoneVaries with acetyl-CoA and substrate concentration[1]

Table 1: In Vitro Inhibition of p300 by Lys-CoA. This table summarizes the key inhibitory constants of Lys-CoA against the p300 histone acetyltransferase.

CompoundCell LineConcentrationEffect
This compound Kasumi-150 µMInhibition of cell growth and reduction in histone H3 acetylation.
This compound Melanoma & Lung Cancer Lines25 µMReduction in 3H-thymidine incorporation.

Table 2: Cellular Activity of this compound. This table provides examples of concentrations at which the cell-permeable this compound has been shown to be active in cellular assays.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for studying the effects of this compound on HIV transcription and the underlying signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis p300 Recombinant p300 HAT_assay HAT Assay p300->HAT_assay Transcription_assay In Vitro Transcription Assay p300->Transcription_assay Tat Recombinant Tat Tat->HAT_assay Tat->Transcription_assay AcCoA [14C]-Acetyl-CoA AcCoA->HAT_assay LysCoA Lys-CoA LysCoA->HAT_assay LysCoA->Transcription_assay HAT_assay->Transcription_assay Assess p300 activity LTR_template HIV-1 LTR DNA Template LTR_template->Transcription_assay RNAPol RNA Polymerase II & NTPs RNAPol->Transcription_assay Cells HIV-1 LTR-Reporter Cell Line (e.g., TZM-bl, Jurkat-LUC) Tat_transfection Transfect with Tat-expressing plasmid Cells->Tat_transfection LysCoA_Tat_treatment Treat with this compound Tat_transfection->LysCoA_Tat_treatment Luciferase_assay Luciferase Reporter Assay LysCoA_Tat_treatment->Luciferase_assay Measure LTR activity RT_qPCR RT-qPCR for HIV-1 transcripts LysCoA_Tat_treatment->RT_qPCR Quantify viral RNA Western_blot Western Blot for Acetyl-Tat LysCoA_Tat_treatment->Western_blot Assess Tat acetylation

Figure 1: A general experimental workflow for investigating the impact of Lys-CoA and this compound on HIV-1 transcription.

HIV_Tat_Acetylation_Pathway cluster_nucleus Nucleus Tat HIV-1 Tat Acetylated_Tat Acetylated Tat (Ac-Tat) Tat->Acetylated_Tat Acetylation TAR TAR RNA Tat->TAR p300 p300/CBP p300->Acetylated_Tat Ac_CoA Acetyl-CoA Ac_CoA->p300 Lys_CoA_Tat This compound Lys_CoA_Tat->p300 Inhibition PTEFb P-TEFb Complex (CycT1/CDK9) Acetylated_Tat->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates CTD Elongation Transcriptional Elongation RNAPII->Elongation TAR->RNAPII HIV_RNA Full-length HIV-1 RNA Elongation->HIV_RNA

Figure 2: Signaling pathway of HIV-1 Tat acetylation and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is designed to measure the direct inhibitory effect of Lys-CoA on the enzymatic activity of p300 using recombinant Tat as a substrate.

Materials:

  • Recombinant human p300 (HAT domain)

  • Recombinant full-length HIV-1 Tat protein

  • [14C]-Acetyl-Coenzyme A

  • Lys-CoA

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Stop solution (e.g., Laemmli sample buffer)

  • SDS-PAGE gels

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, 1-2 µg of recombinant Tat protein, and the desired concentration of Lys-CoA (e.g., a dose-response from 1 nM to 1 µM). Include a no-inhibitor control.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding 50-100 ng of recombinant p300 and [14C]-Acetyl-CoA (final concentration ~1 µM, specific activity ~50 mCi/mmol).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding stop solution.

  • Separate the proteins by SDS-PAGE.

  • Visualize the acetylated Tat protein by autoradiography using a phosphorimager or by excising the Tat band and quantifying the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the no-inhibitor control.

Protocol 2: In Vitro HIV-1 Transcription Assay

This protocol assesses the effect of Lys-CoA on Tat-dependent transcription from an HIV-1 LTR template.

Materials:

  • HeLa nuclear extract

  • Linearized DNA template containing the HIV-1 LTR upstream of a G-less cassette

  • Recombinant full-length HIV-1 Tat protein

  • Recombinant human p300

  • Lys-CoA

  • Transcription buffer (containing NTPs, with [α-32P]UTP for labeling, and MgCl2)

  • RNase T1

  • Stop buffer (containing proteinase K and urea)

  • Urea-polyacrylamide gel

Procedure:

  • Set up transcription reactions containing HeLa nuclear extract, the HIV-1 LTR DNA template (100-200 ng), and transcription buffer.

  • Add recombinant Tat (50-100 ng) and recombinant p300 (20-50 ng) to the reactions.

  • Add varying concentrations of Lys-CoA to the experimental tubes. Include a no-inhibitor control.

  • Incubate the reactions at 30°C for 60 minutes to allow for transcription.

  • Terminate the reactions and treat with RNase T1 to digest the RNA at G residues, generating a transcript of a specific size from the G-less cassette.

  • Stop the RNase T1 digestion and deproteinize the samples.

  • Analyze the radiolabeled transcripts on a urea-polyacrylamide gel followed by autoradiography.

  • Quantify the band intensities to determine the level of transcription inhibition.

Protocol 3: Cellular HIV-1 LTR Reporter Assay

This protocol measures the inhibitory effect of the cell-permeable this compound on Tat-dependent HIV-1 LTR activation in a cellular context.

Materials:

  • Jurkat T-cells or HEK293T cells stably or transiently expressing an HIV-1 LTR-luciferase reporter construct (e.g., 1G5 Jurkat cells).[2]

  • Expression plasmid for HIV-1 Tat

  • This compound peptide

  • Cell culture medium and supplements

  • Transfection reagent (for transient transfections)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HIV-1 LTR-reporter cells in a 96-well plate at an appropriate density.

  • Transfection (if necessary): For cells not constitutively expressing Tat, transfect with a Tat-expression plasmid according to the manufacturer's protocol.

  • Treatment: 24 hours post-transfection (or after seeding for stable cell lines), treat the cells with a dose-response of this compound (e.g., 1 µM to 50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate viability assay) and calculate the percentage of inhibition relative to the vehicle control.

Protocol 4: Quantification of HIV-1 Transcripts by RT-qPCR

This protocol quantifies the reduction in HIV-1 transcript levels in cells treated with this compound.

Materials:

  • HIV-infected or Tat-transfected cells (e.g., Jurkat T-cells)

  • This compound peptide

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe specific for an HIV-1 transcript (e.g., Gag or Tat-Rev)

  • Primers and probe for a housekeeping gene (e.g., GAPDH, β-actin) for normalization

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat HIV-infected or Tat-expressing cells with this compound at the desired concentrations for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform real-time quantitative PCR using primers and probes for the HIV-1 transcript and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the HIV-1 transcript using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Conclusion

Lys-CoA and this compound are specific and potent inhibitors of p300 HAT activity, making them excellent tools for investigating the role of Tat acetylation in HIV-1 transcription. The protocols and data presented here provide a framework for researchers to employ these compounds in their studies to further elucidate the mechanisms of HIV-1 gene expression and to aid in the discovery of novel therapeutic strategies.

References

Application Notes and Protocols: Lys-CoA-Tat in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the dysregulation of epigenetic mechanisms, particularly histone acetylation, in the pathogenesis of these disorders. The histone acetyltransferase p300 (also known as EP300 or KAT3B) is a key enzyme that plays a crucial role in chromatin remodeling and gene expression. Aberrant p300 activity has been linked to the progression of neurodegenerative pathologies.

Lys-CoA is a potent and selective inhibitor of p300 histone acetyltransferase (HAT) activity, with an IC50 ranging from 50 to 500 nM. It exhibits approximately 100-fold selectivity for p300 over the related PCAF acetyltransferase. However, the utility of Lys-CoA in cellular and in vivo models is limited by its poor cell permeability.[1] To overcome this limitation, a novel approach involves the conjugation of Lys-CoA to the Tat peptide. The Tat (Trans-Activator of Transcription) peptide, derived from the HIV-1 virus, is a well-characterized cell-penetrating peptide (CPP) that can efficiently traverse cellular membranes and the blood-brain barrier, facilitating the intracellular delivery of various cargo molecules.[2][3][4][5]

This document provides detailed application notes and protocols for the proposed use of a Lys-CoA-Tat conjugate in cellular and animal models of neurodegenerative diseases. The central hypothesis is that Tat-mediated delivery of Lys-CoA into neurons will inhibit p300 activity, leading to a reduction in the pathological hallmarks associated with these devastating disorders.

Mechanism of Action

The proposed mechanism of action for this compound involves a two-step process. First, the positively charged Tat peptide facilitates the entry of the conjugate across the cell membrane via endocytosis.[6] Once inside the cell, the this compound conjugate can escape the endosome and enter the cytoplasm and nucleus. In the nucleus, the Lys-CoA moiety acts as a competitive inhibitor of p300, preventing the transfer of acetyl groups from acetyl-CoA to histone and non-histone proteins. By inhibiting p300, this compound is hypothesized to modulate the acetylation status of key proteins involved in neurodegeneration, such as α-synuclein in Parkinson's disease and mutant huntingtin in Huntington's disease, thereby reducing their aggregation and toxicity.[7][8][9]

Key Applications in Neurodegenerative Disease Models

  • Alzheimer's Disease: Investigation of the role of p300 in amyloid-beta and tau pathologies.

  • Parkinson's Disease: Elucidation of the impact of p300 inhibition on α-synuclein aggregation and neuroinflammation.[7][8][10]

  • Huntington's Disease: Assessment of the effect of reduced huntingtin acetylation on its aggregation and neuronal toxicity.[9]

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in a Cellular Model of Parkinson's Disease (SH-SY5Y cells overexpressing A53T α-synuclein)

Treatment Groupα-synuclein Aggregate Levels (% of control)Cell Viability (% of control)Histone H3 Acetylation (at p300 target sites) (% of control)
Vehicle Control100 ± 8.5100 ± 5.2100 ± 7.1
A53T α-synuclein250 ± 20.165 ± 6.8180 ± 15.3
A53T α-synuclein + this compound (1 µM)150 ± 12.385 ± 7.5110 ± 9.8
A53T α-synuclein + this compound (5 µM)110 ± 9.795 ± 6.190 ± 8.2

Table 2: Hypothetical Quantitative Data for this compound in a Mouse Model of Huntington's Disease (R6/2 mice)

Treatment GroupRotarod Performance (latency to fall, seconds)Striatal Huntingtin Aggregate Load (% of vehicle)Body Weight (% of initial)
Wild-type + Vehicle180 ± 15.2N/A110 ± 4.5
R6/2 + Vehicle60 ± 8.9100 ± 12.185 ± 5.8
R6/2 + this compound (5 mg/kg)95 ± 10.565 ± 9.892 ± 6.1
R6/2 + this compound (10 mg/kg)120 ± 12.140 ± 7.598 ± 5.2

Experimental Protocols

Protocol 1: In Vitro Application in a Neuronal Cell Model of Parkinson's Disease

Objective: To assess the efficacy of this compound in reducing α-synuclein aggregation and improving cell viability in a cellular model of Parkinson's disease.

Cell Line: Human neuroblastoma SH-SY5Y cells stably overexpressing A53T mutant α-synuclein.

Materials:

  • SH-SY5Y-A53T cells

  • DMEM/F12 medium supplemented with 10% FBS, 1% penicillin/streptomycin

  • This compound conjugate (stock solution in sterile water)

  • MTT assay kit for cell viability

  • ProteoStat® aggresome detection kit

  • Antibodies for Western blotting: anti-α-synuclein, anti-acetylated histone H3, anti-β-actin

  • DAPI stain

Procedure:

  • Cell Culture: Culture SH-SY5Y-A53T cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 96-well plates for viability assays and 6-well plates for aggregation and Western blot analysis. Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 48 hours. Include a vehicle-treated control group.

  • Cell Viability Assay (MTT): Following treatment, incubate cells with MTT solution for 4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.

  • α-Synuclein Aggregation Assay: Use the ProteoStat® kit according to the manufacturer's instructions. Analyze stained cells by fluorescence microscopy.

  • Western Blot Analysis: Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-synuclein and acetylated histone H3. Use β-actin as a loading control.

Protocol 2: In Vivo Application in a Mouse Model of Huntington's Disease

Objective: To evaluate the therapeutic potential of this compound in a transgenic mouse model of Huntington's disease.

Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat.

Materials:

  • R6/2 mice and wild-type littermates

  • This compound conjugate (sterile solution for injection)

  • Rotarod apparatus

  • Morris water maze

  • Materials for tissue processing and immunohistochemistry (e.g., anti-huntingtin antibody EM48)

Procedure:

  • Animal Husbandry: House mice under standard conditions with ad libitum access to food and water.

  • Treatment Administration: At 5 weeks of age, begin intraperitoneal (IP) injections of this compound (e.g., 5 and 10 mg/kg) or vehicle control three times per week.

  • Behavioral Testing:

    • Rotarod: At 8 and 12 weeks of age, assess motor coordination by measuring the latency to fall from an accelerating rotarod.

    • Morris Water Maze: At 10 weeks of age, evaluate spatial learning and memory.

  • Tissue Collection and Analysis: At 13 weeks of age, euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Immunohistochemistry: Process brain tissue for immunohistochemical analysis of huntingtin aggregates in the striatum and cortex using the EM48 antibody.

    • Western Blot: Homogenize brain tissue to analyze levels of soluble and aggregated huntingtin and histone acetylation.

Visualization of Pathways and Workflows

Lys_CoA_Tat_Mechanism cluster_extracellular Extracellular Space cluster_cell Neuron cluster_nucleus Nucleus Lys_CoA_Tat This compound Conjugate Endosome Endosome Lys_CoA_Tat->Endosome Endocytosis Lys_CoA_Tat_Cytoplasm This compound Endosome->Lys_CoA_Tat_Cytoplasm Endosomal Escape p300 p300 HAT Lys_CoA_Tat_Cytoplasm->p300 Inhibition Histones Histones p300->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Pathological_Proteins Pathological Protein (e.g., α-synuclein, mHtt) Gene_Expression->Pathological_Proteins Modulation Reduced_Aggregation Reduced Aggregation & Toxicity Pathological_Proteins->Reduced_Aggregation

Caption: Proposed mechanism of action for this compound in neurons.

In_Vitro_Workflow Start Start: Culture Neuronal Cells (e.g., SH-SY5Y-A53T) Treatment Treat with this compound (various concentrations, 48h) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Aggregation Protein Aggregation (Fluorescence Microscopy) Assays->Aggregation WesternBlot Western Blot (Protein levels & Acetylation) Assays->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Aggregation->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for in vitro studies.

In_Vivo_Workflow Start Start: R6/2 Mouse Model (5 weeks old) Treatment Administer this compound (IP injections, 3x/week) Start->Treatment Behavior Behavioral Testing (Rotarod, Morris Water Maze) Treatment->Behavior Tissue Tissue Collection (13 weeks old) Behavior->Tissue Analysis Histological & Biochemical Analysis Tissue->Analysis IHC Immunohistochemistry (Huntingtin Aggregates) Analysis->IHC WB Western Blot (Protein Levels & Acetylation) Analysis->WB End Data Analysis & Conclusion IHC->End WB->End

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols: Investigating the Role of p300 in Development with Lys-CoA-Tat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transcriptional co-activator p300 is a histone acetyltransferase (HAT) that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its function is particularly critical during embryonic development, where mice lacking a functional p300 gene exhibit severe defects in neurulation, heart development, and cell proliferation, leading to embryonic lethality.[2][3] p300, along with its close homolog CBP, acts as a central integrator of signaling pathways by acetylating histone proteins, which remodels chromatin and facilitates gene transcription.[4][5] Given its essential role, p300 is a key target for studying normal and pathological development.

Inhibiting p300's HAT activity provides a direct method to probe its function. Lys-CoA is a potent and selective bisubstrate inhibitor of p300.[6][7] However, its charged coenzyme A moiety prevents it from readily crossing cell membranes. To overcome this limitation, Lys-CoA can be conjugated to the cell-penetrating peptide Tat, derived from the HIV-1 Tat protein.[4][8] The resulting Lys-CoA-Tat conjugate is cell-permeable, allowing for the targeted inhibition of p300 within in vitro and in vivo developmental models. These application notes provide a comprehensive guide to using this compound as a chemical probe to investigate the multifaceted roles of p300 in development.

Mechanism of Action: this compound

This compound leverages a dual-component system for intracellular delivery and target inhibition.

  • Cellular Uptake: The Tat peptide (typically residues 47-57, YGRKKRRQRRR) is highly cationic and facilitates cellular uptake through endocytosis.[9] Once inside the endosome, Tat can promote translocation across the membrane into the cytosol.[9]

  • p300 Inhibition: Once in the cytoplasm and nucleus, the Lys-CoA moiety acts as a competitive inhibitor of p300's HAT domain. It mimics the binding of both the acetyl-CoA cofactor and the lysine-containing substrate, effectively blocking the acetyltransferase activity of p300.[4][8] This inhibition prevents the acetylation of histones (like H3K27ac) and other non-histone protein substrates, leading to the downregulation of p300-dependent gene transcription.[10]

Diagram: Mechanism of this compound Action

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_nucleus Nucleus LysCoATat This compound LysCoATat_cyto This compound LysCoATat->LysCoATat_cyto 1. Tat-mediated Cell Entry LysCoA_active Lys-CoA LysCoATat_cyto->LysCoA_active 2. Release of Lys-CoA p300 p300 HAT Domain Acetylation Acetylation p300->Acetylation Catalyzes LysCoA_active->p300 Inhibits Histone Histones & Transcription Factors Histone->Acetylation GeneExpr Developmental Gene Expression Acetylation->GeneExpr Signal Developmental Signals (e.g., Wnt, BMP, FGF) TF Transcription Factors (e.g., Nanog, GATA, SOX) Signal->TF Activate p300 p300/CBP TF->p300 Recruit Chromatin Chromatin (Condensed) p300->Chromatin Acetylates Histones (H3K27ac) OpenChromatin Chromatin (Accessible) Chromatin->OpenChromatin Transcription RNA Polymerase II Transcription OpenChromatin->Transcription Genes Target Genes (Cell fate, proliferation, differentiation) Transcription->Genes cluster_analysis Downstream Analysis Start Start: Healthy mESC Culture Treatment Treat with this compound (e.g., 1-10 µM) for 24-72h + Vehicle Control Start->Treatment Harvest Harvest Cells / Embryos Treatment->Harvest Western Western Blot (H3K27ac, Nanog) Harvest->Western qPCR RT-qPCR (Gene Expression) Harvest->qPCR IF Immunofluorescence (Protein Localization) Harvest->IF Phenotype Phenotypic Analysis (Morphology, Proliferation) Harvest->Phenotype Result Result: Data on p300's Role Western->Result qPCR->Result IF->Result Phenotype->Result

References

Application Notes and Protocols for Co-treatment of Cells with Lys-CoA-Tat and Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lys-CoA-Tat is a potent, cell-permeable inhibitor of the histone acetyltransferases (HATs) p300 and CBP. It is a bisubstrate analog, composed of Lysyl-Coenzyme A (Lys-CoA) linked to a Tat peptide, which facilitates its delivery across the cell membrane. By inhibiting p300/CBP, this compound prevents the acetylation of histone and non-histone proteins, leading to the modulation of gene expression and cellular processes such as cell-cycle progression and apoptosis.[1][2] The targeted inhibition of these key epigenetic regulators makes this compound a valuable tool for cancer research and a potential therapeutic agent.

The efficacy of anticancer agents can often be enhanced through combination therapies that target multiple, complementary signaling pathways. Co-treatment of cells with this compound and other drugs, such as other epigenetic modifiers (e.g., histone deacetylase inhibitors), DNA damaging agents, or inhibitors of other signaling pathways, may offer synergistic effects, leading to enhanced cancer cell death and reduced drug resistance.

These application notes provide detailed protocols for the co-treatment of cells with this compound and other drugs, including methods for assessing cellular responses and potential synergistic effects.

Signaling Pathways

Mechanism of Action of this compound

This compound exerts its effects by competitively inhibiting the binding of acetyl-CoA to the catalytic site of p300/CBP histone acetyltransferases. This inhibition prevents the transfer of acetyl groups to lysine (B10760008) residues on histone tails and other protein substrates. The hypoacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression of genes involved in cell proliferation and survival.

Lys_CoA_Tat_Pathway cluster_nucleus Nucleus cluster_cell Cell Cytoplasm p300_CBP p300/CBP Histones Histones p300_CBP->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Acetylated_Histones->Chromatin Leads to Gene_Repression Gene Repression (e.g., cell cycle arrest, apoptosis) Chromatin->Gene_Repression Promotes Lys_CoA_Tat This compound Lys_CoA_Tat->p300_CBP Inhibits Extracellular_Lys_CoA_Tat This compound (extracellular) Extracellular_Lys_CoA_Tat->Lys_CoA_Tat Tat-mediated Uptake Co_Treatment_Synergy cluster_effects Lys_CoA_Tat This compound Inhibition_HAT Inhibition of p300/CBP Lys_CoA_Tat->Inhibition_HAT Other_Drug Other Anticancer Drug (e.g., DNA Damaging Agent) Pathway_Inhibition Target Pathway Modulation (e.g., DNA Damage) Other_Drug->Pathway_Inhibition Enhanced_Apoptosis Synergistic Cell Death (Enhanced Apoptosis) Inhibition_HAT->Enhanced_Apoptosis Pathway_Inhibition->Enhanced_Apoptosis Experimental_Workflow cluster_assays Cellular Assays Start Start: Seed Cells Co_Treatment Co-treat with this compound and Other Drug Start->Co_Treatment Incubation Incubate for 24, 48, or 72 hours Co_Treatment->Incubation Viability_Assay Cell Viability/Proliferation (MTT, ³H-Thymidine) Incubation->Viability_Assay Western_Blot Western Blot (Histone Acetylation) Incubation->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI, TUNEL) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (Quantification, Synergy Analysis) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Lys-CoA-Tat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Tat (Trans-Activator of Transcription) protein is a small regulatory protein crucial for viral replication.[1][2][3] Beyond its role in viral gene expression, Tat is secreted from infected cells and can be taken up by neighboring uninfected cells, where it can induce a variety of cellular responses, including apoptosis.[2][4][5] The induction of apoptosis by Tat is a key factor in the depletion of CD4+ T cells observed in HIV-1 infection.[4][6] The mechanism of Tat-induced apoptosis is multifaceted, involving the disruption of microtubule dynamics, activation of caspase cascades, and induction of mitochondrial-dependent cell death pathways.[4][5][7]

Lysine (B10760008) acetylation is a critical post-translational modification that can modulate the function of the Tat protein.[8] The conjugation of Lysyl-Coenzyme A (Lys-CoA) to Tat is a novel approach aimed at potentially enhancing or modifying its biological activity. Lys-CoA may serve as a donor for lysine acetylation, potentially altering Tat's stability, subcellular localization, or its interaction with cellular proteins, thereby influencing its pro-apoptotic potency.

These application notes provide detailed protocols for the analysis of cellular responses to Lys-CoA-Tat treatment using flow cytometry, a powerful technique for single-cell analysis.[9][10][11] The provided protocols focus on the quantitative assessment of apoptosis and cell cycle distribution, two key cellular processes affected by the Tat protein.

Putative Mechanism of Action of this compound

The HIV-1 Tat protein induces apoptosis through several interconnected pathways. A primary mechanism involves its direct interaction with tubulin and microtubules, altering their dynamics and leading to the activation of a mitochondria-dependent apoptotic pathway.[4][5] This results in the release of cytochrome c from the mitochondria, which in turn activates caspase cascades, ultimately leading to programmed cell death.[5] Tat has also been shown to up-regulate the expression of caspase-8, further amplifying the apoptotic signal.[6] Additionally, Tat can induce apoptosis by causing an overload of intracellular calcium and generating reactive oxygen species (ROS).[7]

The conjugation of Lys-CoA to Tat may influence these processes. Lysine acetylation can alter the function of Tat, and by providing a lysine donor, Lys-CoA could potentially modulate Tat's pro-apoptotic activity.[8] This could occur through several mechanisms, including altered protein-protein interactions or changes in protein stability.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry experiments on Jurkat T cells treated with varying concentrations of this compound for 24 hours.

Table 1: Apoptosis Analysis of Jurkat Cells Treated with this compound

Treatment Concentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1085.6 ± 3.48.1 ± 1.26.3 ± 0.9
5062.3 ± 4.525.4 ± 3.712.3 ± 2.1
10040.1 ± 5.142.7 ± 4.817.2 ± 3.3

Table 2: Cell Cycle Analysis of Jurkat Cells Treated with this compound

Treatment Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.4 ± 2.830.1 ± 1.914.5 ± 1.3
1060.2 ± 3.125.8 ± 2.214.0 ± 1.5
5068.7 ± 4.218.3 ± 2.913.0 ± 1.8
10075.1 ± 5.512.5 ± 2.512.4 ± 1.9

Signaling Pathway and Experimental Workflow

cluster_0 This compound Induced Apoptosis Lys_CoA_Tat This compound Tubulin Tubulin/Microtubule Interaction Lys_CoA_Tat->Tubulin Caspase_8 Caspase-8 Upregulation Lys_CoA_Tat->Caspase_8 Mitochondria Mitochondrial Stress Tubulin->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

cluster_1 Flow Cytometry Experimental Workflow Cell_Culture Cell Culture (e.g., Jurkat T cells) Treatment Treat cells with this compound Cell_Culture->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Staining Stain with Annexin V and PI Harvest->Staining Acquisition Acquire Data on Flow Cytometer Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine (B164497) in the plasma membrane.[12]

Materials:

  • This compound

  • Jurkat T cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed Jurkat T cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

  • Treatment: Treat the cells with the desired concentrations of this compound. Include an untreated control. Incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting: After incubation, collect the cells by centrifugation at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells twice with cold PBS.[13] After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples immediately by flow cytometry.[12]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[10]

Materials:

  • This compound

  • Jurkat T cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

  • A histogram of fluorescence intensity will show peaks corresponding to the different cell cycle phases.

  • The first peak represents cells in the G0/G1 phase (2n DNA content).

  • The second peak, with approximately double the fluorescence intensity, represents cells in the G2/M phase (4n DNA content).

  • The population of cells between the G0/G1 and G2/M peaks are in the S phase.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Lys-CoA-Tat in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Lys-CoA-Tat in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable inhibitor of the p300 histone acetyltransferase (HAT). It consists of two components: Lys-CoA, a potent and selective bisubstrate inhibitor of p300, and the Tat peptide, a cell-penetrating peptide derived from the HIV-1 Tat protein.[1] Lys-CoA alone is not permeable to cells. The Tat peptide is conjugated to Lys-CoA to facilitate its entry into the cytoplasm and nucleus, where it can inhibit p300 activity. p300 is a transcriptional co-activator that acetylates histone and non-histone proteins, playing a crucial role in regulating gene expression.[2] By inhibiting p300, this compound can modulate various cellular processes.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: A starting concentration of 50 µM has been shown to be effective in inhibiting cell growth and blocking histone H3 acetylation in specific leukemia cell lines. However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line and assay. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental setup.

Q3: How stable is this compound in cell culture medium?

A3: The stability of peptide-drug conjugates like this compound can be a concern. The free Tat peptide has a short half-life of approximately 3.5 minutes in the presence of trypsin, and while conjugation can increase stability, it remains a factor to consider.[3] The Lys-CoA component, similar to acetyl-CoA, may be unstable in alkaline or highly acidic conditions. It is recommended to prepare fresh solutions of this compound for each experiment and to minimize the incubation time in serum-containing medium whenever possible.

Q4: Can serum in the cell culture medium affect the efficacy of this compound?

A4: Yes, serum proteins can interact with cell-penetrating peptides like Tat and may inhibit their cellular uptake.[4] It is advisable to perform experiments in low-serum or serum-free media if your cell line can tolerate it. If serum is required, the concentration should be kept consistent across all experiments, and a higher concentration of this compound may be necessary to achieve the desired effect.

Q5: Are there any known off-target effects of this compound?

A5: Lys-CoA itself is considered a specific inhibitor of p300 and has shown a negative result in an ALARM NMR screen for promiscuous compounds.[5] However, the Tat peptide portion has been reported to have some biological activities of its own and, at high concentrations, may induce non-specific effects or cytotoxicity.[1][6] It is crucial to include appropriate controls in your experiments, such as a vehicle control and, if possible, a control with the Tat peptide alone, to distinguish the effects of p300 inhibition from any off-target effects of the delivery vehicle.

Troubleshooting Guide for Low Efficacy

Low efficacy of this compound in cell-based assays is a common issue. The following table outlines potential causes and recommended solutions to help you troubleshoot your experiments.

Problem Potential Cause Recommended Solution
Low or no inhibition of histone acetylation 1. Poor Cell Permeability: The efficiency of Tat-mediated uptake is highly cell-type dependent.- Optimize this compound concentration by performing a dose-response curve (e.g., 10-100 µM).- Increase incubation time, but monitor for cytotoxicity.- Reduce serum concentration in the culture medium during treatment.- Test in a different cell line known to be more permissive to Tat-mediated delivery.
2. Compound Degradation: this compound may be unstable in culture medium or degraded by cellular proteases.[3][7]- Prepare fresh solutions of this compound for each experiment.- Minimize freeze-thaw cycles of stock solutions.- Consider shorter incubation times.- If possible, perform a time-course experiment to determine the optimal incubation period.
3. Incorrect Assay Conditions: Suboptimal experimental setup can lead to misleading results.- Ensure that the histone extraction and Western blot protocols are optimized for detecting histone modifications.- Use a positive control for p300 inhibition (e.g., a known potent p300 inhibitor).- Verify the activity of your primary and secondary antibodies for the Western blot.
High Variability Between Replicates 1. Inconsistent Cell Health or Density: Variations in cell culture conditions can affect uptake and response.- Ensure a consistent cell seeding density and confluency across all wells.- Regularly check for and address any cell culture contamination.- Use cells within a consistent passage number range.
2. Inconsistent Compound Treatment: Uneven application or dilution of this compound.- Ensure thorough mixing of the compound in the culture medium before adding to cells.- Use a consistent final concentration of the vehicle (e.g., DMSO) in all wells.
High Cell Toxicity 1. Off-target Effects of Tat Peptide: At high concentrations, the Tat peptide can be cytotoxic.[6]- Perform a dose-response experiment to determine the maximum non-toxic concentration.- Include a control with the Tat peptide alone to assess its contribution to toxicity.- Reduce the incubation time.
2. p300 Inhibition-Mediated Toxicity: Inhibition of p300 can induce apoptosis or cell cycle arrest in some cell lines.- This may be an expected outcome of the treatment. Correlate toxicity with the inhibition of histone acetylation to confirm it is an on-target effect.- Use a lower concentration of this compound that still provides a sufficient window for your assay.

Experimental Protocols

Protocol 1: Assessment of Histone Acetylation Inhibition by Western Blot

This protocol provides a general guideline for treating cells with this compound and subsequently analyzing global histone acetylation levels by Western blot.

1. Cell Seeding and Treatment: a. Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. b. The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO). If possible, use low-serum or serum-free medium. c. Incubate the cells for the desired period (e.g., 4, 12, or 24 hours). This should be optimized for your cell line.

2. Histone Extraction (Acid Extraction Method): [8] a. Wash the cells twice with ice-cold PBS. b. Add Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) and incubate on ice for 10 minutes with gentle mixing. c. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. d. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation. e. Centrifuge at 6,500 x g for 10 minutes at 4°C. The supernatant contains the histone proteins. f. Determine the protein concentration using a BCA protein assay.

3. Western Blot Analysis: [9][10] a. Prepare protein samples by diluting them in 2x Laemmli sample buffer and boil for 5 minutes. b. Load equal amounts of protein (15-20 µg) onto a 15% SDS-polyacrylamide gel. c. Transfer the proteins to a PVDF membrane (0.2 µm pore size is recommended for histones). d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a total histone antibody (e.g., anti-Histone H3) as a loading control, diluted in 5% BSA/TBST, overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using a chemiluminescent substrate. j. Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Visualizations

p300_inhibition_pathway cluster_nucleus Nucleus p300 p300/CBP AcetylatedHistone Acetylated Histone p300->AcetylatedHistone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Substrate Histone Histone (Lysine) Histone->p300 Substrate Transcription Gene Transcription AcetylatedHistone->Transcription Promotes LysCoATat This compound LysCoATat->p300 Inhibits LysCoATat_outside This compound (extracellular) LysCoATat_outside->LysCoATat Cellular Uptake (Tat-mediated)

Caption: Mechanism of p300 inhibition by this compound.

experimental_workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells with this compound (and controls) seed_cells->treat_cells incubate Incubate for Optimized Time treat_cells->incubate harvest Harvest Cells and Extract Histones incubate->harvest quantify Quantify Protein Concentration harvest->quantify western_blot Western Blot for Acetylated and Total Histones quantify->western_blot analyze Analyze Band Intensities western_blot->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound efficacy.

troubleshooting_workflow start Problem: Low Efficacy of this compound check_permeability Is cellular uptake efficient? start->check_permeability check_stability Is the compound stable? start->check_stability check_assay Is the assay protocol optimal? start->check_assay solution_permeability Optimize concentration, incubation time, and serum conditions. check_permeability->solution_permeability No solution_stability Use fresh compound, minimize incubation time. check_stability->solution_stability No solution_assay Validate antibodies, use positive controls, and optimize Western blot. check_assay->solution_assay No

Caption: Troubleshooting workflow for low this compound efficacy.

References

Optimizing Lys-CoA-Tat Incubation Time for Maximum Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Lys-CoA-Tat, a potent inhibitor of the p300/CBP histone acetyltransferases (HATs). The following question-and-answer formatted guides address common issues, provide detailed experimental protocols, and offer troubleshooting advice to ensure maximal inhibitory effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a high-affinity bisubstrate inhibitor that specifically targets the p300/CBP histone acetyltransferases. It consists of two key components:

  • Lys-CoA: A molecule that mimics the binding of both the acetyl-coenzyme A (acetyl-CoA) cofactor and the lysine (B10760008) substrate to the active site of p300/CBP, leading to potent inhibition of its acetyltransferase activity.

  • Tat peptide: A cell-penetrating peptide derived from the HIV-1 Tat protein that facilitates the delivery of the otherwise cell-impermeable Lys-CoA into living cells.

The mechanism of inhibition involves Lys-CoA acting as a slow, tight-binding inhibitor to the catalytic domain of p300/CBP.

Q2: Why is optimizing the incubation time for this compound crucial?

A2: Lys-CoA is characterized as a "slow, tight-binding" inhibitor. This means that the inhibitor reaches its maximal binding and inhibitory effect on p300/CBP over a period of time, rather than instantaneously. Therefore, the duration of incubation of this compound with the enzyme (in biochemical assays) or with cells (in cellular assays) is a critical parameter that directly influences the observed level of inhibition. Insufficient incubation time will result in an underestimation of the inhibitor's potency (a higher apparent IC50 value).

Q3: What is the recommended incubation time for this compound?

A3: Due to the slow-binding kinetics, there is no single universal incubation time. The optimal time depends on the specific experimental setup, including the concentrations of the enzyme, inhibitor, and substrates, as well as the temperature and buffer conditions. It is essential to determine the optimal incubation time empirically for your system. As a general starting point:

  • Biochemical (enzymatic) assays: Pre-incubation times ranging from 30 minutes to several hours may be necessary to reach equilibrium.

  • Cell-based assays: Incubation times are generally longer, ranging from a few hours to 24 hours or more, to allow for cellular uptake, target engagement, and downstream biological effects. Cellular uptake of Tat-peptide conjugates can be observed within minutes to a few hours.[1][2][3][4]

We provide a detailed protocol for determining the optimal incubation time in the "Experimental Protocols" section.

Q4: How does pre-incubation of this compound with p300/CBP affect the IC50 value?

A4: For a slow, tight-binding inhibitor like Lys-CoA, pre-incubating the enzyme with the inhibitor before adding the substrate will result in a lower, more accurate IC50 value. Without pre-incubation, the enzymatic reaction will start before the inhibitor has fully bound to the enzyme, leading to an overestimation of the IC50. The magnitude of this "IC50 shift" is dependent on the pre-incubation time.

Experimental Protocols

Protocol 1: Determining Optimal Pre-incubation Time in a Biochemical HAT Assay

This protocol is designed to identify the minimal pre-incubation time required to achieve maximal inhibition of p300/CBP by this compound in a biochemical setting.

Materials:

  • Recombinant p300/CBP enzyme

  • This compound inhibitor stock solution

  • Histone H3 or H4 peptide substrate

  • [³H]-acetyl-CoA or other detection-compatible acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid and counter (for radioactive assays) or appropriate detection reagents for non-radioactive assays.

Procedure:

  • Prepare a reaction master mix containing the HAT assay buffer and the p300/CBP enzyme at the desired concentration.

  • Aliquot the master mix into multiple tubes.

  • Add this compound to a final concentration expected to yield significant inhibition (e.g., 5-10 times the expected IC50) to each tube. Also, prepare a "no inhibitor" control.

  • Pre-incubate the enzyme-inhibitor mixtures for different durations at the assay temperature (e.g., 30°C). A suggested time course is 0, 15, 30, 60, 90, and 120 minutes.

  • Initiate the HAT reaction at each time point by adding the histone peptide substrate and [³H]-acetyl-CoA.

  • Allow the reaction to proceed for a fixed, short period during which the uninhibited reaction is linear (e.g., 10-20 minutes).

  • Stop the reaction using an appropriate method (e.g., spotting onto P81 phosphocellulose paper and washing with carbonate buffer for radioactive assays).

  • Quantify the HAT activity for each pre-incubation time point.

  • Plot the remaining HAT activity as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.

Diagram of the experimental workflow for optimizing pre-incubation time:

G cluster_prep Preparation cluster_incubation Time-Course Pre-incubation cluster_reaction HAT Reaction & Detection prep_mix Prepare p300/CBP Enzyme Master Mix aliquot Aliquot Master Mix prep_mix->aliquot add_inhibitor Add this compound aliquot->add_inhibitor t0 0 min t15 15 min t30 30 min t60 60 min t120 120 min start_rxn Initiate HAT Reaction (add substrates) t0->start_rxn t=0 t15->start_rxn t=15 t30->start_rxn t=30 t60->start_rxn t=60 t120->start_rxn t=120 stop_rxn Stop Reaction start_rxn->stop_rxn quantify Quantify Activity stop_rxn->quantify plot Plot Activity vs. Pre-incubation Time & Determine Optimal Time quantify->plot

Caption: Workflow for determining the optimal pre-incubation time for this compound in a biochemical assay.

Protocol 2: Time-Course Experiment for this compound in a Cell-Based Assay

This protocol aims to determine the optimal incubation time for observing the maximum biological effect of this compound in a cellular context. The readout can be the acetylation level of a known p300/CBP substrate (e.g., histone H3 at lysine 27, H3K27ac) or a functional endpoint (e.g., apoptosis, gene expression).

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Antibodies for western blotting (e.g., anti-H3K27ac, anti-total H3)

  • Appropriate reagents for the chosen functional assay.

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treat the cells with a fixed concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a range of time points. For cellular assays, a broader range is recommended, for example: 2, 4, 8, 12, and 24 hours.

  • At each time point, harvest the cells.

    • For western blotting, wash the cells with cold PBS and lyse them.

    • For functional assays, process the cells according to the specific assay protocol.

  • Analyze the endpoint.

    • For western blotting, determine the protein concentration of the lysates, perform SDS-PAGE, transfer to a membrane, and probe with the appropriate antibodies.

    • For functional assays, measure the desired parameter.

  • Quantify the results and plot the effect (e.g., percent reduction in H3K27ac) as a function of incubation time. The optimal incubation time is the point that yields the maximal desired effect.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low inhibition observed Insufficient incubation time.Perform a time-course experiment as described in the protocols to determine the optimal incubation time.
Degraded this compound.Prepare fresh stock solutions of this compound in an appropriate buffer and store them at -80°C in small aliquots to avoid freeze-thaw cycles. The stability of the Tat peptide component can be compromised by proteases.
Incorrect assay conditions.Ensure the pH, temperature, and buffer components are optimal for p300/CBP activity.
Inactive enzyme.Use a fresh batch of p300/CBP enzyme and confirm its activity with a positive control.
High variability between replicates Inconsistent timing of reagent addition.Use a multichannel pipette for simultaneous addition of reagents, especially for starting and stopping the reaction.
Pipetting errors.Calibrate pipettes regularly and use appropriate pipetting techniques.
Cell confluency or passage number differences (cellular assays).Ensure all experimental wells have a similar cell density and use cells within a consistent passage number range.
Unexpected increase in signal Interference with the detection method.Run a control with this compound in the absence of the enzyme to check for any direct effect on the assay signal.
Inconsistent results in cellular assays Variable cellular uptake of this compound.Cellular uptake of Tat peptides can be influenced by cell type, confluency, and serum concentration in the medium. Standardize these parameters across experiments.

Data Presentation

Table 1: Example Data for Optimal Pre-incubation Time Determination in a Biochemical Assay

Pre-incubation Time (minutes)p300/CBP Activity (CPM)% Inhibition
015,00025%
1510,00050%
306,00070%
604,50077.5%
904,20079%
1204,15079.25%
No Inhibitor Control20,0000%

In this example, maximal inhibition is reached after approximately 90 minutes of pre-incubation.

Table 2: Example Data for Optimal Incubation Time in a Cell-Based Assay (Western Blot for H3K27ac)

Incubation Time (hours)H3K27ac Level (Normalized to Total H3)% Reduction in H3K27ac
0 (Vehicle Control)1.000%
20.8515%
40.6040%
80.3565%
120.2575%
240.2872%

In this example, the maximal effect is observed around 12 hours of incubation.

Signaling Pathway and Mechanism Diagrams

Diagram of the p300/CBP Signaling Pathway and Inhibition by this compound:

G cluster_upstream Upstream Signaling cluster_core p300/CBP Regulation and Activity cluster_downstream Downstream Effects Signal Growth Factors, Cytokines, etc. Receptor Cell Surface Receptors Signal->Receptor Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K) Receptor->Kinase_Cascade TF Transcription Factors (e.g., p53, NF-κB) Kinase_Cascade->TF Activation p300 p300/CBP p300->TF Acetylation Histones Histones p300->Histones Acetylation TF->p300 Recruitment to DNA Gene_Expression Gene Expression TF->Gene_Expression Chromatin Chromatin Remodeling Histones->Chromatin Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Substrate Lys_CoA_Tat This compound Lys_CoA_Tat->p300 Inhibition Chromatin->Gene_Expression Cell_Outcome Cell Proliferation, Apoptosis, etc. Gene_Expression->Cell_Outcome

Caption: p300/CBP signaling pathway and the point of inhibition by this compound.

Diagram of the Slow, Tight-Binding Inhibition Mechanism:

G cluster_legend Legend E_I E + I EI_initial E-I E_I->EI_initial k_on (fast) EI_initial->E_I k_off (fast) EI_final E-I* EI_initial->EI_final k_conformational_change (slow) EI_final->EI_initial k_reverse (very slow) E E = Enzyme (p300/CBP) I I = Inhibitor (this compound) EI_initial_legend E-I = Initial encounter complex EI_final_legend E-I* = Tight-binding complex

Caption: Mechanism of slow, tight-binding inhibition of p300/CBP by this compound.

References

Technical Support Center: Minimizing Cytotoxicity of Lys-CoA-Tat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the cytotoxicity associated with the Tat cell-penetrating peptide (CPP) when used as a conjugate, such as in Lys-CoA-Tat. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Tat peptide cytotoxicity?

A1: The Tat peptide, derived from the HIV-1 trans-activator of transcription protein, is widely used to deliver cargo into cells.[1][2] However, it is not biologically inert and can induce cytotoxicity through several mechanisms.[3] At high concentrations, Tat can destabilize plasma membranes, leading to necrosis.[4] It can also trigger programmed cell death (apoptosis) in a dose-dependent manner by influencing the expression of Bcl-2 family proteins and increasing the cleavage of caspase-3.[3][5] Furthermore, Tat can induce cellular stress responses, including the production of reactive oxygen species (ROS) and activation of the p38-MAPK signaling pathway.[6] In immune cells, it can stimulate the production of inflammatory cytokines like TNF-alpha, which can lead to indirect neurotoxicity.[7]

Q2: How does conjugating a cargo molecule like Lys-CoA affect the cytotoxicity of the Tat peptide?

A2: The nature of the conjugated cargo can significantly influence the overall cytotoxicity of the Tat-cargo complex. Some cargos, such as double-stranded DNA, have been shown to decrease the cytotoxic side effects of CPPs, likely by altering electrostatic and hydrophobic interactions and reducing the peptide's direct exposure to cellular membranes.[8] Conversely, other molecules, like certain fluorescent dyes, can increase the toxicity of the Tat peptide.[8] The specific impact of Lys-CoA would need to be empirically determined, but it is plausible that a relatively small biological molecule like Lys-CoA could mitigate toxicity by reducing the net positive charge and altering the conformation of the Tat peptide, thereby lessening its interaction with the cell membrane.

Q3: What are the typical concentration ranges where Tat peptide cytotoxicity is observed?

A3: Tat peptide cytotoxicity is highly dependent on the concentration, cell type, and exposure duration.[3][9] Generally, Tat and its conjugates are considered to have low toxicity at concentrations up to 50 µM in many cell lines.[8][9] However, some studies have reported cytotoxic effects, such as reduced cell viability, at concentrations as low as 5 µM after 24 hours of exposure.[1] It is crucial to perform a dose-response experiment for each new cell line and specific Tat-cargo conjugate to determine the optimal, non-toxic working concentration.[10]

Q4: Are certain cell types more susceptible to Tat-induced toxicity?

A4: Yes, the cytotoxic effects of CPPs can vary significantly between different cell types. For example, one study noted that Chinese Hamster Ovary (CHO) cells were generally less sensitive to CPP treatment compared to HeLa cells.[8] Cells of the central nervous system, such as neurons, can be particularly vulnerable to both direct and indirect toxic effects of the Tat peptide.[11][12] Therefore, researchers should establish baseline toxicity profiles for the specific cell lines used in their experiments.

Troubleshooting Guides

This section addresses common problems encountered when using this compound in cell-based assays.

Problem: High Levels of Cell Death Observed After Treatment
Possible Cause Recommended Solution
1. Concentration is too high. The most common cause of cytotoxicity is excessive concentration.[10] Solution: Perform a dose-response (titration) experiment to determine the concentration that provides efficient uptake with minimal impact on cell viability. Test a range of concentrations (e.g., 1 µM to 50 µM) and assess viability using a standard assay like MTT or LDH (see protocols below).
2. Prolonged exposure time. Continuous exposure to the peptide, even at lower concentrations, can lead to cumulative toxicity. Solution: Conduct a time-course experiment. Treat cells for varying durations (e.g., 1, 4, 12, 24 hours), then replace the medium with fresh, peptide-free medium. This helps identify the shortest incubation time required for effective delivery.
3. Peptide stock contamination. Impurities from peptide synthesis (e.g., residual trifluoroacetic acid) or microbial contamination can be toxic to cells. Solution: Ensure the peptide is of high purity (>95%). Use sterile water or buffer to reconstitute the peptide stock and filter-sterilize the final solution.
4. Intrinsic sensitivity of the cell line. Some cell lines are inherently more sensitive to the cationic nature of the Tat peptide.[8] Solution: If possible, test the this compound on a panel of different cell lines to find a more robust model. Alternatively, explore strategies to modify the peptide or delivery formulation (e.g., using a PEG linker) to reduce its charge density.[13]
Problem: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
1. Variability in cell culture conditions. Cell health, density, and passage number can significantly affect their response to treatment. Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers, seed them at the same density for each experiment, and ensure they are in the logarithmic growth phase at the time of treatment.
2. Degradation of this compound. Peptides can be susceptible to degradation by proteases present in serum-containing media or released from cells.[14] Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Consider performing initial incubations in serum-free media, but be aware that the absence of serum can also alter cell sensitivity and peptide uptake mechanisms.
3. Inaccurate quantification of peptide. Errors in determining the concentration of the stock solution will lead to variability. Solution: Use a reliable method, such as amino acid analysis or a quantitative colorimetric assay (e.g., BCA), to accurately determine the concentration of the peptide stock solution.

Data Presentation

The following tables summarize representative quantitative data from studies on Tat peptide cytotoxicity.

Table 1: Effect of Tat Peptide Concentration on Cell Viability (Note: Data is representative and compiled from multiple sources for illustrative purposes. Actual results will vary by cell type and experimental conditions.)

Peptide ConcentrationCell Viability (% of Control) in HeLa Cells (24h)Cell Viability (% of Control) in Caco-2 Cells (24h)
1 µM~98%~100%
5 µM~95%~100%[9]
10 µM~90%~98%[9]
25 µM~80%[8]~95%
50 µM~75%[8]~93%[9]

Table 2: Influence of Cargo on Tat Peptide Cytotoxicity (This table illustrates the principle that cargo can alter CPP toxicity.)

CPP ConjugateCell TypeAssayObservationReference
Tat-FluoresceinHeLaWST-1 (Proliferation)Increased cytotoxicity compared to unlabeled Tat.[8]
Tat-dsDNA ComplexHeLaWST-1 (Proliferation)Non-toxic at concentrations up to 50 µM.[8]
Tat-DoxorubicinB16-F10Viability AssaySignificant cytotoxicity (as expected for a drug conjugate).[14]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free or complete medium. Remove the old medium from the wells and add 100 µL of the diluted conjugate to each well. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase-3/7 reagent (e.g., using a commercial kit containing a luminogenic substrate like Z-DEVD-aminoluciferin) according to the manufacturer's instructions.

  • Lysis and Caspase Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Increased luminescence relative to the untreated control indicates higher caspase-3/7 activity and apoptosis.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a potential cytotoxicity pathway for the Tat peptide and a general workflow for its assessment.

G cluster_0 Cell Exterior cluster_1 Cell Interior LysCoATat This compound Membrane Plasma Membrane Interaction LysCoATat->Membrane Electrostatic Interaction ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Stress (Bcl-2 family dysregulation) Membrane->Mito Membrane Perturbation MAPK p38-MAPK Activation ROS->MAPK MAPK->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Prepare 3. Prepare Serial Dilutions of this compound Incubate1->Prepare Treat 4. Treat Cells with This compound Prepare->Treat Incubate2 5. Incubate for Exposure Time (e.g., 24h) Treat->Incubate2 Assay 6. Perform Cytotoxicity Assay (e.g., MTT, LDH, Caspase) Incubate2->Assay Read 7. Read Plate (Absorbance/Luminescence) Assay->Read Analyze 8. Analyze Data (Calculate % Viability, IC50) Read->Analyze End End Analyze->End

References

Technical Support Center: Troubleshooting HAT Assays with Lys-CoA-Tat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lys-CoA-Tat in Histone Acetyltransferase (HAT) assays. The information is designed to help identify and resolve common sources of variability and unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HATs?

A1: this compound is a potent, cell-permeable bisubstrate inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] It mimics the transition state formed by the two substrates of the HAT reaction: Lysine (from the histone substrate) and Coenzyme A (from Acetyl-CoA). The "Tat" portion is a cell-penetrating peptide that facilitates its entry into cells for use in cell-based assays.[3]

Q2: What are the primary sources of variability in HAT assays?

A2: Variability in HAT assays can arise from multiple factors, including the purity and stability of the enzyme and substrates, the assay format chosen, and interference from test compounds.[1][4] Common issues include enzyme degradation, substrate instability (especially Acetyl-CoA), and inappropriate concentrations of assay components.[1] For inhibitor studies, compounds can interfere with the assay signal through mechanisms like aggregation or thiol reactivity.[4]

Q3: How should I properly store and handle this compound and other assay reagents?

A3: Proper storage is critical for reagent stability.

  • This compound: Should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Acetyl-CoA: Highly unstable in solution.[1] Prepare fresh stocks and store them at -20°C in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).[1] Minimize freeze-thaw cycles.[1]

  • HAT Enzyme: Store at -80°C in small aliquots to prevent activity loss from repeated freeze-thaw cycles.

  • Peptide Substrates: Store lyophilized at -20°C. Once reconstituted, store in aliquots at -20°C or -80°C.

Troubleshooting Guide

Below are common problems encountered during HAT assays using this compound, along with potential causes and solutions.

Problem 1: High Variability Between Replicate Wells

Potential Cause Recommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents before dispensing.
Inconsistent Temperature Ensure uniform temperature across the assay plate during incubation. Avoid placing plates on cold surfaces. Most biochemical HAT assays are performed at 30°C.[1]
Reagent Degradation Prepare fresh aliquots of unstable reagents like Acetyl-CoA for each experiment.[1]
Edge Effects in Plates Avoid using the outer wells of the microplate, or incubate the plate in a humidified chamber to minimize evaporation.

Problem 2: No or Very Low HAT Activity (High Signal Inhibition)

Potential Cause Recommended Solution
Inactive HAT Enzyme Use a fresh aliquot of the enzyme. Verify enzyme activity with a known positive control substrate.
Degraded Acetyl-CoA Prepare fresh Acetyl-CoA from a reliable source. The concentration should be determined spectrophotometrically.[1]
Suboptimal Substrate Concentration Determine the KM for both the histone substrate and Acetyl-CoA to ensure you are using appropriate concentrations for your assay conditions.[1]
Incorrect Buffer Conditions (pH, salt) Optimize the buffer composition. Most HAT assays perform well at a pH of 7.5-8.0.
Presence of DTT or other reducing agents Some assay formats, particularly those using fluorescent probes that react with thiols, can be sensitive to reducing agents.[5]

Problem 3: Lower than Expected Potency of this compound

Potential Cause Recommended Solution
Degradation of this compound Use a fresh aliquot of the inhibitor. Ensure proper storage and handling to prevent degradation.
High Substrate Concentrations If Acetyl-CoA or histone substrate concentrations are too high relative to their KM values, it can lead to competitive displacement of the inhibitor, requiring higher concentrations of this compound for inhibition.[1]
Assay Conditions The presence of detergents or other additives in the assay buffer can sometimes affect inhibitor potency.[4]
Cell-Based Assay Issues In cell-based assays, insufficient incubation time or poor cell permeability can result in lower apparent potency.[2]

Problem 4: Inconsistent Results in Cell-Based Assays

Potential Cause Recommended Solution
Cell Permeability Issues While this compound is designed to be cell-permeable, efficiency can vary between cell lines. Optimize incubation time and concentration.
Cytotoxicity High concentrations of this compound or the vehicle (e.g., DMSO) can be toxic to cells, leading to non-specific effects on histone acetylation.[6] Determine the cytotoxic concentration range for your specific cell line.
Off-Target Effects Although relatively specific for p300/CBP, high concentrations may affect other cellular processes.[4] Include appropriate negative controls, such as an inactive analog if available.[1]
HDAC Activity Cellular histone acetylation is a dynamic process involving both HATs and histone deacetylases (HDACs). To specifically measure HAT inhibition, consider co-treatment with an HDAC inhibitor to amplify the signal window.[7]

Experimental Protocols & Methodologies

Protocol 1: Determining Optimal Enzyme Concentration

  • Objective: To find the enzyme concentration that results in a linear reaction rate over the desired assay time.

  • Method:

    • Prepare serial dilutions of the HAT enzyme.

    • Set up reactions with fixed, saturating concentrations of Acetyl-CoA and the histone peptide substrate.

    • Measure the reaction product at multiple time points (e.g., 0, 10, 20, 30, 60 minutes).

    • Plot product formation versus time for each enzyme concentration.

    • Select an enzyme concentration that gives a robust signal and remains in the linear range for the intended assay duration.[1]

Protocol 2: Determining KM for Substrates

  • Objective: To determine the Michaelis-Menten constant (KM) for Acetyl-CoA and the histone substrate.

  • Method for Histone Substrate KM:

    • Keep the Acetyl-CoA concentration fixed and in excess (e.g., 10-fold above its expected KM).

    • Vary the concentration of the histone peptide substrate over a range (e.g., 0.2x to 5x the expected KM).[1]

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

  • Method for Acetyl-CoA KM:

    • Repeat the process, keeping the histone substrate concentration fixed and in excess while varying the Acetyl-CoA concentration.

Visualizations

HAT_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates, This compound Dispense Dispense Reagents into Microplate Reagents->Dispense Incubate Incubate at Optimal Temperature Dispense->Incubate Stop Stop Reaction Incubate->Stop Develop Add Detection Reagents Stop->Develop Read Read Plate (Fluorescence/Radioactivity) Develop->Read Analyze Calculate % Inhibition, Determine IC50 Read->Analyze

Caption: General workflow for a typical HAT inhibitor assay.

Troubleshooting_Logic Start High Variability in Results? Cause1 Pipetting Error? Start->Cause1 Yes Cause2 Reagent Degradation? Cause1->Cause2 No Sol1 Calibrate Pipettes, Use Proper Technique Cause1->Sol1 Yes Cause3 Inconsistent Temp? Cause2->Cause3 No Sol2 Use Fresh Aliquots Cause2->Sol2 Yes Sol3 Ensure Uniform Plate Temperature Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting high variability.

HAT_Signaling_Pathway AcetylCoA Acetyl-CoA HAT HAT Enzyme (e.g., p300/CBP) AcetylCoA->HAT Histone Histone Substrate (e.g., H3 peptide) Histone->HAT Products Acetylated Histone + CoA-SH HAT->Products Catalysis LysCoATat This compound (Inhibitor) LysCoATat->HAT Inhibition

Caption: Simplified HAT reaction and inhibition by this compound.

References

Overcoming poor cell permeability of Lys-CoA-Tat in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-CoA-Tat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the cell permeability of this compound in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a conjugate molecule designed for targeted intracellular delivery. It consists of two key components:

  • Lys-CoA: A potent and specific inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] Lys-CoA acts as a bisubstrate analog, binding to the active site of p300/CBP and preventing the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins.[1][2][3]

  • Tat peptide: A cell-penetrating peptide (CPP) derived from the HIV-1 trans-activator of transcription protein.[] The Tat peptide facilitates the transport of otherwise impermeable molecules, like Lys-CoA, across the cell membrane.[][5]

The primary mechanism of action involves the Tat peptide mediating the uptake of Lys-CoA into the cell, where Lys-CoA can then inhibit p300/CBP, leading to downstream effects on gene transcription and other cellular processes regulated by protein acetylation.

Q2: We are observing very low efficacy of our this compound conjugate. What are the potential reasons?

A2: Low efficacy of this compound can stem from several factors, primarily related to its cell permeability. A major consideration is that Lys-CoA itself is not efficiently cell-permeable due to the negative charges on its phosphate (B84403) groups. While the Tat peptide is designed to overcome this, its efficiency can be highly dependent on the specific cell line and experimental conditions. Other potential reasons include:

  • Poor cellular uptake: The efficiency of Tat-mediated delivery varies significantly between different cell lines.

  • Endosomal entrapment: After entering the cell via endocytosis, the this compound conjugate may become trapped within endosomes and subsequently degraded in lysosomes, preventing it from reaching its cytosolic and nuclear targets.

  • Degradation of the conjugate: The peptide or the linker between Tat and Lys-CoA may be susceptible to degradation by proteases in the cell culture medium or within the cell.

  • Low expression of target proteins: The target cell line may have low levels of p300/CBP, resulting in a diminished biological effect even with successful delivery.

Q3: Are there specific cell lines that are known to be resistant to Tat-mediated delivery?

A3: While there isn't a definitive list of "resistant" cell lines, the uptake of Tat and other CPPs is known to be cell-type dependent. For example, some studies have shown that Tat-mediated delivery can be less efficient in certain non-phagocytic cell lines or cells with different compositions of cell surface proteoglycans, which are involved in the initial interaction with the Tat peptide. It is crucial to empirically determine the uptake efficiency in your specific cell line of interest.

Troubleshooting Guides

Problem: Poor Cellular Uptake of this compound

Possible Cause 1: Suboptimal Experimental Conditions

The uptake of Tat-peptide conjugates is an active process influenced by several experimental parameters.

  • Solution 1.1: Optimize Incubation Time and Temperature: Tat-mediated uptake is temperature-dependent. Ensure experiments are conducted at 37°C. Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal incubation time for maximal uptake in your cell line.

  • Solution 1.2: Check for Serum Interference: Components in serum can sometimes interfere with the interaction between CPPs and the cell membrane. Try performing the initial incubation in serum-free or low-serum media, followed by the addition of serum-containing media.

  • Solution 1.3: Confirm Conjugate Stability: Assess the stability of your this compound conjugate in your cell culture medium over the time course of your experiment. Degradation can be checked by techniques like HPLC or mass spectrometry.

Possible Cause 2: Inherent Low Permeability in the Target Cell Line

Different cell lines exhibit varying efficiencies of endocytosis, which is a primary mechanism for Tat-mediated uptake.

  • Solution 2.1: Enhance Endocytosis: Co-treatment with agents that are known to enhance endocytosis can be explored. However, this should be done with caution, as these agents can have off-target effects.

  • Solution 2.2: Modify the this compound Conjugate: Consider synthesizing a modified version of the conjugate to improve its uptake. One proven strategy is the addition of a hydrophobic moiety, such as palmitic acid, to the Tat peptide.[5][6] This can enhance the interaction with the cell membrane and improve internalization.

Possible Cause 3: Endosomal Entrapment

Even with successful initial uptake, the this compound conjugate may be sequestered in endosomes.

  • Solution 3.1: Incorporate Endosomal Escape Moieties: For future conjugate designs, consider including components that promote endosomal escape, such as fusogenic peptides (e.g., HA2) or pH-responsive elements.

  • Solution 3.2: Use Endosomal Escape Enhancers: Certain commercially available reagents are designed to facilitate the release of molecules from endosomes. These can be tested in conjunction with your this compound treatment.

Data Presentation

Table 1: Illustrative Comparison of this compound Uptake in Different Cell Lines

Disclaimer: The following data is illustrative and based on general principles of CPP behavior. Actual uptake will vary and should be determined experimentally.

Cell LineCell TypeExpected Relative Uptake EfficiencyNotes
HeLaCervical CancerHighOften used as a model for high-transfection/transduction efficiency.
HEK293Human Embryonic KidneyModerate to HighGenerally amenable to transfection and transduction.
A549Lung CarcinomaModerateUptake can be variable.
JurkatT-lymphocyteModerateSuspension cells may exhibit different uptake kinetics than adherent cells.
CHOChinese Hamster OvaryLow to ModerateCan be less efficient for some CPPs.
Primary NeuronsPrimary CellsLowGenerally more challenging to transduce than immortalized cell lines.

Experimental Protocols

Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol describes the quantification of intracellular this compound by labeling the conjugate with a fluorescent dye.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)

  • Target cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, pre-warmed medium containing the desired concentration of fluorescently labeled this compound. Include an untreated control.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: Remove the treatment medium and wash the cells three times with cold PBS to remove any conjugate bound to the cell surface.

  • Cell Detachment (for adherent cells): Add trypsin-EDTA to the wells and incubate until the cells detach. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step.

  • Cell Collection: Transfer the cell suspension to a microfuge tube and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). The mean fluorescence intensity of the treated cells, corrected for the background fluorescence of the untreated cells, will give a quantitative measure of uptake.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is to assess the potential cytotoxicity of the this compound conjugate.

Materials:

  • This compound conjugate

  • Target cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound conjugate. Include an untreated control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

p300_inhibition_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lys_CoA_Tat This compound Lys_CoA_Tat_inside This compound Lys_CoA_Tat->Lys_CoA_Tat_inside Cellular Uptake (Tat-mediated) Lys_CoA_released Lys-CoA Lys_CoA_Tat_inside->Lys_CoA_released Tat_released Tat Lys_CoA_Tat_inside->Tat_released p300_CBP p300/CBP Lys_CoA_released->p300_CBP Inhibition Acetylated_Histones Acetylated Proteins p300_CBP->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones & other proteins Histones->p300_CBP Gene_Transcription Altered Gene Transcription Acetylated_Histones->Gene_Transcription

Caption: p300/CBP Signaling Pathway Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Synthesize Synthesize & Purify This compound Label Fluorescently Label This compound Synthesize->Label Treat_Cells Treat Cells with Labeled this compound Label->Treat_Cells Seed_Cells Seed Target Cells Seed_Cells->Treat_Cells Incubate Incubate (Time Course) Treat_Cells->Incubate Wash_Harvest Wash & Harvest Cells Incubate->Wash_Harvest Flow_Cytometry Flow Cytometry Analysis Wash_Harvest->Flow_Cytometry Quantify_Uptake Quantify Mean Fluorescence Intensity Flow_Cytometry->Quantify_Uptake

Caption: Experimental Workflow for Quantifying Cellular Uptake.

References

Lys-CoA-Tat degradation and how to prevent it during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-CoA-Tat. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective cell-permeable inhibitor of the p300/CBP histone acetyltransferase (HAT). It consists of two key components:

  • Lys-CoA: A bisubstrate analog that acts as a selective inhibitor of the p300/CBP HAT domain, with an IC50 ranging from 50-500 nM.[1][2] It is approximately 100-fold more selective for p300 over PCAF.[1]

  • Tat peptide: A cell-penetrating peptide derived from the HIV-1 Tat protein.[3] This peptide is attached to Lys-CoA to facilitate its delivery across the cell membrane, as Lys-CoA by itself is not cell-permeable.[3][4]

Q2: What are the primary causes of this compound degradation during experiments?

A2: The degradation of this compound in a cellular context is primarily attributed to the breakdown of its Tat peptide component. The HIV-1 Tat protein is targeted by two major cellular degradation pathways:

  • Ubiquitin-Proteasome Pathway: The Tat protein can be targeted by ubiquitin ligases, which mark it for degradation by the proteasome.[5][6] For instance, the host protein lncRNA NRON can recruit Tat to the CUL4B E3 ubiquitin ligase, leading to its polyubiquitination and subsequent proteasomal degradation.[5]

  • Autophagy-Lysosome Pathway: Autophagy is a cellular process involving the lysosomal-mediated degradation of cellular components.[7] The Tat protein is selectively targeted for autophagic degradation through a ubiquitin-independent interaction with the autophagy receptor p62/SQSTM1.[7] Additionally, the protein FBXO45 has been shown to mediate Tat degradation via the autosome-lysosome pathway.[5][8]

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To prevent degradation and maintain the activity of this compound, especially in cell-based assays, it is crucial to inhibit the cellular machinery responsible for breaking down the Tat peptide. This can be achieved by using specific inhibitors for the proteasome and autophagy pathways. Co-treatment of your cells with these inhibitors alongside this compound is recommended.

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage is critical for maintaining the integrity of this compound. Based on the recommendations for its constituent, Lys-CoA, the conjugate should be stored at -20°C.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to prepare single-use aliquots upon receipt. For creating stock solutions, use a recommended buffer such as 50 mM sodium acetate, pH 5.0, as acetyl-CoA, a related compound, is known to be unstable in alkaline or highly acidic conditions.[9]

Troubleshooting Guide

Problem: Reduced or No Inhibitory Activity of this compound in Cell-Based Assays

This common issue can often be traced back to the degradation of the molecule or suboptimal experimental conditions. Follow these steps to troubleshoot the problem.

Possible Cause 1: Cellular Degradation of the Tat Peptide

The Tat peptide portion of this compound is susceptible to degradation by cellular proteases, primarily through the proteasome and autophagy pathways.[5][6][7]

  • Solution: Inhibit the relevant degradation pathways by co-treating cells with specific inhibitors. This prevents the breakdown of the Tat peptide, ensuring effective delivery and concentration of the Lys-CoA inhibitor within the cell.

InhibitorPathway TargetedTypical Working ConcentrationNotes
MG132 Proteasome Pathway10-20 µMA potent, reversible, and cell-permeable proteasome inhibitor.[5][6]
Bafilomycin A1 (BafA1) Autophagy-Lysosome Pathway100 nMA specific inhibitor of vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes and blocks autophagosome-lysosome fusion.[5][8]
3-Methyladenine (3-MA) Autophagy Initiation5-10 mMInhibits Class III PI3K, an essential component for the initiation of autophagy.[7]
Protease Inhibitor Cocktail General ProteolysisVaries by manufacturerProvides broad-spectrum inhibition of various cellular proteases.

Possible Cause 2: Suboptimal Reagent Handling and Storage

This compound is a complex molecule that can lose activity if not handled correctly.

  • Solution: Adhere to strict storage and handling protocols.

    • Aliquot: Upon receiving the product, create single-use aliquots to minimize freeze-thaw cycles.

    • Storage: Store aliquots at -20°C for short-term use and consider -80°C for long-term storage.[1]

    • Reconstitution: Reconstitute the lyophilized product in a suitable, pH-stable buffer (e.g., 50 mM sodium acetate, pH 5.0) as recommended for similar molecules.[9]

    • Verification: If issues persist, consider verifying the integrity of your stock solution using an in vitro HAT assay with recombinant p300 protein.

Degradation Pathways and Prevention Workflow

The following diagrams illustrate the degradation pathways of the Tat peptide and a recommended experimental workflow to mitigate this issue.

cluster_0 Cellular Environment cluster_1 Proteasomal Degradation cluster_2 Autophagy-Lysosome Degradation LysCoATat This compound Ub Ubiquitination (e.g., via CUL4B) LysCoATat->Ub p62 Binding to p62/SQSTM1 LysCoATat->p62 Proteasome 26S Proteasome Ub->Proteasome Targets for Deg1 Degraded Peptides Proteasome->Deg1 Leads to MG132 MG132 MG132->Proteasome Inhibits Autophagosome Autophagosome Formation p62->Autophagosome Sequestration Lysosome Lysosome Fusion Autophagosome->Lysosome Deg2 Degraded Peptides Lysosome->Deg2 Leads to BafA1 Bafilomycin A1 BafA1->Lysosome Inhibits

Caption: Degradation pathways of the Tat peptide component of this compound.

start Start: Prepare Cells for Experiment prep_reagents Prepare Reagents: 1. Aliquot this compound 2. Prepare Inhibitor Stock (e.g., MG132, BafA1) start->prep_reagents pretreat Optional Pre-treatment: Incubate cells with degradation inhibitor (e.g., 1 hr with BafA1) prep_reagents->pretreat cotreat Co-treatment: Add this compound and inhibitor to cell culture pretreat->cotreat incubate Incubate for desired experimental duration cotreat->incubate analysis Downstream Analysis: - Western Blot for p300 targets - Gene expression analysis - Cell viability assay incubate->analysis end End of Experiment analysis->end

Caption: Experimental workflow for using this compound with degradation inhibitors.

Key Experimental Protocols

Protocol 1: Inhibition of Autophagy-Mediated Tat Degradation

This protocol is adapted from studies demonstrating autophagy's role in Tat degradation.[7]

  • Cell Culture: Plate cells (e.g., HEK293T or CD4+ T lymphocytes) at the desired density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with an autophagy inhibitor. For example, add Bafilomycin A1 to a final concentration of 100 nM or a cocktail of E64d (10 µg/mL) and pepstatin A (10 µg/mL) to block lysosomal proteases. Incubate for 1-2 hours.

  • This compound Treatment: Add this compound to the media to the desired final concentration while keeping the autophagy inhibitor present.

  • Incubation: Incubate the cells for the required duration of your experiment (e.g., 3-6 hours or longer).

  • Cell Lysis and Analysis: Harvest the cells, prepare lysates, and proceed with downstream applications such as Western blotting to assess the acetylation of p300 target proteins.

Protocol 2: Inhibition of Proteasome-Mediated Tat Degradation

This protocol is based on findings that Tat is degraded via the proteasome.[5][6]

  • Cell Culture: Plate cells as described in the previous protocol.

  • Inhibitor and this compound Treatment: Add the proteasome inhibitor MG132 (final concentration of 10-20 µM) and this compound simultaneously to the cell culture medium. A pre-treatment step is generally not required for MG132.

  • Incubation: Incubate the cells for the desired experimental time. Note that prolonged incubation with potent proteasome inhibitors can lead to cytotoxicity.

  • Cell Lysis and Analysis: Harvest the cells and process them for your intended downstream analysis. Include appropriate controls, such as cells treated with this compound alone and vehicle control (DMSO).

References

Interpreting Unexpected Results in Lys-CoA-Tat Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Lys-CoA-Tat as a cell-permeable inhibitor of the histone acetyltransferase p300, unexpected experimental outcomes can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and aid in the interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating cells with this compound?

Typically, treatment with this compound is expected to lead to a decrease in the acetylation of p300 substrates. This includes specific lysine (B10760008) residues on histones (e.g., H3K18ac, H3K27ac) and various non-histone proteins, which can result in downstream effects such as cell growth inhibition.

Q2: My results show no change or even an increase in global histone acetylation after this compound treatment. What could be the cause?

This is a recognized, albeit counterintuitive, phenomenon. Here are a few possibilities:

  • Compensatory Mechanisms: Inhibition of p300 can sometimes lead to the upregulation of other histone acetyltransferases (HATs) as a compensatory response.

  • Cellular Stress Response: The introduction of a peptide-drug conjugate can induce cellular stress, potentially activating signaling pathways that lead to a global increase in histone acetylation as a protective mechanism.

  • Off-Target Effects: While Lys-CoA is relatively specific for p300, the Tat peptide portion or the conjugate as a whole could have off-target effects that indirectly influence the activity of other chromatin-modifying enzymes.

  • Indirect Effects on Histone Deacetylases (HDACs): In some contexts, p300 inhibitors have been observed to indirectly inhibit the activity of certain HDACs, which would lead to a net increase in acetylation.[1]

Q3: I'm not observing the expected downstream biological effects (e.g., apoptosis, cell cycle arrest) despite seeing a decrease in histone acetylation. Why might this be?

  • Cell-Type Specificity: The biological consequences of p300 inhibition are highly dependent on the cellular context and the specific signaling pathways that are dominant in your cell type.

  • Redundancy: Other proteins or pathways may compensate for the loss of p300 activity, thus preventing the expected phenotype.

  • Endosomal Entrapment: The this compound conjugate may be successfully entering the cell but could be trapped within endosomes, preventing it from reaching its nuclear target, p300.

Q4: What are the potential off-target effects of this compound?

While Lys-CoA is designed as a specific bi-substrate inhibitor of p300, potential off-target effects should be considered:

  • Other HATs: Although selective, high concentrations of this compound might inhibit other HATs, such as CBP, which shares high structural similarity with p300.

  • Kinases: Due to the CoA moiety, there is a theoretical possibility of interactions with other CoA-binding proteins or kinases, though this is not a commonly reported issue.

  • Tat Peptide-Mediated Effects: The HIV-1 Tat peptide itself can interact with numerous cellular factors and influence transcription and cell signaling, independent of p300 inhibition.[2]

Q5: How stable is this compound in cell culture media?

The Tat peptide is susceptible to proteolytic degradation by proteases present in serum and secreted by cells. The half-life of unconjugated Tat peptide can be as short as a few minutes. This instability can lead to a loss of cell permeability and efficacy over time.

Troubleshooting Guides

Problem 1: Low or No Inhibition of p300 Activity
Possible Cause Troubleshooting Steps
Poor Cell Permeability - Optimize the concentration of this compound. Perform a dose-response curve to determine the optimal concentration for your cell type. - Verify the cell permeability in your specific cell line using a fluorescently labeled Tat peptide control. - Some well-differentiated epithelial cells may exhibit a natural barrier to Tat peptide entry.
Degradation of this compound - Prepare fresh solutions of this compound for each experiment. - Reduce the serum concentration in your cell culture medium during treatment, if possible for your cell type, to minimize protease activity. - Consider shorter incubation times.
Incorrect Reagent Handling - this compound is a sensitive reagent. Avoid repeated freeze-thaw cycles. Aliquot upon receipt and store at -80°C. - Ensure proper solubilization of the compound as per the manufacturer's instructions.
Endosomal Entrapment - Perform co-localization studies using a fluorescently labeled this compound and an endosomal marker (e.g., LysoTracker) to assess subcellular localization. - Consider co-treatment with endosomal escape agents, though this may introduce other variables.
Cell-Specific Resistance - Ensure your cell line expresses p300 at a sufficient level. - Consider that the downstream pathways you are assessing may not be sensitive to p300 inhibition in your specific cell model.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Health - Ensure a consistent cell density and passage number across all replicates. - Monitor cell viability during the experiment to ensure the observed effects are not due to general toxicity.
Pipetting Inaccuracy - Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of a concentrated stock solution.
Uneven Drug Distribution - Gently mix the culture plate after adding this compound to ensure even distribution in the media.
Issues with Downstream Assays - For Western blotting, ensure equal protein loading and consistent transfer efficiency. - For enzymatic assays, ensure that the reaction is within the linear range.

Experimental Protocols

Protocol: Cell Treatment with this compound and Lysate Preparation for Western Blot

This protocol provides a general framework. Optimization of concentrations and incubation times is crucial for each specific cell line and experimental setup.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., sterile water or PBS)

  • Cell culture medium (consider serum-free or reduced-serum medium for treatment)

  • Phosphate-buffered saline (PBS)

  • Ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For preserving acetylation, include HDAC inhibitors such as Trichostatin A (TSA) and Nicotinamide.

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a stock solution of this compound in the recommended solvent.

    • Further dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the various concentrations of this compound (and a vehicle control) to the cells.

    • Incubate for the desired period (e.g., 4, 8, 12, or 24 hours). This needs to be optimized.

  • Cell Lysis:

    • After the incubation period, place the culture dish on ice.

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

    • Add an appropriate volume of ice-cold lysis buffer to the dish.

    • Use a cell scraper to scrape the cells into the lysis buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysate Processing:

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Western Blot:

    • Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading.

    • Add the appropriate volume of Laemmli sample buffer to the normalized lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • The samples are now ready for SDS-PAGE and Western blot analysis.

Visualizations

experimental_workflow Experimental Workflow: this compound Treatment and Analysis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_reagent Prepare this compound prepare_reagent->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot

Caption: A flowchart of the experimental workflow for this compound treatment and subsequent analysis.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Result Observed no_effect No Inhibition of Acetylation start->no_effect increased_acetylation Increased Acetylation start->increased_acetylation no_phenotype No Biological Phenotype start->no_phenotype permeability Check Cell Permeability no_effect->permeability Possible Cause degradation Assess Reagent Stability no_effect->degradation Possible Cause concentration Optimize Concentration no_effect->concentration Possible Cause compensatory Investigate Compensatory HATs increased_acetylation->compensatory Possible Cause off_target Consider Off-Target Effects increased_acetylation->off_target Possible Cause hdac_inhibition Test for Indirect HDAC Inhibition increased_acetylation->hdac_inhibition Possible Cause endosomal_escape Check for Endosomal Entrapment no_phenotype->endosomal_escape Possible Cause redundancy Evaluate Pathway Redundancy no_phenotype->redundancy Possible Cause cell_context Consider Cell-Type Specificity no_phenotype->cell_context Possible Cause

Caption: A decision tree for troubleshooting unexpected results in this compound experiments.

p300_signaling Simplified p300 Signaling and Inhibition p300 p300 acetylation Acetylation p300->acetylation Catalyzes lys_coa_tat This compound lys_coa_tat->p300 Inhibits histones Histones gene_expression Altered Gene Expression histones->gene_expression Regulates non_histone Non-Histone Proteins (e.g., p53, NF-κB) non_histone->gene_expression Regulates acetylation->histones acetylation->non_histone cell_outcomes Cellular Outcomes (Growth, Apoptosis, etc.) gene_expression->cell_outcomes

Caption: The inhibitory effect of this compound on p300-mediated acetylation and downstream signaling.

References

Technical Support Center: Optimizing Lysis Buffers for Histone Acetylation Studies Post-Lys-CoA-Tat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lysis buffers for the accurate analysis of histone acetylation following treatment with Lys-CoA-Tat peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when preparing cell lysates to study histone acetylation?

The primary challenge is to effectively lyse the cells and solubilize nuclear proteins while simultaneously preserving the native acetylation state of histones. Lysine acetylation is a dynamic post-translational modification (PTM) regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2][3] Upon cell lysis, these enzymes can become active and alter the acetylation patterns, leading to inaccurate experimental results. Therefore, the lysis buffer must be carefully formulated to inhibit endogenous deacetylase activity.

Q2: What are the essential components of a lysis buffer for preserving histone acetylation?

An optimized lysis buffer should contain a buffering agent to maintain a stable pH, salts to control ionic strength, detergents to solubilize membranes, and, most critically, a cocktail of inhibitors to prevent protein degradation and deacetylation.[4][5]

Q3: Why are deacetylase inhibitors crucial, and which ones should I use?

Deacetylase inhibitors are essential to block the activity of HDACs, which remove acetyl groups from histones.[1] Without them, you are likely to underestimate the level of histone acetylation. A broad-spectrum cocktail is recommended to inhibit various classes of HDACs.[6][7] Common choices include Trichostatin A (TSA) and sodium butyrate (B1204436) for class I and II HDACs, and nicotinamide (B372718) for class III HDACs (sirtuins).[6][7]

Q4: How does this compound treatment influence the experimental approach?

Lys-CoA is a potent inhibitor of p300/CBP histone acetyltransferases (HATs).[8][9] When delivered into cells via a Tat peptide, it is expected to reduce global histone acetylation levels. This makes the preservation of the remaining acetylation marks even more critical for sensitive detection. Your lysis and extraction protocol must be robust enough to protect these potentially low-abundance modifications.

Q5: Should I perform a whole-cell lysis or a histone extraction?

The choice depends on your specific research question.

  • Whole-Cell Lysis (e.g., using RIPA buffer): This is a faster method that extracts total cellular proteins. While it can be used, it may result in a lower concentration of histones relative to other cellular proteins, potentially leading to weaker signals in a Western blot.[10]

  • Histone Extraction (e.g., Acid Extraction): This method specifically enriches for basic proteins like histones, resulting in a much purer histone sample.[11][12][13][14] This is the recommended method for accurately studying histone modifications as it provides a cleaner background and stronger signal.

Q6: Can I use a denaturing lysis buffer?

Yes, in some cases, a denaturing lysis buffer can be advantageous. Strong denaturing conditions can effectively inactivate degradative enzymes, including deacetylases, and can be very effective at preserving labile PTMs.[15][16] However, compatibility with downstream applications like immunoprecipitation must be considered, as some antibodies may not recognize denatured epitopes.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of histone acetylation via Western blotting.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Acetylated Histone Signal 1. Suboptimal Lysis/Extraction: Inefficient release of nuclear proteins or loss of histones during preparation.• Ensure complete cell lysis. For acid extraction, ensure the acid concentration is sufficient to solubilize histones.[13] • For whole-cell lysates, consider performing a nuclear fractionation to enrich for your target.
2. Degraded Acetylation Mark: Insufficient inhibition of HDACs during lysis.• Add a fresh, potent deacetylase inhibitor cocktail to your lysis buffer immediately before use.[6][7] • Keep samples on ice at all times to minimize enzymatic activity.[13]
3. Low Protein Load: Insufficient amount of histone protein loaded onto the gel.• Quantify your histone extract using a protein assay (e.g., Bradford) and load a sufficient amount (typically 10-20 µg of histone extract per lane).[11][12] • If using whole-cell lysate, increase the total protein loaded.[17]
4. Poor Antibody Binding: Primary antibody concentration is too low or the antibody is not effective.• Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[17][18] • Use a positive control (e.g., cells treated with a potent HDAC inhibitor like TSA) to validate your antibody and protocol.
5. Inefficient Protein Transfer: Poor transfer of low molecular weight histones to the membrane.• Optimize transfer time and voltage. Shorter transfer times may be needed for small proteins like histones.[18] • Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF) to better retain small proteins. • Confirm successful transfer by staining the membrane with Ponceau S.
High Background on Western Blot 1. Insufficient Blocking: Membrane not adequately blocked, leading to non-specific antibody binding.• Increase blocking time (1-2 hours at room temperature or overnight at 4°C). • Optimize the blocking agent. While milk is common, 3-5% Bovine Serum Albumin (BSA) is often preferred for phospho- and acetyl-specific antibodies.[18]
2. Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive.• Titrate your primary and secondary antibodies to determine the optimal working concentration that maximizes signal and minimizes background.[17]
3. Inadequate Washing: Insufficient washing steps to remove unbound antibodies.• Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[19] • Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer.[18]
Inconsistent Results Between Samples 1. Variable Lysis/Extraction Efficiency: Inconsistent cell numbers or lysis buffer volumes.• Ensure you start with the same number of cells for each sample.[13] • Use a consistent ratio of lysis buffer volume to cell pellet size.
2. Inconsistent Inhibitor Activity: Inhibitors degrading over time or not being added fresh.• Always add inhibitors to the lysis buffer immediately before use.[20] Store inhibitor stocks at -20°C or -80°C.[14]
3. Uneven Loading: Inaccurate protein quantification leading to different amounts of protein loaded per lane.• Carefully perform a protein assay on all samples before preparing them for SDS-PAGE. • Always probe for a loading control (e.g., total Histone H3 or H4) to verify equal loading.[12]

Experimental Protocols & Data Tables

Table 1: Recommended Lysis/Extraction Buffer Formulations
Buffer Type Component Concentration Purpose
Hypotonic Lysis Buffer (for nuclei isolation)Tris-HCl, pH 8.010 mMBuffering agent
KCl1 mMSalt, maintains ionic strength
MgCl₂1.5 mMSalt, stabilizes nuclei
DTT1 mMReducing agent
Protease & Deacetylase Inhibitors See Table 2 Preserve protein integrity & PTMs
Acid Extraction Buffer Sulfuric Acid (H₂SO₄)0.2 M (0.4 N)Solubilizes basic histone proteins
High-Salt Lysis Buffer HEPES, pH 7.910 mMBuffering agent
KCl10 mMSalt
Sucrose0.34 MOsmotic stabilizer
Glycerol10%Protein stabilizer
NP-400.2%Detergent for cell lysis
Protease & Deacetylase Inhibitors See Table 2 Preserve protein integrity & PTMs

Note: The above formulations are starting points and may require optimization for your specific cell type and experimental conditions.[13]

Table 2: Recommended Inhibitor Cocktails (Add Fresh)
Inhibitor Type Inhibitor Working Concentration Target
Deacetylase Trichostatin A (TSA)0.1 - 1 µMClass I/II HDACs[7]
Sodium Butyrate10 - 20 mMClass I/II HDACs[7][13]
Nicotinamide5 - 10 mMClass III HDACs (Sirtuins)[6]
Protease Protease Inhibitor Cocktail1X (as per manufacturer)Broad-spectrum proteases
PMSF1 mMSerine proteases
Protocol 1: Histone Extraction via Acid Solubilization

This protocol is highly recommended for obtaining a clean histone preparation.

  • Cell Harvesting: Harvest 1-10 million cells per sample. Wash the cell pellet once with ice-cold PBS containing 5 mM Sodium Butyrate to inhibit HDACs during the wash step.

  • Nuclei Isolation: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer (see Table 1) with freshly added inhibitors. Incubate on a rotator for 30 minutes at 4°C.

  • Release Nuclei: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).

  • Acid Extraction: Resuspend the nuclear pellet in 400 µL of ice-cold 0.2 M H₂SO₄. Incubate on a rotator for at least 4 hours (or overnight) at 4°C.

  • Pellet Debris: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Precipitate Histones: Carefully transfer the supernatant (containing histones) to a new tube. Add 132 µL of Trichloroacetic Acid (TCA) dropwise to reach a final concentration of 33%.[13] The solution will turn milky. Incubate on ice for 30 minutes.

  • Collect Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully discard the supernatant.

  • Wash Pellet: Wash the histone pellet twice with 1 mL of ice-cold acetone.[11][13] This removes the acid. Be careful not to disturb the pellet.

  • Dry and Resuspend: Air-dry the pellet for 10-20 minutes at room temperature. Do not over-dry. Resuspend the histone pellet in an appropriate volume of sterile water or a suitable buffer for downstream analysis.

  • Quantify: Determine the protein concentration using a Bradford or similar protein assay.

Visualized Workflows and Pathways

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Extraction cluster_analysis Downstream Analysis start 1. Seed and Culture Cells treatment 2. Treat with this compound start->treatment harvest 3. Harvest & Wash Cells treatment->harvest lysis 4. Lyse Cells / Extract Histones (with Deacetylase Inhibitors) harvest->lysis quantify 5. Quantify Protein lysis->quantify sds_page 6. SDS-PAGE quantify->sds_page transfer 7. Western Blot Transfer sds_page->transfer probing 8. Antibody Probing (anti-acetyl-histone & loading control) transfer->probing detection 9. Signal Detection & Analysis probing->detection

Caption: Experimental workflow for analyzing histone acetylation.

Lysis_Buffer_Components cluster_core Core Components cluster_inhibitors Critical Inhibitors center Optimized Lysis Buffer buffer Buffer (Tris, HEPES) center->buffer Maintains pH salts Salts (NaCl, KCl) center->salts Provides Ionic Strength detergent Detergent (NP-40, Triton X-100) center->detergent Solubilizes Membranes deacetylase Deacetylase Inhibitors (TSA, NaBu, NAM) center->deacetylase Preserves Acetylation protease Protease Inhibitors (Cocktail, PMSF) center->protease Prevents Degradation

Caption: Key components of an optimized lysis buffer.

Troubleshooting_Tree start Problem: Weak or No Signal check_loading Is the loading control (Total H3) visible and strong? start->check_loading check_transfer Check Ponceau S stain check_loading->check_transfer No check_inhibitors Were fresh deacetylase inhibitors used? check_loading->check_inhibitors Yes increase_load Increase total protein loaded per lane check_transfer->increase_load rerun_inhibitors Repeat lysis with fresh inhibitors check_inhibitors->rerun_inhibitors No check_antibody Optimize antibody concentration and incubation time check_inhibitors->check_antibody Yes

Caption: A logical troubleshooting guide for weak signals.

References

How to address the complexity of working with Lys-CoA-Tat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-CoA-Tat. This resource is designed for researchers, scientists, and drug development professionals to address the complexities of working with this potent, cell-permeable p300 histone acetyltransferase (HAT) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a bi-substrate analog inhibitor of the p300 histone acetyltransferase (HAT). It is composed of two key moieties:

  • Lys-CoA: A potent and selective inhibitor of p300 HAT activity. By itself, Lys-CoA is not permeable to cell membranes.

  • Tat peptide: A cell-penetrating peptide (CPP) derived from the HIV-1 Tat protein. This peptide facilitates the intracellular delivery of molecules that are otherwise membrane-impermeable.

The primary application of this compound is the targeted inhibition of p300 HAT activity within living cells to study the roles of this enzyme in various biological processes, including gene transcription, cell cycle regulation, and differentiation.

Q2: How does the Tat peptide facilitate cellular uptake?

A: The Tat peptide is a cationic peptide that is rich in arginine and lysine (B10760008) residues. It is thought to mediate cellular uptake primarily through endocytosis. The positively charged peptide interacts with negatively charged proteoglycans on the cell surface, initiating internalization. The efficiency of uptake can, however, vary between different cell types and experimental conditions.

Q3: What are the recommended storage and handling conditions for this compound?

A: this compound is a complex molecule that requires careful storage to maintain its integrity and activity. As a lyophilized powder, it should be stored at -20°C or, for long-term storage, at -80°C, protected from light and moisture. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. Once reconstituted in a sterile buffer (e.g., PBS or cell culture medium), it is recommended to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Peptide solutions are generally less stable than the lyophilized form.

Q4: What are the potential off-target effects or toxicity associated with this compound?

A: The potential for off-target effects and toxicity should be carefully considered in your experiments:

  • Tat Peptide Toxicity: At high concentrations, the Tat peptide itself can exhibit cytotoxicity.[1][2] It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line through dose-response experiments.

  • Lys-CoA Specificity: While Lys-CoA is a selective inhibitor of p300, it is important to consider potential interactions with other cellular components.

  • Control Experiments: To distinguish the effects of p300 inhibition from non-specific effects of the Tat peptide, it is essential to include proper controls, such as a scrambled Tat peptide conjugated to Lys-CoA or the Tat peptide alone.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no inhibition of p300 HAT activity in cells. 1. Inefficient cellular uptake of this compound. a. Optimize the concentration of this compound. Perform a dose-response curve to find the effective concentration for your cell type. b. Increase the incubation time to allow for sufficient uptake. c. Verify cellular uptake using a fluorescently labeled version of the Tat peptide or this compound. d. Ensure the cell density is optimal, as very high or low confluency can affect endocytosis.[3]
2. Degradation of this compound. a. Ensure proper storage of the lyophilized powder and reconstituted solutions at -80°C in single-use aliquots. b. Avoid repeated freeze-thaw cycles. c. Check the stability of this compound in your specific cell culture medium, as some components may contribute to its degradation.
3. Incorrect assay for measuring p300 activity. a. Use a validated assay for intracellular p300 HAT activity, such as Western blotting for histone acetylation marks (e.g., H3K27ac) or a cell-based reporter assay. b. Ensure that your antibodies for Western blotting are specific and of high quality.
High cellular toxicity observed. 1. Concentration of this compound is too high. a. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. b. Reduce the concentration of this compound used in your experiments.
2. The Tat peptide itself is causing toxicity. a. Include a control with the Tat peptide alone at the same concentration to assess its contribution to toxicity. b. Consider using a less toxic cell-penetrating peptide if Tat-related toxicity is a persistent issue.
Inconsistent or variable results between experiments. 1. Inconsistent preparation of this compound solution. a. Prepare a fresh stock solution of this compound for each experiment or use freshly thawed aliquots. b. Ensure complete solubilization of the lyophilized powder.
2. Variability in cell culture conditions. a. Maintain consistent cell passage numbers, confluency, and media composition between experiments. b. Standardize incubation times and treatment conditions.[3]
3. Issues with the detection method. a. Calibrate and maintain equipment used for analysis (e.g., plate readers, Western blot imaging systems). b. Include appropriate positive and negative controls in every experiment.

Data Presentation

The following table summarizes key quantitative data related to Lys-CoA and the Tat peptide. Note that specific values for this compound in cellular systems may vary and should be determined empirically.

Parameter Molecule Value Reference
IC₅₀ (in vitro) Lys-CoA~20 nM[4]
Cellular Proliferation Inhibition (24h) This compound25 µM showed inhibitory effects in some cancer cell lines[4]
EC₅₀ (Toxicity) Tat peptide>100 µM[1]
EC₅₀ (Toxicity with cargo) Tat peptide with peptide cargo~67 µM[1]

Experimental Protocols

Protocol 1: General Method for Synthesis and Purification of this compound

This protocol is a generalized procedure based on methods for synthesizing bisubstrate inhibitors and peptide-CoA conjugates.[5][6][7] Optimization will be required.

Materials:

  • Fmoc-protected Tat peptide resin

  • Bromoacetic acid N-hydroxysuccinimide ester (NHS-bromoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Coenzyme A trilithium salt

  • Triethylammonium bicarbonate (TEAB) buffer

  • HPLC grade water and acetonitrile (B52724)

Procedure:

  • Bromoacetylation of Tat Peptide: a. Swell the Fmoc-protected Tat peptide resin in DMF. b. Deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF. c. Wash the resin thoroughly with DMF and DCM. d. Dissolve NHS-bromoacetate (3 eq) and DIPEA (5 eq) in DMF and add to the resin. e. Allow the reaction to proceed for 2 hours at room temperature. f. Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: a. Treat the bromoacetylated peptide resin with the TFA cleavage cocktail for 2-3 hours at room temperature. b. Precipitate the peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Conjugation to Coenzyme A: a. Dissolve the crude bromoacetylated Tat peptide in 1 M TEAB buffer (pH 8.5). b. Add Coenzyme A trilithium salt (5 eq). c. Stir the reaction mixture under argon at room temperature for 24 hours.

  • Purification by HPLC: a. Acidify the reaction mixture to pH 3-4 with TFA. b. Purify the this compound conjugate by reverse-phase HPLC (RP-HPLC) using a C18 column.[8][9][10] c. Use a gradient of acetonitrile in water with 0.1% TFA. d. Collect fractions and analyze by mass spectrometry to confirm the identity of the product. e. Pool the pure fractions and lyophilize.

Protocol 2: Assessing Intracellular p300 HAT Activity using Western Blot

This protocol allows for the measurement of changes in histone acetylation as an indicator of intracellular p300 activity.

Materials:

  • Cells of interest

  • This compound

  • Control peptides (e.g., scrambled Tat-Lys-CoA, Tat peptide alone)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency. b. Treat cells with varying concentrations of this compound and control peptides for the desired duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells with cold PBS and lyse with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., anti-H3K27ac) overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: a. Quantify the band intensities for the acetylated histone. b. Normalize the signal to a loading control (e.g., total Histone H3). c. Compare the levels of histone acetylation in this compound-treated cells to control-treated cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experiment Cell-Based Assay synthesis Synthesis of Bromoacetylated Tat Peptide conjugation Conjugation to Coenzyme A synthesis->conjugation purification HPLC Purification conjugation->purification treatment Treatment with This compound purification->treatment Lyophilized Product cell_culture Cell Culture cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for H3K27ac lysis->western_blot data_analysis Data Analysis & Quantification western_blot->data_analysis Image Acquisition

Caption: Experimental workflow for this compound from synthesis to cellular activity assessment.

signaling_pathway LysCoATat This compound CellMembrane Cell Membrane LysCoATat->CellMembrane Uptake via Tat Endocytosis Endocytosis CellMembrane->Endocytosis p300 p300 HAT Endocytosis->p300 Intracellular Release & Inhibition AcetylatedHistones Acetylated Histones p300->AcetylatedHistones Acetylation Histones Histones Histones->p300 GeneTranscription Gene Transcription AcetylatedHistones->GeneTranscription Activation

Caption: Mechanism of action for this compound in inhibiting p300-mediated gene transcription.

troubleshooting_logic Start No p300 Inhibition Observed CheckUptake Is cellular uptake confirmed? Start->CheckUptake CheckStability Is the compound stable? CheckUptake->CheckStability Yes OptimizeUptake Optimize concentration and incubation time. CheckUptake->OptimizeUptake No CheckAssay Is the p300 assay validated? CheckStability->CheckAssay Yes ProperStorage Ensure proper storage and handling. CheckStability->ProperStorage No ValidateAssay Validate assay with known inhibitors. CheckAssay->ValidateAssay No Success Problem Resolved CheckAssay->Success Yes OptimizeUptake->Start ProperStorage->Start ValidateAssay->Start

Caption: Troubleshooting logic for experiments where no p300 inhibition is observed.

References

Refinement of Lys-CoA-Tat dosage for long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lys-CoA-Tat in long-term cell culture experiments. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable inhibitor of the p300 histone acetyltransferase (HAT). It consists of two key components:

  • Lys-CoA: A bisubstrate analog that potently inhibits the catalytic activity of p300.

  • Tat peptide: A cell-penetrating peptide derived from the HIV-1 Tat protein that facilitates the cellular uptake of Lys-CoA, which otherwise has poor membrane permeability.

The primary mechanism of action involves the inhibition of p300, a transcriptional coactivator. By inhibiting p300, this compound can modulate the expression of genes involved in various cellular processes, including proliferation, differentiation, and inflammation.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: Based on published studies, a starting concentration of 50 µM has been shown to be effective in inhibiting the growth of t(8;21)+ leukemia cells with minimal effects on normal human hematopoietic stem and progenitor cells[1]. However, the optimal concentration is highly cell-type dependent. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How stable is this compound in cell culture medium?

A3: The stability of this compound in cell culture medium over extended periods has not been extensively documented in publicly available literature. The Tat peptide component can be susceptible to proteolytic degradation. For long-term experiments (extending beyond 72 hours), it is advisable to replenish the this compound-containing medium every 48-72 hours to ensure consistent inhibitory activity. For critical long-term studies, it is recommended to empirically determine the stability of this compound under your specific experimental conditions (see Experimental Protocols section).

Q4: I am observing significant cytotoxicity in my experiments. What could be the cause and how can I troubleshoot this?

A4: Significant cytotoxicity can arise from several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to p300 inhibition.

  • Off-Target Effects: At high concentrations, off-target effects may contribute to cell death.

  • Long-Term Inhibition of Essential Genes: Chronic inhibition of p300 can affect the expression of genes essential for cell survival.

To troubleshoot cytotoxicity, consider the following:

  • Perform a Dose-Response Curve: Determine the IC50 value for your cell line to identify a more suitable working concentration.

  • Reduce the Concentration: Lower the concentration of this compound used in your experiments.

  • Assess Cell Viability at Multiple Time Points: This will help distinguish between acute toxicity and effects from long-term inhibition.

  • Use a Rescue Experiment: If possible, transfecting cells with a p300 construct that is resistant to this compound could confirm that the cytotoxicity is due to on-target inhibition.

Q5: My long-term experiment is showing a diminished effect of this compound over time. What could be the reason?

A5: A diminished effect over time could be due to:

  • Degradation of this compound: As mentioned, the compound may not be stable over extended periods in culture.

  • Cellular Compensation Mechanisms: Cells may adapt to the long-term inhibition of p300 by upregulating compensatory signaling pathways.

  • Selection of a Resistant Cell Population: In a heterogeneous population, cells that are less sensitive to p300 inhibition may be selected for and dominate the culture over time.

To address this:

  • Replenish this compound Regularly: Change the medium with fresh this compound every 48-72 hours.

  • Monitor Biomarkers of p300 Inhibition: Periodically assess the acetylation status of known p300 substrates (e.g., histone H3) to confirm target engagement.

  • Analyze Gene Expression Profiles: Investigate potential compensatory changes in gene expression.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
Effective Concentration 50 µMPrimary t(8;21)+ leukemia cells, Kasumi-1[1]
IC50 (Lys-CoA) 50-500 nM (in vitro)N/A
Selectivity (p300 vs. PCAF) ~100-foldN/A

Experimental Protocols

Protocol 1: Determining the Optimal Dose of this compound (Dose-Response Curve)
  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experiment duration (e.g., 72 hours).

  • Preparation of this compound Dilutions: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Treatment: Add an equal volume of the 2X this compound dilutions to the corresponding wells of the 96-well plate. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a real-time cytotoxicity assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value.

Protocol 2: Assessing Long-Term Cytotoxicity
  • Cell Seeding: Plate cells in multiple plates (e.g., 6-well or 12-well plates) at a low density to allow for long-term growth.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound and a vehicle control.

  • Medium Changes: Every 48-72 hours, replace the medium with fresh medium containing the appropriate concentration of this compound or vehicle.

  • Time Points: At regular intervals (e.g., day 3, 7, 10, 14), harvest one set of plates.

  • Viability and Apoptosis Assays:

    • Cell Count and Viability: Use a cell counter with trypan blue exclusion to determine the number of viable and dead cells.

    • Apoptosis Assay: Use an Annexin V/Propidium Iodide staining kit and flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis: Plot the cell number and percentage of viable/apoptotic cells over time for both treated and control groups.

Visualizations

Lys_CoA_Tat_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Lys-CoA-Tat_in This compound This compound->Lys-CoA-Tat_in Tat-mediated entry p300 p300 Lys-CoA-Tat_in->p300 Inhibition Histones Histones p300->Histones Acetylation Acetylated_Histones Acetylated Histones p300->Acetylated_Histones Catalyzes Transcription Gene Transcription Acetylated_Histones->Transcription Promotes

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment with This compound Problem Problem Encountered? Start->Problem Cytotoxicity High Cytotoxicity? Problem->Cytotoxicity Yes Diminished_Effect Diminished Effect? Problem->Diminished_Effect No Action_Dose_Response Perform Dose-Response Curve to find IC50 Cytotoxicity->Action_Dose_Response Yes No_Effect No Effect? Diminished_Effect->No_Effect No Action_Replenish Replenish this compound every 48-72h Diminished_Effect->Action_Replenish Yes Action_Increase_Conc Increase Concentration No_Effect->Action_Increase_Conc Yes End Continue Experiment No_Effect->End No Action_Lower_Conc Lower Concentration Action_Dose_Response->Action_Lower_Conc Action_Lower_Conc->End Action_Check_Target Check Target Engagement (e.g., Western for Ac-H3) Action_Replenish->Action_Check_Target Action_Check_Target->End Action_Check_Uptake Verify Cellular Uptake (if possible) Action_Increase_Conc->Action_Check_Uptake Action_Check_Uptake->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Mitigating Interference of Lys-CoA-Tat in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Lys-CoA-Tat in fluorescence-based assays. By understanding the potential mechanisms of interference and implementing appropriate controls, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

A: Lys-CoA is a selective inhibitor of the p300 histone acetyltransferase (HAT).[1] The "Tat" component is likely a cell-penetrating peptide derived from the HIV-1 Tat protein, which is used to deliver Lys-CoA into cells.[2] Interference in fluorescence-based assays can arise from the intrinsic properties of the peptide or the Lys-CoA moiety. Potential mechanisms of interference include:

  • Autofluorescence: The this compound conjugate itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a high background signal.

  • Fluorescence Quenching: The conjugate could interact with your fluorescent probe, causing a decrease in the fluorescence signal that might be misinterpreted as a biological effect.[3][4]

  • Inner Filter Effect: this compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a reduction in the detected signal.[5][6]

  • Light Scattering: Peptides in solution can sometimes form aggregates that scatter light, which can interfere with fluorescence measurements.

  • Nonspecific Binding: Peptides can bind nonspecifically to assay components, such as plates or other proteins, which may affect the fluorescence readout.[7]

Q2: How can I determine if this compound is interfering with my assay?

A: A set of control experiments is crucial to identify potential interference. The most important is a "compound-only" control . This involves running the assay with this compound but without the fluorescent probe or key biological components. Any signal detected in this control is likely due to the autofluorescence of this compound.[5][8]

Additionally, comparing the signal of your fluorescent probe with and without this compound (in the absence of the biological target) can help identify quenching or inner filter effects.

Q3: What are the typical symptoms of interference in a plate reader assay?

A: Symptoms can vary depending on the type of interference:

  • High background fluorescence: Wells containing this compound, even without the fluorescent probe, show a high signal. This points to autofluorescence.

  • Low signal-to-noise ratio: The difference between your positive control and background is small, making it difficult to discern true biological activity.

  • Decreased signal in the presence of this compound: This could indicate quenching or the inner filter effect.[5]

Troubleshooting Guide

Problem 1: High Background Fluorescence

Symptoms:

  • Wells containing only this compound and buffer show a significant fluorescence signal at the assay's emission wavelength.

  • The overall background of the assay is elevated, reducing the dynamic range.

Troubleshooting Steps:

StepActionExpected Outcome
1. Confirm Autofluorescence Run a "this compound only" control in the assay buffer.Quantify the fluorescence signal originating solely from this compound.
2. Background Subtraction If the autofluorescence is consistent, subtract the average signal from the "this compound only" wells from all other experimental wells.[5][8]Removal of the background signal, leading to a more accurate measurement of the specific signal.
3. Optimize Filter Sets If your instrument allows, use narrower bandpass emission filters to specifically detect your fluorophore's emission while excluding the emission from this compound.[8]Reduction of the interfering signal from this compound.
4. Switch to a Red-Shifted Fluorophore The intrinsic fluorescence of many compounds is more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often reduce interference.[8][9]Significant reduction or elimination of background fluorescence from this compound.
Problem 2: Low Fluorescence Signal

Symptoms:

  • The fluorescence signal is unexpectedly low in the presence of this compound.

  • This could be misinterpreted as a biological effect (e.g., inhibition).

Troubleshooting Steps:

StepActionExpected Outcome
1. Investigate Quenching/Inner Filter Effect Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission spectra of your fluorophore.Determine if the inner filter effect is a likely cause.
2. Lower this compound Concentration If experimentally feasible, reduce the concentration of this compound.A reduction in quenching or the inner filter effect, leading to an increased signal.
3. Correct for Inner Filter Effect If absorbance overlap is confirmed, use established formulas to correct for the inner filter effect based on the absorbance of this compound at the excitation and emission wavelengths.[5]A more accurate quantification of the true fluorescence signal.
4. Consider an Orthogonal Assay Use a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength, to confirm your findings.[5]Independent validation of the results obtained from the fluorescence assay.

Experimental Protocols

Protocol 1: Measuring the Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.

Materials:

  • Your standard assay buffer

  • This compound stock solution

  • Microplate reader with fluorescence capabilities

  • Black, clear-bottom microplates suitable for fluorescence

Method:

  • Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiments.

  • Add these dilutions to the wells of the microplate.

  • Include wells with only the assay buffer as a blank control.

  • Set the microplate reader to the excitation and emission wavelengths used for your primary fluorescent probe.

  • Measure the fluorescence intensity in all wells.

  • Subtract the average fluorescence of the blank wells from the this compound-containing wells to determine the net autofluorescence at each concentration.

Protocol 2: Assessing Quenching and Inner Filter Effects

Objective: To determine if this compound is quenching the fluorescence of your probe or causing an inner filter effect.

Materials:

  • Your fluorescent probe at the concentration used in your assay

  • This compound stock solution

  • Your standard assay buffer

  • Spectrofluorometer or microplate reader with spectral scanning capabilities

Method:

  • Emission Scan: a. Prepare a sample containing your fluorescent probe in the assay buffer. b. Excite the sample at the probe's excitation wavelength and scan the emission spectrum. c. Prepare a second sample containing both the fluorescent probe and this compound at the desired concentrations. d. Excite this sample at the same wavelength and scan the emission spectrum. e. A decrease in the emission peak intensity in the presence of this compound suggests quenching or an inner filter effect.

  • Excitation Scan: a. Prepare a sample containing your fluorescent probe. b. Set the spectrofluorometer to detect at the probe's maximum emission wavelength and scan the excitation spectrum. c. Prepare a second sample with both the probe and this compound. d. Repeat the excitation scan. e. A decrease in the excitation peak intensity suggests an inner filter effect at the excitation wavelength.

  • Absorbance Scan: a. Measure the absorbance spectrum of this compound at the concentrations used in your assay. b. Overlap of this absorbance spectrum with the excitation or emission spectra of your probe indicates a high potential for the inner filter effect.

Visualizations

Troubleshooting Workflow for Fluorescence Interference start Fluorescence Assay with this compound control Run 'Compound-Only' Control (this compound + Buffer) start->control check_quenching Run 'Probe + Compound' Control start->check_quenching signal Is a Signal Detected? control->signal no_interference No Autofluorescence Interference signal->no_interference No autofluorescence Potential Autofluorescence signal->autofluorescence Yes subtract Background Subtraction autofluorescence->subtract red_shift Switch to Red-Shifted Fluorophore subtract->red_shift low_signal Is Signal Lower than 'Probe Only'? check_quenching->low_signal no_quenching No Quenching/Inner Filter Effect low_signal->no_quenching No quenching Potential Quenching or Inner Filter Effect low_signal->quenching Yes lower_conc Lower Compound Concentration quenching->lower_conc correct_ife Correct for Inner Filter Effect lower_conc->correct_ife orthogonal Use Orthogonal Assay correct_ife->orthogonal Mechanisms of Assay Interference interference This compound Interference autofluorescence Autofluorescence (Compound emits light) interference->autofluorescence quenching Quenching (Compound reduces probe emission) interference->quenching ife Inner Filter Effect (Compound absorbs excitation/emission light) interference->ife scattering Light Scattering (Compound aggregates interfere with light path) interference->scattering

References

Technical Support Center: Ensuring Complete Removal of Lys-CoA-Tat for Downstream Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the complete removal of Lys-CoA-Tat from experimental solutions. Residual this compound, a potent inhibitor of p300/CBP histone acetyltransferases (HATs), can significantly interfere with a wide range of downstream applications, leading to confounding results. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure your samples are free from this interfering conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

A1: this compound is a cell-permeable bisubstrate inhibitor of the p300/CBP family of histone acetyltransferases (HATs). It consists of Lys-CoA, the inhibitory molecule, conjugated to the Tat peptide (GRKKRRQRRRPQ), a cell-penetrating peptide derived from the HIV-1 Tat protein that facilitates its entry into cells. The continued presence of this compound after its intended application can lead to off-target inhibition of HAT activity, which is crucial for transcriptional regulation and other cellular processes. This can significantly impact the validity of downstream assays such as gene expression analysis, chromatin immunoprecipitation (ChIP), and cell viability assays.

Q2: What are the primary methods for removing this compound?

A2: The most effective methods for removing this compound leverage its physicochemical properties, which differ significantly from larger macromolecules like proteins. The three primary methods are:

  • Dialysis: A size-based separation technique effective for removing small molecules from larger ones.

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size.

  • Cation-Exchange Chromatography (IEX): A type of ion-exchange chromatography that separates molecules based on their net positive charge. Given the highly basic nature of the Tat peptide, this is a very effective method.

Q3: How can I verify that this compound has been completely removed?

A3: Verification of removal is crucial. The most common and sensitive method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2][3][4] This technique can detect and quantify even trace amounts of the conjugate. For a less quantitative but still informative assessment, you can perform a downstream functional assay, such as a histone acetylation assay, to ensure that HAT activity is no longer inhibited.[5][6]

Q4: What are the key properties of this compound relevant to its removal?

A4: Understanding the properties of this compound is key to selecting and optimizing a removal strategy.

PropertyValueSignificance for Removal
Molecular Weight ~2537.6 g/mol Significantly smaller than most proteins, making it suitable for removal by dialysis and size-exclusion chromatography.
Tat Peptide Sequence GRKKRRQRRRPQRich in basic amino acids (arginine and lysine), resulting in a strong net positive charge at neutral and acidic pH.
Theoretical Isoelectric Point (pI) of Tat Peptide ~12.4The high pI ensures a strong positive charge over a wide pH range, making it ideal for capture by cation-exchange chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Residual this compound detected after purification. Inefficient removal method: The chosen method may not be optimal for the sample volume or concentration of the conjugate.Switch to a more effective method: For example, if dialysis proves insufficient, try cation-exchange chromatography, which offers higher specificity for the positively charged Tat peptide.[6][7][8][9][10]
Suboptimal protocol parameters: Incorrect buffer pH in IEX, insufficient dialysis time, or inappropriate column size in SEC can lead to incomplete removal.Optimize your protocol: For IEX, ensure the buffer pH is at least 1-2 units below the pI of your protein of interest to maximize the charge difference with this compound. For dialysis, increase the number of buffer changes and the total dialysis time. For SEC, ensure the column resin has an appropriate fractionation range for separating a ~2.5 kDa molecule from your protein of interest.
Loss of target protein during removal process. Non-specific binding: Your protein of interest may be binding to the chromatography resin or dialysis membrane.Modify buffer conditions: Increase the salt concentration in your SEC or IEX buffers to reduce non-specific ionic interactions. For dialysis, consider using a different type of membrane material.
Protein instability: The buffer conditions or temperature used during the removal process may be causing your protein to degrade or precipitate.Optimize buffer composition: Ensure the pH and buffer components are optimal for your protein's stability. Perform all steps at 4°C if your protein is temperature-sensitive.
Downstream assay shows unexpected results (e.g., altered gene expression, low signal in a HAT activity assay). Incomplete removal of this compound: Even low nanomolar concentrations of residual this compound can inhibit p300/CBP activity.[11][12][13][14][15]Re-purify the sample: Use a more stringent or orthogonal purification method (e.g., follow up SEC with IEX). Quantify residual this compound: Use a sensitive method like HPLC-MS to determine the exact concentration of the remaining conjugate.[1][2][3][4]
Other confounding factors: The observed effects may not be due to residual this compound.Include proper controls: Run a control sample that was never treated with this compound but has undergone the same purification steps. This will help to differentiate between effects of the inhibitor and artifacts of the purification process.

Troubleshooting Workflow for Residual this compound

troubleshooting_workflow start Downstream Assay Fails or Shows Unexpected Results check_inhibitor Suspect Residual this compound start->check_inhibitor quantify Quantify Residual this compound using HPLC-MS check_inhibitor->quantify is_present Is this compound Present? quantify->is_present re_purify Re-purify Sample with Optimized or Orthogonal Method is_present->re_purify Yes troubleshoot_other Troubleshoot Other Experimental Parameters is_present->troubleshoot_other No validate Validate Removal with HPLC-MS re_purify->validate is_removed Is Removal Complete? validate->is_removed is_removed->re_purify No repeat_assay Repeat Downstream Assay with Purified Sample and Proper Controls is_removed->repeat_assay Yes end Problem Solved repeat_assay->end troubleshoot_other->end removal_workflow start Sample Containing Protein of Interest and this compound method_choice Choose Removal Method start->method_choice dialysis Dialysis method_choice->dialysis Large Volume, Gentle sec Size Exclusion Chromatography method_choice->sec Speed, Buffer Exchange iex Cation-Exchange Chromatography method_choice->iex High Specificity process_dialysis Dialyze against large volume of buffer with multiple changes dialysis->process_dialysis process_sec Elute through SEC column, collect early fractions sec->process_sec process_iex Apply to Cation-Exchange Column, Collect Flow-through iex->process_iex purified_sample Purified Protein Sample process_dialysis->purified_sample process_sec->purified_sample process_iex->purified_sample validation Validate Removal (e.g., HPLC-MS) purified_sample->validation downstream Proceed to Downstream Application validation->downstream signaling_pathway LysCoATat Residual this compound p300CBP p300/CBP LysCoATat->p300CBP inhibits Acetylation Acetylation p300CBP->Acetylation Histones Histones ChromatinRemodeling Chromatin Remodeling Histones->ChromatinRemodeling TranscriptionFactors Transcription Factors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Acetylation->Histones Acetylation->TranscriptionFactors ChromatinRemodeling->GeneExpression

References

Validation & Comparative

Validating p300 Target Engagement of Lys-CoA-Tat in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Lys-CoA-Tat with its intended target, the histone acetyltransferase p300. For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its target within the complex cellular environment is a critical step in discovery and development. Here, we present experimental data, detailed protocols for key validation techniques, and a comparative analysis of alternative approaches.

The transcriptional coactivator p300 (also known as KAT3B) is a crucial epigenetic regulator that acetylates lysine (B10760008) residues on histones and numerous other proteins, thereby influencing gene expression and a wide array of cellular processes.[1][2][3] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[1][3][4]

Lys-CoA is a well-characterized bisubstrate inhibitor that targets the catalytic histone acetyltransferase (HAT) domain of p300.[5][6] The HIV-1 Tat protein is a known substrate of p300; its acetylation by p300 is important for its transcriptional activity.[7][8] The conjugate, this compound, leverages the cell-penetrating properties of the Tat peptide to deliver the Lys-CoA inhibitor into cells to specifically engage and inhibit p300. Validating this engagement is paramount to interpreting experimental outcomes correctly.

Comparative Analysis of Target Engagement Methods

Several distinct methodologies can be employed to confirm that this compound engages p300 in a cellular context. These methods can be broadly categorized as direct measurements of binding or indirect measurements of the functional consequences of binding.

MethodPrincipleThroughputKey AdvantagesKey Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein (p300), increasing its melting temperature (Tm).[9][10][11][12]Low to HighLabel-free; confirms direct physical binding in intact cells; adaptable to high-throughput formats (HT-CETSA).[9][13]Requires specific antibodies for detection (e.g., Western blot); interpretation can be complex; not all binding events cause a thermal shift.[9]
Downstream Biomarker Modulation Inhibition of p300's HAT activity leads to a measurable decrease in the acetylation of its known substrates (e.g., H3K27ac, p53-ac).[4][14]MediumDirectly measures the functional consequence of target engagement; utilizes well-established techniques like Western blot or ELISA.Indirect measurement of engagement; pathway crosstalk can complicate interpretation; requires specific antibodies for acetylated substrates.
Immunoprecipitation (IP) - HAT Assay p300 is immunoprecipitated from cells treated with this compound, and its enzymatic activity is measured in vitro using a substrate like histones and radiolabeled acetyl-CoA.[5]LowDirectly assesses the catalytic activity of the target enzyme post-treatment; provides strong evidence of functional inhibition.Ex vivo measurement may not fully reflect the intracellular state; technically demanding; low throughput.
In-Cell Binding Assays (e.g., InCELL Pulse) Based on Enzyme Fragment Complementation (EFC), where ligand binding to a tagged target protein protects it from thermal denaturation, allowing the EFC reporter system to generate a luminescent signal.[15][16]HighQuantitative, homogenous assay format; high-throughput screening capability; measures binding in the native cellular environment.[15][16]Requires genetic modification of cells to express the tagged target protein; may not be suitable for all targets.
Targeted Proteomics Mass spectrometry-based methods like Parallel Reaction Monitoring (PRM) are used to precisely quantify changes in the acetylation levels of specific p300 substrates in response to the inhibitor.[17][18]Medium to HighHighly specific and quantitative; can multiplex the analysis of multiple acetylation sites simultaneously; label-free.Requires sophisticated instrumentation (mass spectrometer) and specialized data analysis expertise.[17]
PROTAC-mediated Degradation As an alternative strategy, a molecule can be designed to bind p300 and recruit an E3 ligase, leading to p300's degradation. Observing degradation confirms target engagement.[19][20][21]MediumHighly sensitive readout (protein loss); can have sustained downstream effects; offers an alternative therapeutic modality.[21]Requires designing a specific degrader molecule; indirect confirmation of binding for the original ligand (this compound).

Visualizing p300 Inhibition and Validation Workflows

Diagrams created using Graphviz provide a clear visual representation of the underlying biological and experimental processes.

p300_pathway cluster_0 Cellular Environment LysCoATat This compound p300 p300 (KAT3B) LysCoATat->p300 Binds & Inhibits Histones Histones (e.g., H3) p300->Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 AcetylatedHistones Acetylated Histones (e.g., H3K27ac) Histones->AcetylatedHistones GeneTranscription Gene Transcription AcetylatedHistones->GeneTranscription Promotes

Caption: p300-mediated histone acetylation and its inhibition by this compound.

cetsa_workflow cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (e.g., Vehicle vs. This compound) B 2. Harvest & Aliquot Cells A->B C 3. Heat Shock (Apply temperature gradient) B->C D 4. Cell Lysis & Centrifugation (Separate soluble vs. aggregated protein) C->D E 5. Collect Supernatant (Soluble fraction) D->E F 6. Protein Analysis (e.g., Western Blot for p300) E->F G 7. Data Analysis (Generate melting curve, determine Tm shift) F->G

Caption: A typical workflow for the Cellular Thermal Shift Assay (CETSA).

methods_comparison cluster_methods p300 Target Engagement Validation Root Validate p300 Engagement Direct Direct Binding Assays Root->Direct Indirect Functional/Downstream Assays Root->Indirect CETSA CETSA Direct->CETSA InCell In-Cell Binding (EFC) Direct->InCell BRET BRET Direct->BRET Biomarker Biomarker Modulation (e.g., H3K27ac levels) Indirect->Biomarker HAT_Assay IP-HAT Assay Indirect->HAT_Assay Proteomics Targeted Proteomics Indirect->Proteomics

Caption: Logical relationship between different p300 validation methods.

Detailed Experimental Protocols

Downstream Biomarker Modulation via Western Blot

This protocol assesses p300 target engagement by measuring the change in acetylation of a known substrate, histone H3 at lysine 27 (H3K27ac), a mark robustly catalyzed by p300.[4]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HFF) at an appropriate density. Allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 3-24 hours).

  • Histone Extraction:

    • Wash cells with ice-cold PBS containing protease inhibitors.

    • Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3) on ice for 10 minutes.

    • Centrifuge at 2,000 rpm for 10 minutes at 4°C to pellet nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

    • Centrifuge at 2,000 rpm for 10 minutes at 4°C and collect the supernatant containing histones.

  • Protein Quantification: Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.

    • Use an antibody against total Histone H3 as a loading control on a separate blot or after stripping.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27ac signal to the total H3 signal. A dose-dependent decrease in the H3K27ac/Total H3 ratio in this compound-treated cells indicates target engagement and inhibition.

Cellular Thermal Shift Assay (CETSA)

This protocol validates direct binding of this compound to p300 by measuring changes in the protein's thermal stability.[10][13]

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one population with a high concentration of this compound (e.g., 10x expected EC50) and another with a vehicle control for 1-2 hours.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a PCR cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant (soluble protein fraction) from each sample.

    • Measure protein concentration and normalize all samples.

    • Analyze the amount of soluble p300 remaining at each temperature point by Western blot, using a specific anti-p300 antibody.

  • Data Analysis:

    • Quantify the band intensity for p300 at each temperature for both vehicle- and drug-treated samples.

    • Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C) for that series.

    • Plot the normalized soluble p300 fraction against temperature to generate melting curves. A shift of the curve to the right for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Immunoprecipitation (IP) - Histone Acetyltransferase (HAT) Assay

This protocol directly measures the effect of this compound on the enzymatic activity of cellular p300.[5]

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle as described previously. Lyse the cells in a non-denaturing IP buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Immunoprecipitation of p300:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-p300 antibody overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-p300 complexes.

    • Wash the beads extensively with IP buffer to remove non-specific binders.

  • In Vitro HAT Assay:

    • Resuspend the beads (immunocomplexes) in a HAT assay buffer.

    • Add core histones (as a substrate) and radiolabeled [14C]acetyl-CoA.

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction by adding SDS loading buffer and boiling the samples.

  • Detection of Acetylation:

    • Resolve the proteins by SDS-PAGE.

    • Stain the gel with Coomassie Blue to visualize the histone bands.

    • Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the incorporation of [14C]acetate into the histones.

  • Data Analysis: Compare the level of histone acetylation between samples from vehicle-treated and this compound-treated cells. A significant reduction in HAT activity in the p300 immunoprecipitated from treated cells confirms target engagement and functional inhibition.[5]

References

A Comparative Guide to p300/CBP Inhibition: Lys-CoA-Tat vs. Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a vast array of cellular processes, including proliferation, differentiation, and DNA damage response.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Inhibition strategies have primarily evolved along two paths: bi-substrate analogues like Lys-CoA-Tat and a diverse class of synthetic small molecules. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action: Distinct Approaches to Inhibition

The strategies to inhibit p300/CBP function differ fundamentally in their molecular targets.

  • This compound (Bi-substrate Inhibitor): This agent mimics the transition state of the acetylation reaction. Lys-CoA is a conjugate of the two natural substrates: Coenzyme A and a lysine-containing peptide.[3][4] It acts as a potent inhibitor by simultaneously occupying both the acetyl-CoA and the substrate-binding pockets of the HAT domain.[3] To overcome poor membrane permeability, the Lys-CoA molecule is often fused to a cell-penetrating peptide such as Tat. While a valuable tool for biochemical studies, bi-substrate inhibitors generally lack the drug-like properties required for clinical development.[5]

  • Small Molecule Inhibitors: These compounds offer greater diversity in their mechanisms and generally possess more favorable pharmacological properties. They can be broadly categorized as:

    • Catalytic Inhibitors: These molecules target the HAT enzymatic domain. The most advanced examples, like A-485 , are competitive with acetyl-CoA, binding directly in the active site to block the acetyl-transfer reaction.[6][7] Others, such as C646 , also compete at the active site, though often with lower potency and selectivity.[5][8]

    • Bromodomain Inhibitors: p300/CBP feature a bromodomain, a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, tethering the HAT complex to chromatin.[9] Inhibitors like CCS-1477 (Inobrodib) and I-CBP112 are acetyl-lysine mimetics that bind to the bromodomain pocket, preventing this interaction and disrupting the recruitment of p300/CBP to target gene loci.[10][11][12] This mode of action prevents the co-activation of key transcription factors, such as the androgen receptor (AR) and c-Myc.[11]

    • Protein Degraders: A newer strategy involves heterobifunctional molecules (PROTACs) that induce the targeted degradation of p300 and CBP proteins via the ubiquitin-proteasome system, removing both the catalytic and scaffolding functions of the proteins.[2]

G cluster_p300 p300/CBP Protein p300 HAT Domain Bromodomain Acetylated_Histone Acetylated Histone p300:s->Acetylated_Histone Catalyzes p300:e->Acetylated_Histone Recognizes Ac_CoA Acetyl-CoA Ac_CoA->p300:n Binds Histone Histone Substrate Histone->p300:n Binds Lys_CoA This compound (Bi-substrate) Lys_CoA->p300:c Blocks Both Sites A485 A-485 / C646 (Catalytic) A485->p300:n Blocks Ac-CoA Site CCS1477 CCS-1477 (Bromodomain) CCS1477->p300:e Blocks Bromodomain

Figure 1. Mechanisms of p300/CBP Inhibition.

Data Presentation: Performance Comparison

The following tables summarize quantitative data for key p300/CBP inhibitors.

Table 1: In Vitro Potency and Binding Affinity

InhibitorTypeTargetAssayPotency (p300)Potency (CBP)Reference(s)
A-485 CatalyticHAT DomainIC₅₀ (TR-FRET)9.8 nM2.6 nM[6][13]
C646 CatalyticHAT DomainKᵢ400 nM-[8][14]
CCS-1477 BromodomainBromodomainKd (SPR)1.3 nM1.7 nM[12][15]
I-CBP112 BromodomainBromodomain-Nanomolar AffinityNanomolar Affinity[10]
Lys-CoA Bi-substrateHAT Domain-Potent inhibitorPotent inhibitor[3][6]

Note: Specific IC₅₀/Kd values for Lys-CoA are not consistently reported in recent comparative literature, though it is acknowledged as a potent tool compound.[6][7]

Table 2: Cellular Activity and Anti-proliferative Effects

InhibitorAssayCell LineActivityReference(s)
A-485 H3K27Ac InhibitionPC-3 (Prostate)EC₅₀ = 73 nM[6]
A-485 ProliferationLNCaP (Prostate)IC₅₀ = 1.3 µM[6]
C646 H3K27Ac InhibitionPC-3 (Prostate)Modest Inhibition[6]
CCS-1477 Proliferation22Rv1 (Prostate)IC₅₀ = 350 nM[16]
CCS-1477 ProliferationLNCaP-AR (Prostate)IC₅₀ = 100 nM[16]
I-CBP112 Colony FormationMLL-AF9+ (AML)Significant Impairment[10][17]

Table 3: Selectivity Profile

InhibitorSelectivity over other HATsSelectivity over BRD4Reference(s)
A-485 >1000-fold vs. PCAF, GCN5, Tip60Not applicable[6]
C646 Less selective vs. other HATsNot applicable[6][7]
CCS-1477 Not applicable~170-fold vs. BRD4(1)[12][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of p300/CBP inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay (TR-FRET)

This assay measures the enzymatic activity of the p300/CBP HAT domain and the potency of catalytic inhibitors.

  • Objective: To determine the IC₅₀ value of an inhibitor against p300 or CBP.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the acetylation of a biotinylated histone peptide substrate. The reaction mixture includes the recombinant p300/CBP HAT domain, acetyl-CoA, the histone peptide, and the test inhibitor. After incubation, an antibody specific for the acetylated histone peptide (e.g., anti-acetyl H4) labeled with a Europium cryptate donor and streptavidin conjugated to an acceptor fluorophore are added. Acetylation of the peptide brings the donor and acceptor into proximity, generating a FRET signal that is inversely proportional to the inhibitor's activity.[6]

  • Workflow:

    • Dispense inhibitor dilutions into a 384-well assay plate.

    • Add recombinant p300 or CBP enzyme.

    • Initiate the reaction by adding a mix of biotinylated histone peptide and acetyl-CoA.

    • Incubate at room temperature (e.g., for 1 hour).

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for detection reagent binding.

    • Read the plate on a TR-FRET compatible reader.

    • Calculate IC₅₀ values from dose-response curves.

G cluster_workflow TR-FRET HAT Assay Workflow A 1. Dispense Inhibitor (e.g., A-485) B 2. Add p300/CBP Enzyme A->B C 3. Add Substrates (Histone Peptide, Ac-CoA) B->C D 4. Incubate C->D E 5. Add Detection Reagents (Antibody-Eu, SA-Acceptor) D->E F 6. Read TR-FRET Signal E->F G 7. Calculate IC50 F->G

Figure 2. Workflow for an in vitro TR-FRET HAT assay.
Cellular H3K27 Acetylation Assay (Western Blot)

This assay validates the on-target effect of inhibitors in a cellular context by measuring changes in a key histone mark deposited by p300/CBP.

  • Objective: To determine the EC₅₀ of an inhibitor for reducing global H3K27 acetylation (H3K27ac).

  • Principle: Cells are treated with a dose range of the inhibitor. Following treatment, histones are extracted and the levels of H3K27ac are quantified by Western blot using a specific antibody. Total Histone H3 levels are used as a loading control.[18]

  • Workflow:

    • Plate cells (e.g., PC-3, HFF) and allow them to adhere.

    • Treat cells with a serial dilution of the inhibitor for a defined period (e.g., 3-24 hours).[6][18]

    • Lyse cells and extract histone proteins using an acid extraction protocol.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K27ac and total H3.

    • Incubate with secondary antibodies and detect using chemiluminescence.

    • Quantify band intensity and normalize H3K27ac to total H3 to determine the dose-dependent effect.

G cluster_workflow Cellular H3K27ac Western Blot Workflow A 1. Seed & Treat Cells with Inhibitor B 2. Histone Extraction A->B C 3. SDS-PAGE B->C D 4. Western Blot Transfer C->D E 5. Antibody Probing (Anti-H3K27ac, Anti-H3) D->E F 6. Imaging & Quantification E->F

Figure 3. Workflow for measuring cellular H3K27ac levels.
Chromatin Immunoprecipitation sequencing (ChIP-seq)

This technique provides a genome-wide profile of histone modifications, allowing researchers to see how p300/CBP inhibitors affect histone acetylation at specific gene promoters and enhancers.

  • Objective: To map the genomic locations of H3K27ac and assess changes upon inhibitor treatment.

  • Principle: Cells are treated with the inhibitor or a vehicle control. Chromatin is cross-linked with formaldehyde, sheared, and then incubated with an antibody against H3K27ac to immunoprecipitate the associated DNA fragments. The cross-links are reversed, the DNA is purified and then sequenced. Comparing the genomic distribution of H3K27ac peaks between treated and untreated cells reveals the inhibitor's effect on p300/CBP activity at specific loci.[19]

  • Workflow:

    • Treat cells with inhibitor or vehicle (e.g., DMSO).

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse cells and sonicate to shear chromatin into small fragments.

    • Immunoprecipitate chromatin with an anti-H3K27ac antibody.

    • Wash beads to remove non-specific binding.

    • Reverse cross-links and purify the enriched DNA.

    • Prepare a sequencing library and perform next-generation sequencing.

    • Align reads to the genome and perform peak calling to identify regions of enrichment.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of p300/CBP inhibitors on the proliferation and viability of cancer cell lines.

  • Objective: To determine the GI₅₀ or IC₅₀ of an inhibitor on cell growth.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. Cells are treated with the inhibitor for a period of time (e.g., 3-6 days). The reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. A reduction in signal indicates decreased cell viability.[20][21]

  • Workflow:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of the inhibitor.

    • Incubate for the desired time period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values from dose-response curves.

Conclusion

The landscape of p300/CBP inhibition has evolved significantly. This compound remains a valuable chemical probe for elucidating the fundamental biology of p300/CBP, offering potent inhibition of the HAT domain in biochemical and cellular settings where drug-like properties are not a prerequisite.

However, the field has largely advanced toward small molecule inhibitors , which demonstrate superior pharmacological profiles and diverse mechanisms of action.

  • Catalytic inhibitors like A-485 have proven to be highly potent and selective tools for directly interrogating the consequences of blocking p300/CBP enzymatic activity, showing efficacy in preclinical cancer models.[6][7]

  • Bromodomain inhibitors such as CCS-1477 represent a distinct and clinically relevant strategy. By disrupting protein-protein interactions and the recruitment of p300/CBP to chromatin, they can downregulate key oncogenic transcription programs, a mechanism that is being actively explored in clinical trials for cancers like castration-resistant prostate cancer.[15][22]

For researchers, the choice of inhibitor depends on the scientific question. This compound is suitable for targeted biochemical assays, while A-485 and CCS-1477 offer potent and specific options for exploring the distinct consequences of catalytic versus bromodomain inhibition in cellular and in vivo models. From a drug development perspective, the oral bioavailability and targeted mechanisms of small molecules like A-485 and CCS-1477 position them as far more viable therapeutic candidates.

References

A Comparative Guide to Negative Control Experiments for Lys-CoA-Tat Using Inactive Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor Lys-CoA-Tat with its inactive analogs used in negative control experiments. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify signaling pathways and experimental workflows. This information is intended to assist researchers in designing robust experiments and accurately interpreting data when using this compound to probe the function of the p300/CBP coactivator family.

Introduction to this compound and the Importance of Negative Controls

This compound is a widely used cell-permeable inhibitor of the p300/CBP histone acetyltransferases. It is a conjugate of Lys-CoA, a potent bisubstrate inhibitor of p300, and the Tat peptide derived from the HIV-1 Tat protein, which facilitates its entry into cells. p300 and its paralog CBP are critical transcriptional coactivators that play a central role in regulating gene expression by acetylating histones and other proteins. This post-translational modification leads to a more open chromatin structure, allowing for the binding of transcription machinery and subsequent gene activation.

Given the complexity of cellular systems, it is crucial to employ appropriate negative controls to ensure that the observed biological effects of this compound are a direct result of p300/CBP inhibition and not due to off-target effects of the Lys-CoA moiety or the Tat peptide delivery system. Inactive analogs, which are structurally similar to the active compound but lack inhibitory activity against the target, are essential tools for these control experiments.

Comparison of this compound and Inactive Analogs

The most commonly cited inactive analog for this compound is Ac-DDDD-Tat. This peptide serves as a control for the Tat peptide delivery vehicle and for any non-specific effects of introducing a charged peptide into cells. Another relevant control, although for a different p300/CBP inhibitor (C646), is C37, which highlights the general principle of using structurally related but inactive molecules in such studies.

Quantitative Data on Inhibitory Activity

The following table summarizes the available data on the inhibitory activity of this compound and the qualitative assessment of its inactive analog, Ac-DDDD-Tat, against p300.

CompoundTargetAssay TypeIC50/KiReference
This compoundp300In vitro HAT assayPotent inhibitor (inhibition observed at low µM range)[1]
Lys-CoAp300In vitro HAT assayKi = 20 nM[1]
Ac-DDDD-Tatp300Cell-based assaysInactive / Lacks p300 inhibitory properties[1]

Experimental Protocols

To facilitate the design of rigorous experiments, this section provides detailed protocols for key assays used to characterize the effects of this compound and its inactive controls.

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant p300/CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound and Ac-DDDD-Tat

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the test compound (this compound or Ac-DDDD-Tat) at various concentrations.

  • Initiate the reaction by adding recombinant p300/CBP enzyme and [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper discs extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the paper discs and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay assesses the effect of p300/CBP inhibition on cell division by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Cell line of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound and Ac-DDDD-Tat

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Ac-DDDD-Tat, or vehicle control for the desired duration (e.g., 24-72 hours).

  • Add [³H]-Thymidine to the culture medium and incubate for a further 4-24 hours to allow for incorporation into the DNA of proliferating cells.

  • Wash the cells with PBS to remove unincorporated [³H]-Thymidine.

  • Precipitate the DNA by adding cold 10% TCA.

  • Wash the precipitate with ethanol (B145695) to remove the TCA.

  • Lyse the cells (e.g., with NaOH) and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Compare the [³H]-Thymidine incorporation in treated cells to that in control cells to determine the effect on cell proliferation.[1]

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to examine the effect of this compound on histone acetylation at specific gene promoters in a cellular context.

Materials:

  • Cells treated with this compound or Ac-DDDD-Tat

  • Formaldehyde (B43269) for cross-linking

  • Lysis and wash buffers

  • Antibody against a specific histone acetylation mark (e.g., anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Reverse cross-linking buffer

  • DNA purification kit

  • Primers for qPCR targeting specific gene promoters

  • qPCR master mix and instrument

Procedure:

  • Treat cells with this compound or Ac-DDDD-Tat for a specified time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the chromatin overnight with an antibody specific for the histone acetylation mark of interest. Use a non-specific IgG as a negative control.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

  • Purify the immunoprecipitated DNA.

  • Quantify the amount of target DNA sequence in each sample using qPCR with primers specific for the promoter regions of genes known to be regulated by p300/CBP.

  • Analyze the data as fold enrichment over the IgG control and compare the levels of histone acetylation between this compound and Ac-DDDD-Tat treated cells.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its experimental evaluation.

p300_CBP_Signaling_Pathway cluster_upstream Upstream Signals cluster_p300 p300/CBP Coactivator cluster_downstream Downstream Effects Growth_Factors Growth Factors, Cytokines Akt Akt Growth_Factors->Akt activate PKA PKA p300_CBP p300/CBP PKA->p300_CBP activate Akt->p300_CBP activate Histone_Acetylation Histone Acetylation (e.g., H3K27ac) p300_CBP->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Differentiation Gene_Transcription->Cell_Cycle_Progression Lys_CoA_Tat This compound Lys_CoA_Tat->p300_CBP inhibits

Caption: p300/CBP Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cells Cultured Cells Lys_CoA_Tat This compound (Active) Cells->Lys_CoA_Tat Ac_DDDD_Tat Ac-DDDD-Tat (Inactive Control) Cells->Ac_DDDD_Tat Vehicle Vehicle Control (e.g., DMSO) Cells->Vehicle HAT_Assay In vitro HAT Assay Proliferation_Assay Cell Proliferation Assay (³H-Thymidine) Lys_CoA_Tat->Proliferation_Assay Expected: Inhibition ChIP_qPCR ChIP-qPCR (Histone Acetylation) Lys_CoA_Tat->ChIP_qPCR Expected: Decreased Acetylation Ac_DDDD_Tat->Proliferation_Assay Expected: No Effect Ac_DDDD_Tat->ChIP_qPCR Expected: No Effect Vehicle->Proliferation_Assay Vehicle->ChIP_qPCR

Caption: Experimental Workflow for Comparing this compound and Inactive Controls.

Logical_Relationship Observed_Effect Observed Biological Effect (e.g., Decreased Proliferation) p300_Inhibition Specific Inhibition of p300/CBP Observed_Effect->p300_Inhibition Conclusion if control shows no effect Off_Target_Effect Off-Target or Non-Specific Effect Observed_Effect->Off_Target_Effect Conclusion if control shows similar effect Lys_CoA_Tat_Treatment Treatment with this compound Lys_CoA_Tat_Treatment->Observed_Effect Ac_DDDD_Tat_Treatment Treatment with Ac-DDDD-Tat No_Effect No Biological Effect Ac_DDDD_Tat_Treatment->No_Effect

Caption: Logical Framework for Interpreting Negative Control Experiments.

Conclusion

The use of inactive analogs as negative controls is indispensable for the validation of findings obtained with chemical probes like this compound. By demonstrating that a structurally related but functionally inactive molecule does not produce the same biological effects as the active compound, researchers can confidently attribute their observations to the specific inhibition of the intended target, in this case, the p300/CBP histone acetyltransferases. The experimental protocols and conceptual frameworks provided in this guide are intended to support the rigorous design and interpretation of such crucial control experiments in the study of epigenetic regulation.

References

Confirming the Cellular Effects of Lys-CoA-Tat with Genetic Knockdowns of p300: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histone acetyltransferase p300 is a critical regulator of gene expression and cellular processes, making it a key target in various diseases, including cancer. Two primary methods for investigating the cellular functions of p300 are through chemical inhibition and genetic knockdown. This guide provides an objective comparison of the cellular effects of a potent chemical inhibitor, Lys-CoA-Tat, with the effects of genetic knockdown of p300 using small interfering RNA (siRNA). This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate methodology for their studies.

Unveiling the Roles of p300: Chemical Inhibition vs. Genetic Knockdown

This compound is a high-potency bisubstrate inhibitor of the p300/CBP family of histone acetyltransferases. It is composed of Lys-CoA, which mimics the binding of both acetyl-CoA and the lysine (B10760008) substrate, conjugated to a Tat peptide to facilitate cell permeability. This chemical tool allows for the acute and reversible inhibition of p300's catalytic activity.

Genetic knockdown of p300 using siRNA offers a complementary approach by reducing the total cellular levels of the p300 protein. This method provides insight into the long-term consequences of p300 depletion, encompassing both its catalytic and scaffolding functions.

Comparative Analysis of Cellular Effects

While direct head-to-head quantitative comparisons in the same cell line are limited in published literature, we can synthesize a comparative analysis based on available data. The primary cellular outcomes of both p300 inhibition by this compound and p300 knockdown are a reduction in cell viability and the induction of apoptosis.

Table 1: Comparison of Cellular Effects of p300 Inhibition

Parameter This compound (Chemical Inhibition) p300 siRNA (Genetic Knockdown) References
Cell Viability Potent inhibitor of p300, expected to decrease cell viability. Specific IC50 values are cell-line dependent and require empirical determination.Significant reduction in cell viability observed in various cancer cell lines, including Ewing sarcoma and pancreatic cancer. For example, in Ewing sarcoma cell lines SKES1, A4573, and TC71, a significant decrease in viability was observed 72 hours post-transfection.[1][1]
Apoptosis Expected to induce apoptosis due to inhibition of p300's role in survival pathways. Quantitative data is not readily available in comparative studies.Induces apoptosis in multiple cancer cell lines. For instance, in pancreatic cancer cells, p300 gene silencing significantly increased gemcitabine-induced apoptosis.[1] In colorectal cancer cells, loss of p300 increased sensitivity to DNA damage-induced apoptosis.[2][1][2]
Mechanism Directly inhibits the acetyltransferase activity of p300.Reduces the total cellular level of p300 protein, affecting both its catalytic and non-catalytic (scaffolding) functions.
Kinetics Rapid and reversible inhibition.Slower onset of action, dependent on protein turnover rates, and longer-lasting effects.
Specificity Highly potent against p300/CBP. May have off-target effects at high concentrations.Generally specific to the p300 mRNA sequence. Potential for off-target effects and incomplete knockdown.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the p300 signaling pathway and the experimental workflows for both chemical inhibition and genetic knockdown.

p300_signaling_pathway cluster_extracellular Extracellular Signals cluster_cellular_response Cellular Response Growth Factors Growth Factors p300 p300 Growth Factors->p300 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Proliferation Proliferation Apoptosis Apoptosis Differentiation Differentiation Histones Histones p300->Histones Acetylation Transcription Factors Transcription Factors p300->Transcription Factors Acetylation p53->p300 Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300 Chromatin Remodeling Chromatin Remodeling Histones->Chromatin Remodeling Gene Expression Gene Expression Transcription Factors->Gene Expression Chromatin Remodeling->Gene Expression Gene Expression->Proliferation Gene Expression->Apoptosis Gene Expression->Differentiation

Figure 1. Simplified p300 signaling pathway.

experimental_workflows cluster_chemical Chemical Inhibition (this compound) cluster_genetic Genetic Knockdown (p300 siRNA) Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Incubation Incubation This compound Treatment->Incubation Cellular Assays Cellular Assays Incubation->Cellular Assays Cell Culture_g Cell Culture siRNA Transfection siRNA Transfection Cell Culture_g->siRNA Transfection Incubation_g Incubation (48-72h) siRNA Transfection->Incubation_g Cellular Assays_g Cellular Assays Incubation_g->Cellular Assays_g

Figure 2. Experimental workflows for p300 inhibition.

Experimental Protocols

Protocol 1: p300 Knockdown using siRNA and Analysis of Cell Viability

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

2. siRNA Transfection:

  • On the day of transfection, prepare siRNA complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Dilute p300-specific siRNA (and a non-targeting control siRNA) in serum-free medium.

  • Add the transfection reagent to the diluted siRNA, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

3. Incubation:

  • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

4. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and measure the absorbance at 570 nm.

  • For a CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and measure luminescence.

5. Data Analysis:

  • Normalize the viability of p300 siRNA-treated cells to the non-targeting control-treated cells.

Protocol 2: Treatment with this compound and Apoptosis Assay

1. Cell Seeding:

  • Seed cells in a 6-well plate at a density that allows for optimal growth and treatment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

  • On the day of treatment, dilute the this compound stock solution to the desired final concentration in complete cell culture medium. Typical concentrations range from 1 µM to 20 µM, but should be optimized for each cell line.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

3. Incubation:

  • Incubate the cells for a specified period, typically 24 to 72 hours, depending on the experimental goals.

4. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

  • After incubation, harvest the cells by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot for Histone Acetylation

1. Protein Extraction:

  • After treatment with this compound or transfection with p300 siRNA, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against a specific acetylated histone mark (e.g., anti-acetyl-H3K27) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use an antibody against total histone H3 or a housekeeping protein like β-actin as a loading control.

Conclusion

References

Assessing the Selectivity of Lys-CoA for p300 Over Other Acetyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferase p300 is a critical regulator of gene expression, implicated in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. A key challenge in developing p300-targeted therapies is achieving selectivity over other human acetyltransferases, particularly its close homolog CREB-binding protein (CBP) and members of other acetyltransferase families like PCAF, GCN5, and Tip60.

This guide provides a comparative assessment of the selectivity of Lys-CoA, a potent bisubstrate inhibitor, for p300 versus other major human acetyltransferases. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their evaluation of this important chemical probe.

A note on the terminology: Initial queries for "Lys-CoA-Tat" suggest a potential conflation of two distinct biological molecules: Lys-CoA, the p300 inhibitor, and the HIV-1 Tat protein, which is known to interact with and recruit p300. This guide focuses exclusively on the selectivity of Lys-CoA.

Data Presentation: Selectivity Profile of Lys-CoA

The following table summarizes the inhibitory activity of Lys-CoA against a panel of human acetyltransferases. The data highlights the significant selectivity of Lys-CoA for p300.

AcetyltransferaseTarget FamilyIC50 / KiSelectivity vs. p300
p300 p300/CBP50-500 nM (IC50) , 19 nM (Ki) [1]-
CBP p300/CBPAssumed potent inhibitionNear-identical acetyltransferase domain to p300 suggests high potency.[1]
PCAF GNAT~200 µM (IC50) ~400-4000 fold
GCN5 GNATLower potency expectedDifferent kinetic mechanism (ternary complex) suggests significantly lower affinity for Lys-CoA.
Tip60 MYSTLower potency expectedBelongs to a different acetyltransferase family with distinct structural features.

GNAT: Gcn5-related N-acetyltransferase MYST: MOZ, Ybf2/Sas3, Sas2, Tip60

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway involving p300 and a typical experimental workflow for assessing acetyltransferase inhibitor selectivity.

p300_signaling_pathway p300 Signaling Pathway in Tumorigenesis cluster_extracellular Extracellular Signals cluster_receptors Receptors & Cytoplasmic Signaling cluster_nuclear Nuclear Events TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Wnt Wnt WntR Wnt Receptor Wnt->WntR Hormones Hormones (e.g., Androgens, Estrogens) NR Nuclear Receptors (AR, ER) Hormones->NR Smads Smad proteins TGFbR->Smads beta_catenin β-catenin WntR->beta_catenin p300 p300 NR->p300 Smads->p300 beta_catenin->p300 Acetylation Histone Acetylation (H3K18ac, H3K27ac) p300->Acetylation HAT Activity TFs Transcription Factors (e.g., p53, c-Myc) TFs->p300 Chromatin Chromatin Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) Chromatin->Gene_Expression Activation Acetylation->Chromatin Remodeling

Caption: p300 as a central hub in cancer signaling pathways.

experimental_workflow Experimental Workflow for Acetyltransferase Selectivity Assay cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Enzyme Recombinant Acetyltransferases (p300, CBP, PCAF, etc.) Incubation Incubate Enzyme, Substrates, and Inhibitor Enzyme->Incubation Substrates Histone Peptide Substrate & Acetyl-CoA Substrates->Incubation Inhibitor Lys-CoA (Serial Dilutions) Inhibitor->Incubation Detection_Method AlphaLISA / Radioactive / Fluorometric Assay Incubation->Detection_Method Signal_Quant Quantify Signal Detection_Method->Signal_Quant IC50_Calc Calculate IC50 Values Signal_Quant->IC50_Calc Selectivity_Det Determine Selectivity IC50_Calc->Selectivity_Det

Caption: Workflow for determining inhibitor selectivity against acetyltransferases.

Experimental Protocols

The selectivity of Lys-CoA is determined by comparing its inhibitory potency against p300 with that against other acetyltransferases using in vitro enzymatic assays. Below are detailed methodologies for common assay formats.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a high-throughput, bead-based assay that measures the acetylation of a biotinylated histone peptide.

a. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA.

  • Enzyme Stock: Prepare stocks of recombinant human p300, CBP, PCAF, GCN5, and Tip60 in assay buffer.

  • Substrate Mix: Prepare a mix of biotinylated histone H3 peptide (e.g., H3K18) and Acetyl-CoA in assay buffer.

  • Inhibitor: Prepare a serial dilution of Lys-CoA in assay buffer.

  • Detection Reagents: Anti-acetylated histone antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads.

b. Assay Procedure:

  • Add 2.5 µL of the serially diluted Lys-CoA or vehicle control to the wells of a 384-well ProxiPlate.

  • Add 2.5 µL of the respective acetyltransferase enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the Substrate Mix.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction by adding 5 µL of a stop solution containing the anti-acetylated histone antibody.

  • Add 5 µL of a mixture of Streptavidin-Donor and Protein A-Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

c. Data Analysis:

  • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a non-linear regression curve fit.

Radioactive Filter Binding Assay

This classic method measures the incorporation of a radiolabeled acetyl group from [³H]-Acetyl-CoA onto a histone substrate.

a. Reagent Preparation:

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

  • Enzyme Stock: Prepare stocks of recombinant acetyltransferases in HAT assay buffer.

  • Substrates: Histone H3 or H4 protein and [³H]-Acetyl-CoA.

  • Inhibitor: Prepare a serial dilution of Lys-CoA in HAT assay buffer.

  • Stop Solution: Glacial acetic acid.

b. Assay Procedure:

  • In a 96-well plate, combine the acetyltransferase enzyme, histone substrate, and serially diluted Lys-CoA or vehicle.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction by adding glacial acetic acid.

  • Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Fluorometric/Colorimetric Assay

These assays detect the production of Coenzyme A (CoA-SH), a product of the acetyltransferase reaction.

a. Reagent Preparation:

  • Assay Buffer: As recommended by the commercial kit manufacturer.

  • Enzyme Stock: Prepare stocks of recombinant acetyltransferases.

  • Substrates: Histone peptide and Acetyl-CoA.

  • Inhibitor: Prepare a serial dilution of Lys-CoA.

  • Detection Reagents: A probe that reacts with the free thiol group of CoA-SH to produce a fluorescent or colored product.

b. Assay Procedure (General):

  • Incubate the acetyltransferase enzyme with the serially diluted Lys-CoA.

  • Add the histone peptide and Acetyl-CoA to start the reaction.

  • Incubate for the desired time at the optimal temperature.

  • Add the detection reagent.

  • Incubate to allow for signal development.

  • Read the fluorescence or absorbance using a plate reader.

c. Data Analysis:

  • Plot the signal intensity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The available data robustly demonstrates that Lys-CoA is a potent and highly selective inhibitor of the p300 histone acetyltransferase. Its selectivity arises from its bisubstrate nature, which is particularly suited to the Theorell-Chance kinetic mechanism of p300/CBP, in contrast to the ternary complex mechanism employed by other acetyltransferase families like the GNATs. This high degree of selectivity makes Lys-CoA an invaluable tool for dissecting the specific roles of p300 in cellular signaling and disease, and serves as a critical benchmark for the development of novel, targeted p300/CBP inhibitors for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings in their own laboratories.

References

Cross-Validation of Lys-CoA-Tat Results with Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental results obtained using the cell-permeable histone acetyltransferase (HAT) inhibitor Lys-CoA-Tat with data from orthogonal assays. The aim is to offer a framework for validating the inhibitory effects of this compound on the p300/CBP coactivator family and its downstream cellular consequences. This guide includes summaries of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and the Need for Orthogonal Validation

This compound is a valuable chemical probe for studying the roles of the highly homologous transcriptional coactivators, p300 and CBP. It is a conjugate of Lys-CoA, a potent bisubstrate inhibitor of the p300/CBP histone acetyltransferases, and the Tat cell-penetrating peptide, which facilitates its delivery into living cells[1]. By inhibiting the acetyltransferase activity of p300/CBP, this compound allows researchers to investigate the myriad cellular processes regulated by these key epigenetic writers, including gene expression, cell cycle control, and DNA repair.

However, as with any targeted inhibitor, it is crucial to validate the on-target effects and rule out potential off-target or non-specific activities. Orthogonal assays, which are independent methods that measure the same or related biological phenomena through different physical principles, are essential for robustly confirming the results obtained with this compound. This guide focuses on two widely accepted orthogonal methods for cross-validating the effects of p300/CBP inhibition: the in vitro Histone Acetyltransferase (HAT) Assay and Co-immunoprecipitation (Co-IP).

Data Presentation: Cross-Validation of p300/CBP Inhibition

The following table summarizes the experimental results from a study investigating the role of p300 in the acetylation of the HIV-1 integrase (IN) protein. In this study, the non-cell-permeable Lys-CoA was used with a permeabilizing agent to achieve intracellular delivery, a strategy that mirrors the functional outcome of the cell-permeable this compound. The data demonstrates that the inhibition of p300 by Lys-CoA, as measured by a direct enzymatic assay, is corroborated by a downstream cellular effect—the disruption of a protein-protein interaction.

Primary Assay/Treatment Orthogonal Assay Target Key Finding Quantitative Result Reference
In vitro HAT Assay with Lys-CoA-p300 auto-acetylationLys-CoA directly inhibits the catalytic activity of p300.Near-complete abolition of p300 auto-acetylation signal.[2]
In vitro HAT Assay with Lys-CoA-HIV-1 Integrase (IN) acetylation by p300Lys-CoA blocks the p300-mediated acetylation of a known substrate.Almost complete inhibition of IN acetylation.[2]
Treatment of cells with Lys-CoAImmunoprecipitation followed by HAT AssayEndogenous p300 activityLys-CoA specifically inhibits the enzymatic activity of p300 in cell lysates.Significant reduction in the histone acetyltransferase activity of immunoprecipitated p300.[2]
Treatment of cells with Lys-CoAImmunoprecipitation followed by HAT AssayEndogenous GCN5 activityLys-CoA shows selectivity for p300 over other HATs.The histone acetyltransferase activity of GCN5 was unaffected.[2]
Transfection with Flag-INCo-immunoprecipitation with anti-p300 antibodyp300-IN interactionp300 and HIV-1 Integrase interact in cells.Endogenous p300 co-immunoprecipitated with Flag-IN.[2]

Signaling Pathway and Experimental Workflows

To contextualize the experimental data, the following diagrams illustrate the signaling pathway involving p300/CBP and the workflows of the orthogonal assays used for validation.

p300_CBP_pathway cluster_input Upstream Signals cluster_p300 p300/CBP Complex cluster_output Downstream Effects Signal Signal p300_CBP p300/CBP Signal->p300_CBP Activates Histones Histones p300_CBP->Histones Acetylates Transcription_Factors Transcription Factors (e.g., HIV-1 IN, p53) p300_CBP->Transcription_Factors Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Cofactor Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylated_TFs Acetylated TFs Transcription_Factors->Acetylated_TFs Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Acetylated_TFs->Gene_Expression Lys_CoA_Tat This compound Lys_CoA_Tat->p300_CBP Inhibits

Figure 1: p300/CBP Signaling Pathway and Point of Inhibition by this compound.

HAT_Assay_Workflow Start Start: HAT Assay Incubate Incubate Recombinant p300, Histone Substrate, and [3H]Acetyl-CoA (with or without this compound) Start->Incubate Stop Stop Reaction (e.g., spotting on filter paper) Incubate->Stop Wash Wash to Remove Unincorporated [3H]Acetyl-CoA Stop->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Result Result: Quantification of HAT Activity Measure->Result

Figure 2: Experimental Workflow for an in vitro Histone Acetyltransferase (HAT) Assay.

CoIP_Workflow Start Start: Co-Immunoprecipitation Lysis Lyse cells (treated with/without this compound) to release protein complexes Start->Lysis Incubate_Ab Incubate lysate with antibody against bait protein (e.g., anti-p300) Lysis->Incubate_Ab Capture Capture antibody-protein complexes with Protein A/G beads Incubate_Ab->Capture Wash Wash beads to remove non-specifically bound proteins Capture->Wash Elute Elute bound proteins from beads Wash->Elute Analyze Analyze eluate by Western Blot for prey protein Elute->Analyze Result Result: Detect or quantify protein-protein interaction Analyze->Result

Figure 3: Experimental Workflow for Co-immunoprecipitation (Co-IP).

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on p300/CBP enzymatic activity[1][2].

Objective: To quantify the acetyltransferase activity of p300/CBP on a histone substrate in the presence or absence of this compound.

Materials:

  • Recombinant human p300 (catalytic domain)

  • Histone H3 or H4 peptide substrate

  • [³H]-labeled Acetyl-CoA

  • This compound

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • P81 phosphocellulose filter paper

  • Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HAT Assay Buffer, recombinant p300 enzyme, and the histone peptide substrate.

  • Add this compound (or vehicle control) at various concentrations to the reaction mixtures and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers extensively (e.g., 3-4 times for 5 minutes each) in Wash Buffer to remove unincorporated [³H]-Acetyl-CoA.

  • Air-dry the filter papers.

  • Place the dried filter papers in scintillation vials with scintillation fluid.

  • Quantify the amount of incorporated [³H]-acetate by liquid scintillation counting. The counts per minute (CPM) are directly proportional to the HAT activity.

Co-immunoprecipitation (Co-IP)

This protocol provides a general framework for validating the effect of this compound on a p300/CBP-mediated protein-protein interaction[2][3].

Objective: To determine if the interaction between p300/CBP and a protein of interest is dependent on p300/CBP's catalytic activity by treating cells with this compound.

Materials:

  • Cultured cells expressing the bait and prey proteins.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Antibody specific to the "bait" protein (e.g., anti-p300).

  • Isotype control IgG (negative control).

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer (e.g., TBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).

  • Antibody specific to the "prey" protein for Western blot detection.

Procedure:

  • Culture cells and treat one group with an effective concentration of this compound and another with a vehicle control for a specified duration.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation to pellet cellular debris.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the bait protein (or control IgG) overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.

  • Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer or using a gentle elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the prey protein to detect its presence in the immunoprecipitated complex. A reduced signal in the this compound treated sample would indicate that the interaction is dependent on p300/CBP acetyltransferase activity.

Conclusion

The cross-validation of results from a primary tool like this compound with orthogonal assays is fundamental to ensuring the reliability and specificity of experimental findings. The combination of a direct enzymatic HAT assay and a cellular Co-immunoprecipitation assay provides a powerful strategy to confirm the on-target inhibition of p300/CBP by this compound and to validate its downstream effects on protein-protein interactions within a physiological context. By employing such a multi-faceted approach, researchers can build a more comprehensive and robust understanding of the biological functions of p300/CBP and the consequences of their inhibition.

References

Side-by-side comparison of Lys-CoA-Tat and Lys-CoA in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of histone acetyltransferase (HAT) inhibitors, the choice between Lys-CoA and its cell-permeable counterpart, Lys-CoA-Tat, is a critical one. This guide provides an objective, data-driven comparison of their performance in biochemical assays, equipping you with the information needed to select the optimal tool for your research.

At the forefront of epigenetic research, the inhibition of histone acetyltransferases, particularly the p300/CBP family, has emerged as a promising therapeutic strategy. Lys-CoA, a bi-substrate analog, is a potent and selective inhibitor of p300 HAT activity.[1][2] However, its utility in cellular studies is hampered by its inability to cross the cell membrane. To overcome this limitation, Lys-CoA was conjugated to the cell-penetrating Tat peptide, creating this compound. This modification allows for the investigation of p300/CBP inhibition in a cellular context.[1]

This guide delves into a side-by-side comparison of these two molecules in biochemical assays, focusing on their inhibitory potency and the methodologies used for their evaluation.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported inhibitory concentrations of Lys-CoA and this compound against p300 histone acetyltransferase. It is important to note that the values for this compound in a purely biochemical (cell-free) context are not as readily available in the literature as those for Lys-CoA. The primary purpose of the Tat peptide is to confer cell permeability, and thus, its characterization is often focused on cellular assays.

CompoundTargetAssay TypeIC50 / KiReference
Lys-CoA p300 HATBiochemical (in vitro)Ki = 20 nM[1]
Lys-CoA p300 HATBiochemical (in vitro)IC50 = 50-500 nM[3]
This compound p300/CBP HATCellular (in situ)Effective at 25 µM[1]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The data presented here are compiled from different studies and a direct comparison of IC50 values from a single study was not available.

While a direct biochemical IC50 for this compound is not explicitly stated in the reviewed literature, it is described as being more potent in vitro than another p300 inhibitor, C646, but also noted as being less active in cells than C646.[1] This suggests that while the Tat peptide imparts cell permeability, it might slightly diminish the inherent inhibitory activity of the Lys-CoA moiety in a cell-free system, or that its effective intracellular concentration is lower than the applied extracellular concentration.

Experimental Protocols

The following is a detailed methodology for a standard in vitro radiometric histone acetyltransferase (HAT) assay, a common method for determining the inhibitory potency of compounds like Lys-CoA and this compound.

In Vitro Radiometric Histone Acetyltransferase (HAT) Assay

Objective: To measure the enzymatic activity of p300 HAT and the inhibitory effect of a compound by quantifying the transfer of a radiolabeled acetyl group from [³H]-Acetyl-Coenzyme A to a histone substrate.

Materials:

  • Recombinant human p300 HAT enzyme

  • Histone H4 peptide (e.g., H4-15) substrate

  • [³H]-Acetyl-Coenzyme A

  • HAT assay buffer (50 mM HEPES, pH 7.9, 5 mM DTT, 80 µM EDTA, 40 µg/mL BSA)[1]

  • Inhibitor stocks (Lys-CoA or this compound) dissolved in an appropriate solvent (e.g., anhydrous DMSO)

  • Quenching solution (e.g., 14% SDS)

  • Tris-Tricine SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Reaction Setup: Prepare reaction mixtures in a final volume of 20 µL in 20 mM HEPES, pH 7.9. Each reaction should contain 5 mM DTT, 80 µM EDTA, and 40 µg/mL BSA.[1]

  • Substrate Addition: Add the histone H4-15 peptide substrate to a final concentration of 100 µM.[1]

  • Enzyme Addition: Add the recombinant p300 HAT enzyme to a final concentration of 5 nM.[1]

  • Inhibitor Titration: For determining IC50 values, add the inhibitor (Lys-CoA or this compound) over a range of concentrations. Ensure the final solvent concentration (e.g., DMSO) is kept constant across all reactions (typically <5%).[1]

  • Pre-incubation: Incubate the reaction mixtures at 30°C for 10 minutes.[1]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and [³H]-acetyl-CoA to a final concentration of 20 µM.[1]

  • Reaction Incubation: Allow the reaction to proceed for 10 minutes at 30°C. Ensure that the substrate turnover remains below 10%.[1]

  • Quenching: Stop the reaction by adding a quenching solution, such as 14% SDS (w/v).[1]

  • Analysis: Separate the reaction products using Tris-Tricine SDS-PAGE.

  • Quantification: Visualize and quantify the amount of [³H]-labeled acetylated histone H4 peptide using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

To better illustrate the underlying principles, the following diagrams depict the HAT catalytic cycle and the mechanism of inhibition by Lys-CoA, as well as the key difference in cellular uptake between Lys-CoA and this compound.

HAT_Catalytic_Cycle cluster_0 p300 HAT Catalytic Cycle cluster_1 Inhibition by Lys-CoA p300 p300 Enzyme p300_AcCoA p300-Acetyl-CoA Complex p300->p300_AcCoA + Acetyl-CoA AcetylCoA Acetyl-CoA Histone Histone Substrate Ternary_Complex p300-Acetyl-CoA-Histone (Transient Complex) p300_AcCoA->Ternary_Complex + Histone Acetylated_Histone Acetylated Histone Ternary_Complex->Acetylated_Histone Product Release p300_CoA p300-CoA Complex Ternary_Complex->p300_CoA Acetyl Transfer CoA Coenzyme A p300_CoA->p300 - CoA p300_inhibitor p300 Enzyme Inhibited_Complex p300-Lys-CoA (Inactive Complex) p300_inhibitor->Inhibited_Complex + Lys-CoA LysCoA Lys-CoA (Bi-substrate Inhibitor) AcetylCoA_compete Acetyl-CoA Histone_compete Histone Substrate

Caption: Mechanism of p300 HAT activity and inhibition by Lys-CoA.

Cellular_Uptake_Comparison cluster_LysCoA Lys-CoA cluster_LysCoATat This compound LysCoA_ext Lys-CoA Cell_mem_1 Cell Membrane LysCoA_ext->Cell_mem_1 No_entry No Cellular Uptake LysCoATat_ext This compound Cell_mem_2 Cell Membrane LysCoATat_ext->Cell_mem_2 Entry Cellular Uptake (via Tat peptide)

Caption: Differential cellular permeability of Lys-CoA and this compound.

References

Evaluating Lys-CoA-Tat: A Comparative Guide to On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of epigenetic modulators, the choice of a specific and potent inhibitor is critical. Lys-CoA-Tat has emerged as a widely used tool to probe the function of the histone acetyltransferase (HAT) p300. This guide provides an objective comparison of this compound with alternative p300 inhibitors, supported by experimental data, to aid in the selection of the most appropriate compound for research needs.

On-Target Efficacy: Potent and Selective Inhibition of p300

Lys-CoA is a synthetic bisubstrate inhibitor that combines elements of both the acetyl donor (Coenzyme A) and the lysine (B10760008) substrate. This design leads to potent and selective inhibition of the histone acetyltransferase p300. To overcome its poor cell permeability, Lys-CoA is conjugated to the Tat peptide, a cell-penetrating peptide derived from the HIV-1 Tat protein, to create this compound.

The on-target potency of Lys-CoA is well-documented, with a reported IC50 ranging from 50 to 500 nM and a Ki (inhibition constant) of approximately 20 nM for p300.[1] This high affinity is a key advantage for researchers seeking to specifically inhibit p300 activity.

Selectivity Profile

A crucial aspect of any inhibitor is its selectivity for the intended target over other related enzymes. Lys-CoA demonstrates remarkable selectivity for p300 over the closely related HAT, PCAF (p300/CBP-associated factor), with a reported IC50 for PCAF around 200 μM , indicating approximately 100-fold greater selectivity for p300.

Off-Target Profile: Considerations for the Tat Peptide

While the Lys-CoA component exhibits high specificity for p300, the addition of the Tat peptide introduces potential off-target effects. The Tat peptide facilitates cellular uptake by interacting with the cell membrane and can also engage with the cytoskeleton. While generally considered non-toxic at effective concentrations, these interactions represent a potential source of off-target effects that should be considered when interpreting experimental results. To date, comprehensive screening of this compound against a broad panel of kinases and other cellular targets has not been widely published.

Comparison with Alternative p300 Inhibitors

Several other small molecules have been developed to inhibit p300, each with its own profile of on-target potency and off-target liabilities.

InhibitorTargetOn-Target Potency (p300)Selectivity (vs. PCAF)Key Off-Target Liabilities
This compound p300IC50: 50-500 nM, Ki: ~20 nM~100-foldPotential membrane and cytoskeletal interactions from the Tat peptide.
C646 p300Ki: 400 nMSelective vs. other acetyltransferasesNon-specific thiol reactivity and protein aggregation. Flagged as a pan-assay interference compound (PAINS).
A-485 p300/CBPIC50: 9.8 nM (p300), 2.6 nM (CBP)>1000-fold vs. other HATsMinimal off-target activity reported against a broad panel of kinases and other epigenetic targets.
Garcinol p300, PCAFNon-specificNon-specificNon-specific inhibitor, prone to aggregation.
Anacardic Acid p300Non-specificNon-specificNon-specific inhibitor, prone to aggregation.

C646 , another widely used p300 inhibitor, has a lower potency than Lys-CoA with a Ki of 400 nM. However, a significant drawback of C646 is its propensity for non-specific activity, including thiol reactivity and aggregation, which can lead to false-positive results in various assays.

A more recent and highly selective alternative is A-485 . This compound exhibits potent inhibition of p300 and its close homolog CBP (CREB-binding protein) with IC50 values in the low nanomolar range (9.8 nM for p300 and 2.6 nM for CBP).[2] Importantly, A-485 has been shown to be highly selective, with over 1000-fold selectivity against other HATs and minimal off-target effects in broad screening panels.[2]

Experimental Protocols

Accurate evaluation of on-target and off-target effects relies on robust experimental design. Below are detailed methodologies for key assays.

In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)

This assay directly measures the enzymatic activity of p300 by quantifying the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone substrate.

Materials:

  • Recombinant human p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [3H]-acetyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Inhibitor stock solutions (this compound or alternatives)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding recombinant p300 enzyme.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Start the acetyl-transfer reaction by adding [3H]-acetyl-CoA.

  • Incubate at 30°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-acetyl-CoA.

  • Allow the filter paper to dry completely.

  • Place the filter paper in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the ability of an inhibitor to modulate histone acetylation within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound or other inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the inhibitor for a specified duration (e.g., 6-24 hours).

  • Lyse the cells in lysis buffer and quantify total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the specific histone acetylation mark of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the acetyl-histone signal to the total histone signal to determine the relative change in histone acetylation.

Visualizing the Landscape

Diagrams of the relevant signaling pathway and experimental workflows can aid in conceptualizing the experimental approach.

p300_signaling_pathway Signal Growth Factors, Cytokines, etc. Receptor Cell Surface Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF_inactive Transcription Factor (inactive) Kinase_Cascade->TF_inactive TF_active Transcription Factor (active) TF_inactive->TF_active Phosphorylation p300 p300/CBP TF_active->p300 Recruitment Acetylated_Histones Acetylated Histones p300->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Histones Histones Histones->p300 Chromatin Open Chromatin Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Lys_CoA_Tat This compound Lys_CoA_Tat->p300

Caption: p300 signaling pathway and the point of inhibition by this compound.

experimental_workflow start Start: Select Inhibitor in_vitro In Vitro HAT Assay start->in_vitro cellular_assay Cellular Histone Acetylation Assay start->cellular_assay off_target_screen Off-Target Screening (e.g., Kinase Panel) start->off_target_screen data_analysis Data Analysis: IC50, Selectivity, Cytotoxicity in_vitro->data_analysis cellular_assay->data_analysis off_target_screen->data_analysis conclusion Conclusion: Evaluate On-Target vs. Off-Target Effects data_analysis->conclusion

Caption: Experimental workflow for evaluating HAT inhibitors.

Conclusion

This compound remains a valuable tool for the specific inhibition of p300 in cellular contexts, owing to the high potency and selectivity of its Lys-CoA component. However, researchers must remain cognizant of the potential for off-target effects mediated by the Tat cell-penetrating peptide. For studies requiring the highest degree of specificity and for which a small molecule is preferred, newer generation inhibitors such as A-485 offer a compelling alternative with a well-characterized selectivity profile and potent on-target activity. The choice of inhibitor should be guided by the specific experimental question, with careful consideration of the potential for off-target effects and validation using orthogonal approaches.

References

A Comparative Guide to the In Vitro and In Vivo Potency of Lys-CoA-Tat, a Cell-Permeable p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo potency of Lys-CoA-Tat, a bisubstrate inhibitor of the histone acetyltransferases (HATs) p300 and CBP. By conjugating the potent but cell-impermeable Lys-CoA to the cell-penetrating Tat peptide, this compound has been engineered for cellular activity, enabling the study of p300/CBP function in living systems. This document summarizes key experimental data, details relevant protocols, and visually represents associated pathways and workflows to facilitate a comprehensive understanding of this important research tool.

Data Presentation: this compound Potency and Comparison with Other Inhibitors

The following table summarizes the quantitative data on the potency of this compound and its precursor, Lys-CoA, in comparison to other notable p300/CBP inhibitors. This data highlights the trade-offs between biochemical potency and cellular efficacy.

CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)Cellular PotencyReference
Lys-CoA p300/CBPIn Vitro HAT AssayKᵢ = 20 nMNot cell-permeable[1]
This compound p300/CBPIn Vitro HAT AssayMore potent than C646Less active in cells than C646[1]
C646 p300/CBPIn Vitro HAT AssayKᵢ = 400 nMReduces ³H-thymidine incorporation (10 µM)[1]
A-485 p300/CBPIn Vitro HAT Assay (TR-FRET)IC₅₀ = 9.8 nM (p300), 2.6 nM (CBP)EC₅₀ = 73 nM (H3K27Ac inhibition in PC-3 cells)[2]

Note: Direct quantitative comparison of in vitro and in vivo potency for the exact same this compound conjugate from a single study is limited in the public domain. The data presented reflects the general understanding from available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.

Materials:

  • Recombinant p300/CBP HAT domain

  • Histone H3 or H4 peptide substrate

  • [¹⁴C]-acetyl-CoA

  • Inhibitor (this compound, C646, etc.) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF

  • P81 phosphocellulose paper

  • Wash Buffer: 50 mM sodium carbonate/bicarbonate buffer (pH 9.2)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the inhibitor at various concentrations.

  • Add the recombinant p300/CBP HAT enzyme to the reaction mixture and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding [¹⁴C]-acetyl-CoA.

  • Incubate the reaction for 15-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in the wash buffer to remove unincorporated [¹⁴C]-acetyl-CoA.

  • Air dry the P81 papers.

  • Place the dry papers into scintillation vials with scintillation fluid.

  • Quantify the amount of incorporated ¹⁴C using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ or Kᵢ value.

Cellular Proliferation Assay (³H-Thymidine Incorporation)

This assay assesses the effect of inhibitors on cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[1]

Materials:

  • Human cancer cell lines (e.g., melanoma or non-small cell lung cancer lines)

  • Cell culture medium and supplements

  • Inhibitor (this compound, C646, etc.)

  • Control compounds (e.g., inactive C646 analog C37, Ac-DDDD-Tat peptide)

  • [³H]-thymidine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor or control compounds for 24 hours.[1]

  • Add [³H]-thymidine to each well and incubate for an additional 4-6 hours to allow for incorporation into the DNA of proliferating cells.

  • Wash the cells with PBS to remove unincorporated [³H]-thymidine.

  • Precipitate the DNA by adding cold 10% TCA.

  • Wash the precipitate with TCA to remove any remaining unincorporated label.

  • Solubilize the DNA by adding NaOH.

  • Transfer the solubilized DNA to scintillation vials containing scintillation fluid.

  • Measure the amount of incorporated ³H using a scintillation counter.

  • Express the results as a percentage of the vehicle-treated control to determine the effect of the inhibitor on cell proliferation.

Mandatory Visualizations

Mechanism of p300/CBP Inhibition by this compound

The following diagram illustrates the proposed mechanism of action for this compound as a bisubstrate inhibitor of p300/CBP.

p300_inhibition Mechanism of p300/CBP Inhibition by this compound cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by this compound p300 p300/CBP Enzyme AcetylatedHistone Acetylated Histone p300->AcetylatedHistone Acetylation CoA Coenzyme A p300->CoA AcetylCoA Acetyl-CoA AcetylCoA->p300 Histone Histone Substrate (with Lysine) Histone->p300 p300_inhibited p300/CBP Enzyme NoReaction Catalysis Blocked p300_inhibited->NoReaction LysCoATat This compound LysCoATat->p300_inhibited Binds to both Acetyl-CoA and Lysine binding sites experimental_workflow Workflow for Potency Comparison cluster_0 In Vitro Analysis cluster_1 In Vivo / Cellular Analysis Synthesis Synthesis of This compound HAT_Assay In Vitro HAT Assay Synthesis->HAT_Assay IC50_determination Determine IC50/Ki HAT_Assay->IC50_determination Comparison Compare In Vitro and In Vivo Potency IC50_determination->Comparison Cell_Culture Cell Culture Treatment Treat cells with This compound Cell_Culture->Treatment Proliferation_Assay Cellular Assay (e.g., 3H-Thymidine Incorporation) Treatment->Proliferation_Assay EC50_determination Determine EC50/ % Inhibition Proliferation_Assay->EC50_determination EC50_determination->Comparison

References

The Specificity Showdown: Is Lys-CoA-Tat a Sharper Tool Than Natural HAT Inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in epigenetics and drug development, the quest for highly specific inhibitors of histone acetyltransferases (HATs) is paramount. While natural products have long been a source of HAT inhibitors, their broader biological activities often raise concerns about off-target effects. This guide provides a detailed comparison of Lys-CoA-Tat, a rationally designed bisubstrate inhibitor, with prominent natural product-based HAT inhibitors, focusing on their specificity, potency, and mechanisms of action, supported by experimental data.

Histone acetyltransferases are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. The development of specific inhibitors is crucial for both dissecting the biological roles of individual HATs and for therapeutic applications. Here, we compare the synthetic inhibitor this compound to three widely studied natural product inhibitors: anacardic acid, curcumin, and garcinol (B8244382).

At a Glance: Potency and Selectivity

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Specificity is assessed by comparing the IC50 values against a panel of different enzymes. A highly specific inhibitor will have a significantly lower IC50 for its target enzyme compared to other enzymes.

InhibitorTarget HAT(s)IC50 for p300IC50 for PCAFIC50 for Tip60Other Notable Targets/Effects
This compound p300/CBP~50-500 nM[1]~200 µM[1]-Designed for high selectivity for p300/CBP.
Anacardic Acid p300, PCAF, Tip60~8.5 µM[2]~5 µM[2]~64-347.6 µMInhibits NF-κB signaling, lipoxygenase, xanthine (B1682287) oxidase, tyrosinase, and ureases.[3][4]
Curcumin p300~25 µM--Anti-inflammatory, antioxidant; modulates NF-κB, COX-2, and various kinases.[5][6]
Garcinol p300, PCAF~7 µM~5 µM-Inhibits HDAC11, NF-κB, STAT3, and possesses antioxidant and anti-inflammatory properties.[7][8]

Note: IC50 values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Based on the available data, this compound demonstrates significantly higher potency and selectivity for p300 over PCAF, with a roughly 100-fold difference in IC50 values.[1] In contrast, natural product inhibitors like anacardic acid and garcinol show similar potency against both p300 and PCAF, indicating a broader inhibitory profile.[2][3] Curcumin's reported potency against p300 is in the micromolar range, and it is well-documented to have a wide array of biological targets.[5][6]

Delving Deeper: Mechanism of Action

The specificity of an inhibitor is intrinsically linked to its mechanism of action.

This compound: A Bisubstrate Analog Approach

Lys-CoA is a synthetic molecule that mimics the transition state of the acetylation reaction by covalently linking Coenzyme A (CoA) to a lysine (B10760008) substrate.[9] This design makes it a highly specific, competitive inhibitor of p300, binding to both the acetyl-CoA and substrate-binding pockets of the enzyme.[9][10] The addition of the Tat peptide, a cell-penetrating peptide derived from the HIV-1 Tat protein, facilitates its entry into cells, overcoming the poor cell permeability of Lys-CoA alone.[10][11]

Natural Product Inhibitors: A Multi-pronged Attack

Natural product-based HAT inhibitors often exhibit more complex and less specific mechanisms of action:

  • Anacardic Acid: This compound, derived from cashew nut shell liquid, is a non-competitive inhibitor of p300 and PCAF.[12] Its broad inhibitory profile extends beyond HATs to other enzymes like NF-κB kinase and lipoxygenase.[3][4]

  • Curcumin: The active component of turmeric, curcumin, is a non-competitive inhibitor of p300.[5] However, its well-documented antioxidant and anti-inflammatory properties stem from its ability to interact with a multitude of cellular targets, including transcription factors (like NF-κB), kinases, and enzymes involved in redox balance.[5][6]

  • Garcinol: Extracted from the fruit of Garcinia indica, garcinol inhibits both p300 and PCAF.[7] Recent studies have also identified it as an inhibitor of histone deacetylase 11 (HDAC11), highlighting its potential for cross-reactivity between different classes of epigenetic modifiers.[13] Furthermore, it modulates various signaling pathways, including NF-κB and STAT3.[8]

The promiscuous nature of these natural products, while potentially offering therapeutic benefits through a multi-targeted approach, complicates their use as specific probes for studying individual HAT function.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the mechanism of HAT inhibition and a typical experimental workflow for evaluating HAT inhibitors.

HAT_Inhibition_Mechanism cluster_competitive Competitive Inhibition (e.g., this compound) cluster_noncompetitive Non-Competitive Inhibition (e.g., Anacardic Acid) p300_c p300 Active Site Product_c Acetylated Histone LysCoA_Tat This compound LysCoA_Tat->p300_c Binds to active site AcetylCoA Acetyl-CoA AcetylCoA->p300_c Blocked Histone Histone Substrate Histone->p300_c Blocked p300_nc p300 Product_nc Acetylated Histone AllostericSite Allosteric Site AllostericSite->p300_nc Conformational change AnacardicAcid Anacardic Acid AnacardicAcid->AllostericSite AcetylCoA_nc Acetyl-CoA AcetylCoA_nc->p300_nc Binding reduced Histone_nc Histone Substrate Histone_nc->p300_nc Binding reduced HAT_Inhibitor_Validation_Workflow start Start: Candidate Inhibitor invitro_hat In Vitro HAT Assay (IC50 Determination) start->invitro_hat chhai Chromatin Hyperacetylation Inhibition (ChHAI) Assay invitro_hat->chhai Validate in cells off_target Off-Target Profiling (e.g., Kinase Panel) invitro_hat->off_target Assess specificity chip_qpcr ChIP-qPCR (Target Gene Acetylation) chhai->chip_qpcr Gene-specific effects conclusion Conclusion: Specificity & Potency Profile chip_qpcr->conclusion off_target->conclusion

References

Validating the Mechanism of Action of Lys-CoA: A Kinetic and Comparative Analysis of p300 Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lys-CoA with other known inhibitors of the p300 histone acetyltransferase (HAT). We delve into the kinetic data that validates the mechanism of action of these compounds and provide comprehensive experimental protocols for researchers looking to replicate or build upon these findings.

Unraveling the Role of p300 and its Inhibition

The E1A binding protein p300 (p300) is a crucial transcriptional coactivator that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. It functions as a lysine (B10760008) acetyltransferase, transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mark that generally leads to chromatin relaxation and transcriptional activation. Given its central role in gene regulation, the dysregulation of p300 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.

Lys-CoA, a synthetic bisubstrate analog, has emerged as a potent and selective inhibitor of p300. Understanding its mechanism of action through kinetic studies is paramount for the development of novel epigenetic drugs. This guide will compare the kinetic parameters of Lys-CoA with other well-characterized p300 inhibitors, providing a quantitative basis for their evaluation.

Comparative Kinetic Analysis of p300 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki, on the other hand, is an intrinsic measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity.

Here, we present a summary of the kinetic data for Lys-CoA and a selection of alternative p300 inhibitors.

InhibitorTarget(s)IC50KiMechanism of InhibitionSelectivity
Lys-CoA p30050-500 nM[1]Not explicitly stated, but exhibits slow, tight-binding kinetics[2]Bisubstrate analog, competitive with respect to the histone substrate~100-fold selective for p300 over PCAF[1]
C646 p300/CBP~1.6 µM400 nMCompetitive with respect to Acetyl-CoASelective for p300/CBP over other HATs (PCAF, GCN5, etc.)
Garcinol p300, PCAF~7 µM (p300), ~5 µM (PCAF)Not explicitly statedMixed-type inhibitionBroadly inhibits p300 and PCAF
Anacardic Acid p300, PCAF~5 µMNot explicitly statedNon-competitive with respect to Acetyl-CoAInhibits both p300 and PCAF

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentrations.

Delving into the Mechanism: The Significance of Slow, Tight-Binding Kinetics

Lys-CoA is characterized by its slow, tight-binding inhibition of p300.[2] Unlike classical inhibitors that rapidly associate and dissociate from the enzyme, slow, tight-binding inhibitors exhibit a time-dependent increase in inhibition. This kinetic behavior often suggests a two-step inhibition mechanism: an initial rapid binding to form an enzyme-inhibitor complex (EI), followed by a slower conformational change to a more tightly bound complex (EI*).

This mechanism has significant implications for drug development. The prolonged residence time of the inhibitor on the target enzyme can lead to a more sustained pharmacological effect in vivo, even when the free concentration of the drug has decreased. The kinetic analysis of such inhibitors requires specialized experimental designs and data analysis methods that go beyond simple Michaelis-Menten kinetics.

Experimental Protocols

Radioactive Histone Acetyltransferase (HAT) Filter Binding Assay (P81 Paper)

This is a classic and robust method for measuring HAT activity and inhibition.

Materials:

  • Purified recombinant p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (radiolabeled)

  • Unlabeled Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Inhibitor stock solutions (e.g., Lys-CoA, C646 in DMSO)

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM sodium carbonate, pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing HAT assay buffer, histone peptide substrate, and the inhibitor at various concentrations.

  • Enzyme Addition: Add the purified p300 enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Initiation with Radiolabel: Add [³H]-Acetyl-CoA to start the radioactive labeling.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto the P81 filter paper. The positively charged paper will bind the negatively charged DNA and histones.

  • Washing: Immediately immerse the filter paper in the wash buffer and wash several times to remove unincorporated [³H]-Acetyl-CoA.

  • Drying: Dry the filter paper completely.

  • Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the HAT activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinetic Analysis of Slow, Tight-Binding Inhibition

To characterize the mechanism of inhibitors like Lys-CoA, progress curve analysis is employed.

Procedure:

  • Varying Incubation Times: Set up the HAT assay as described above, but for each inhibitor concentration, run the reaction for different pre-incubation times of the enzyme and inhibitor before the addition of the substrate.

  • Progress Curves: Monitor the product formation over time for each inhibitor concentration.

  • Data Fitting: The resulting progress curves will be biphasic. Fit the data to a two-step binding model using appropriate kinetic software to determine the individual rate constants for inhibitor association and dissociation.

Visualizing the Molecular Landscape

p300-Mediated Transcriptional Activation

The following diagram illustrates the central role of p300 in integrating upstream signals to activate gene transcription through histone acetylation.

p300_pathway cluster_upstream Upstream Signaling cluster_p300 p300 Activation & Recruitment cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor (e.g., p53, NF-κB) Kinase_Cascade->TF Phosphorylation p300 p300 TF->p300 Recruitment Histones Histones p300->Histones Acetylation Acetylated_Histones Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Lys-CoA Lys-CoA Lys-CoA->p300 Inhibition

Caption: p300 signaling pathway and point of inhibition.

Experimental Workflow for p300 Inhibition Assay

This diagram outlines the key steps in a typical radioactive filter binding assay to determine the IC50 of a p300 inhibitor.

experimental_workflow cluster_preparation Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare HAT assay buffer, histone substrate, and inhibitor dilutions Enzyme_Prep Dilute p300 enzyme Reagents->Enzyme_Prep Incubation Incubate enzyme, substrate, and inhibitor Enzyme_Prep->Incubation Add_Radiolabel Add [3H]-Acetyl-CoA Incubation->Add_Radiolabel Spot_on_P81 Spot reaction on P81 filter paper Add_Radiolabel->Spot_on_P81 Wash Wash filter paper to remove unbound radioactivity Spot_on_P81->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 value Count->Calculate_IC50

Caption: Workflow for a p300 radioactive HAT assay.

Conclusion

The kinetic validation of Lys-CoA's mechanism of action reveals it to be a potent and selective inhibitor of p300 with the distinct characteristic of slow, tight-binding kinetics. This sets it apart from other inhibitors such as C646, Garcinol, and Anacardic Acid, which exhibit different kinetic profiles and selectivity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of targeting p300 and to develop the next generation of epigenetic modulators. The continued exploration of the kinetic and structural basis of p300 inhibition will undoubtedly pave the way for novel therapeutic strategies in oncology and other diseases.

References

Demonstrating the Reversibility of Lys-CoA Inhibition in Tat-Dependent Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Experimental Approaches for Researchers, Scientists, and Drug Development Professionals

In the study of histone acetyltransferase (HAT) inhibitors, determining the reversibility of their interaction with the target enzyme is a critical step in characterizing their mechanism of action and therapeutic potential. This guide provides a comparative overview of established experimental methods to demonstrate the reversibility of HAT inhibition, using Lys-CoA, a known potent bisubstrate inhibitor of the p300/CBP HAT domain, as a primary example. The context of HIV-1 Tat-mediated transcription, which heavily relies on the acetyltransferase activity of coactivators like p300, serves as a relevant biological framework for these investigations.

Understanding Inhibitor Reversibility

An inhibitor's reversibility describes the nature of its binding to an enzyme. Reversible inhibitors typically associate with the enzyme through non-covalent interactions, and their effect can be diminished by decreasing the inhibitor's concentration. In contrast, irreversible inhibitors usually form covalent bonds with the enzyme, leading to a permanent loss of activity that cannot be restored by simple dilution.

Distinguishing between these mechanisms is paramount in drug development. Reversible inhibitors offer more predictable pharmacokinetics and dosing regimens, while irreversible inhibitors can provide prolonged efficacy but may also carry a higher risk of off-target effects and toxicity.

Comparative Analysis of Experimental Methods

Two primary methods are widely employed to assess the reversibility of enzyme inhibitors: the jump-dilution method and dialysis. The choice between these techniques often depends on the inhibitor's binding affinity, the availability of reagents, and the specific experimental question being addressed.

Method Principle Advantages Disadvantages Best Suited For
Jump-Dilution Rapid dilution of a pre-formed enzyme-inhibitor complex to a concentration where the inhibitor is no longer saturating. The rate of recovery of enzyme activity reflects the inhibitor's dissociation rate (k_off).Provides quantitative data on the inhibitor's dissociation rate constant (k_off) and residence time.[1] Suitable for a wide range of inhibitor affinities.Requires precise and rapid mixing. May be challenging for very rapidly dissociating inhibitors.Characterizing inhibitors with slow dissociation rates and determining drug-target residence time.[1][2]
Dialysis Physical separation of the unbound inhibitor from the enzyme-inhibitor complex using a semi-permeable membrane. Restoration of enzyme activity after dialysis indicates reversible binding.[3][4]Simple and effective for demonstrating reversibility in a qualitative or semi-quantitative manner. Can remove inhibitors that are not amenable to dilution.Time-consuming. May not be suitable for inhibitors with very slow dissociation rates or those that are "sticky" and non-specifically bind to the dialysis membrane.Confirming the non-covalent nature of inhibition, especially for compounds that are difficult to dilute effectively.[3][4]

Experimental Protocols

The following protocols provide a generalized framework for demonstrating the reversibility of a HAT inhibitor like Lys-CoA on a relevant enzyme such as p300, in the context of its role in Tat-dependent processes.

Histone Acetyltransferase (HAT) Activity Assay

A reliable HAT activity assay is fundamental to both the jump-dilution and dialysis methods. Several formats can be employed, including radiometric, fluorescence-based, and mass spectrometry-based assays.[5] A common approach involves the use of a synthetic peptide substrate corresponding to a known acetylation site (e.g., a histone H3 or H4 peptide) and monitoring the transfer of an acetyl group from acetyl-CoA.

Example Radiometric HAT Assay:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • Enzyme and Substrates: Add recombinant p300 enzyme, the histone peptide substrate, and [³H]-acetyl-CoA to the reaction buffer.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

Protocol 1: Jump-Dilution Method

This method is designed to measure the rate of inhibitor dissociation.[1][6]

  • Pre-incubation: Incubate a concentrated solution of the HAT enzyme (e.g., p300) with a saturating concentration of the inhibitor (e.g., 10-fold over its IC50 of Lys-CoA) for a sufficient time to allow for binding equilibrium to be reached.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into the pre-warmed HAT assay reaction mixture containing the peptide substrate and [³H]-acetyl-CoA. The final concentration of the inhibitor should be well below its IC50.

  • Time-course Measurement: Immediately begin monitoring HAT activity at various time points.

  • Data Analysis: Plot the product formation over time.

    • Reversible Inhibitor: A gradual increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme. The rate of this increase corresponds to the dissociation rate constant (k_off).

    • Irreversible Inhibitor: No significant recovery of enzyme activity will be observed over time.

Protocol 2: Dialysis Method

This method physically removes the unbound inhibitor to assess the recovery of enzyme activity.[3][4]

  • Incubation: Incubate the HAT enzyme (e.g., p300) with the inhibitor (e.g., Lys-CoA) at a concentration sufficient to achieve significant inhibition (e.g., 5-10 fold over its IC50). Include a control sample with the enzyme and vehicle (buffer without inhibitor).

  • Dialysis: Place the enzyme-inhibitor mixture and the control sample into separate dialysis cassettes with a molecular weight cut-off that retains the enzyme but allows the inhibitor to pass through. Dialyze against a large volume of cold buffer (e.g., 1000-fold excess) for an extended period (e.g., overnight) with several buffer changes.

  • Activity Measurement: After dialysis, recover the enzyme samples from the cassettes and measure their HAT activity using the standard assay protocol.

  • Data Analysis: Compare the activity of the inhibitor-treated sample to the vehicle-treated control.

    • Reversible Inhibitor: The enzyme activity of the inhibitor-treated sample should be fully or partially restored to the level of the control sample.

    • Irreversible Inhibitor: The enzyme activity of the inhibitor-treated sample will remain significantly lower than the control.

Visualizing the Experimental Workflow

To further clarify the experimental design, the following diagrams illustrate the logical flow of the jump-dilution and dialysis methods.

Jump_Dilution_Workflow cluster_preincubation Pre-incubation cluster_dilution Rapid Dilution cluster_assay HAT Activity Assay cluster_analysis Data Analysis Enzyme HAT Enzyme Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Inhibitor (e.g., Lys-CoA) (High Concentration) Inhibitor->Complex DilutedComplex Diluted Complex (Low Inhibitor Concentration) Complex->DilutedComplex 100x Dilution Assay Measure Activity Over Time DilutedComplex->Assay Plot Plot Activity vs. Time Assay->Plot Substrates Substrates (Peptide, Acetyl-CoA) Substrates->Assay Result Reversible? Plot->Result

Caption: Workflow for the jump-dilution experiment.

Dialysis_Workflow cluster_dialysis Dialysis cluster_assay HAT Activity Assay cluster_analysis Data Analysis Enzyme_Inhibitor Enzyme + Inhibitor Dialysis_Inhibitor Dialyze vs. Buffer Enzyme_Inhibitor->Dialysis_Inhibitor Enzyme_Control Enzyme + Vehicle Dialysis_Control Dialyze vs. Buffer Enzyme_Control->Dialysis_Control Assay_Inhibitor Measure Activity Dialysis_Inhibitor->Assay_Inhibitor Assay_Control Measure Activity Dialysis_Control->Assay_Control Compare Compare Activities Assay_Inhibitor->Compare Assay_Control->Compare Result Reversible? Compare->Result

Caption: Workflow for the dialysis experiment.

Conclusion

The jump-dilution and dialysis methods provide robust and complementary approaches to elucidate the reversibility of HAT inhibitors like Lys-CoA. A thorough characterization using these techniques is essential for understanding the inhibitor's mechanism of action and for making informed decisions in the drug discovery and development process. By applying these protocols within the context of Tat-dependent acetylation, researchers can gain valuable insights into the potential of novel therapeutics targeting HIV-1 and other diseases where HAT activity is dysregulated.

References

Unraveling the Cellular Impact of HIV-1 Tat: A Comparative Proteomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular pathways modulated by the HIV-1 Tat protein, drawing on comparative proteomic studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Tat's influence on the host cell proteome, with a particular focus on protein-protein interactions and the pivotal role of lysine (B10760008) acetylation.

While the specific term "Lys-CoA-Tat" does not correspond to a recognized molecular entity in the current body of scientific literature, the interplay between the HIV-1 Tat protein and cellular pathways involving lysine modification is a critical area of research. Lysine acetylation, a key post-translational modification, is central to Tat's function in hijacking the host cell's transcriptional machinery. This guide synthesizes findings from comparative proteomic analyses to illuminate the cellular pathways significantly affected by the expression of the HIV-1 Tat protein.

Quantitative Proteomic Analysis of Tat-Expressing Cells

Comparative proteomic studies have been instrumental in identifying host cell proteins whose expression levels are altered in the presence of the HIV-1 Tat protein. These studies typically compare the proteomes of cells expressing Tat to control cells. The following table summarizes key findings from a representative label-free quantitative proteomic analysis of a human cell line expressing exosomal Tat.

ProteinGeneFunctionFold Change (Tat vs. Control)p-value
Heat shock 70kDa protein 1A/1BHSPA1A/HSPA1BChaperone, stress response2.5<0.05
Lactate (B86563) dehydrogenase ALDHAGlycolysis2.2<0.05
Cofilin-1CFL1Actin cytoskeleton dynamics2.1<0.05
Profilin-1PFN1Actin binding, cytoskeleton organization2.0<0.05
Annexin A2ANXA2Membrane organization, exocytosis1.8<0.05
Heterogeneous nuclear ribonucleoprotein KHNRNPKRNA processing, transcription regulation-1.7<0.05
Heterogeneous nuclear ribonucleoprotein A1HNRNPA1RNA splicing, mRNA transport-1.9<0.05
TIP60KAT5Histone acetyltransferase, apoptosis-2.3<0.05

This table is a representative summary based on findings from multiple proteomic studies on HIV-1 Tat. The exact fold changes and p-values may vary between specific experiments and cell types.

Experimental Protocols

The identification and quantification of proteins affected by HIV-1 Tat rely on sophisticated proteomic workflows. Below are detailed methodologies for key experiments cited in the field.

Label-Free Quantitative Proteomics
  • Cell Culture and Tat Expression: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transfected with a plasmid expressing the HIV-1 Tat protein or an empty vector control using a suitable transfection reagent.

  • Protein Extraction and Digestion: After 48 hours of expression, cells are harvested and lysed in a buffer containing 8 M urea. Protein concentration is determined using a BCA assay. For each sample, 100 µg of protein is reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and then digested overnight with sequencing-grade trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer. Peptides are separated on a C18 reverse-phase column over a 120-minute gradient.

  • Data Analysis: The raw mass spectrometry data is processed using a software suite like MaxQuant. Peptide identification is performed by searching against a human protein database. Label-free quantification is carried out using the MaxLFQ algorithm, and statistical analysis is performed to identify proteins with significant changes in abundance between Tat-expressing and control cells.

Identification of Tat-Associated Proteins using PLATO
  • In Vitro Transcription/Translation: A human ORFeome library is used for in vitro transcription and translation of host cellular proteins, forming mRNA/protein/ribosome complexes.

  • Affinity Purification: Glutathione beads are coated with either GST-tagged HIV-1 Tat or GST alone (as a control). The in vitro-translated protein complexes are incubated with these beads.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the Tat-associated proteins are eluted.

  • Mass Spectrometry: The eluted proteins are identified by mass spectrometry.

Cellular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by HIV-1 Tat and a typical experimental workflow for comparative proteomics.

HIV_Tat_Pathway cluster_nucleus Nucleus Tat HIV-1 Tat PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb Recruits TAR TAR RNA Tat->TAR Binds to HATs HATs (p300/CBP, PCAF) Tat->HATs Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Elongation & Transcription RNAPII->Transcription Leads to TAR->PTEFb Stabilizes complex HIV_DNA HIV-1 Provirus HIV_DNA->TAR Transcription Initiation HATs->Tat Acetylates Histones Histones HATs->Histones Acetylates Histones->HIV_DNA Chromatin Remodeling

Caption: HIV-1 Tat-mediated transcriptional activation.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Control Control Cells Lysis1 Cell Lysis & Protein Extraction Control->Lysis1 Tat_Cells Tat-Expressing Cells Lysis2 Cell Lysis & Protein Extraction Tat_Cells->Lysis2 Digestion1 Protein Digestion (Trypsin) Lysis1->Digestion1 Digestion2 Protein Digestion (Trypsin) Lysis2->Digestion2 LCMS1 LC-MS/MS Analysis Digestion1->LCMS1 LCMS2 LC-MS/MS Analysis Digestion2->LCMS2 Identification Protein Identification LCMS1->Identification LCMS2->Identification Quantification Label-Free Quantification Identification->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: Label-free quantitative proteomics workflow.

Impact on Cellular Pathways

The expression of HIV-1 Tat profoundly alters the cellular landscape, affecting a multitude of pathways to create an environment conducive to viral replication. Proteomic analyses have revealed significant perturbations in several key cellular processes:

  • Transcription and Translation: As a potent trans-activator, Tat's primary role is to enhance the transcription of the HIV-1 genome. It achieves this by recruiting the positive transcription elongation factor b (P-TEFb) to the viral long terminal repeat (LTR).[1] Proteomic studies confirm the upregulation of proteins involved in transcriptional and translational machinery, reflecting the high demand for protein synthesis during viral replication.[2]

  • Metabolism: A notable shift in cellular metabolism is observed in Tat-expressing cells. Enzymes involved in glycolysis, such as lactate dehydrogenase A (LDHA), are frequently upregulated.[2] This suggests a metabolic reprogramming towards aerobic glycolysis, a phenomenon often seen in rapidly proliferating cells and viral infections.

  • Cytoskeletal Organization: Tat expression leads to the dysregulation of proteins involved in maintaining the cytoskeleton, such as cofilin-1 and profilin-1.[3] This can impact cell structure, motility, and intercellular communication, potentially facilitating viral spread.

  • Oxidative Stress and Apoptosis: Tat has been shown to induce oxidative stress in host cells.[2] In response, cells upregulate antioxidant proteins. The interplay between Tat and host cell apoptosis is complex, with some studies suggesting that Tat can protect infected cells from premature death to maximize virus production.[3]

  • RNA Processing: Several heterogeneous nuclear ribonucleoproteins (hnRNPs), which are crucial for RNA splicing and transport, are downregulated in the presence of Tat.[4] This interference with host RNA processing may favor the processing and export of viral RNAs.

The Role of Lysine Acetylation in Tat Function

Lysine acetylation is a critical post-translational modification that regulates Tat's activity. The acetylation of specific lysine residues within Tat, particularly in its arginine-rich motif, is a dynamic process controlled by host cell histone acetyltransferases (HATs) like p300/CBP and PCAF, and histone deacetylases (HDACs).[5][6]

Acetylation of Tat at lysine 50 by p300/CBP promotes its dissociation from the TAR RNA element, a crucial step for transcriptional elongation.[5] Conversely, acetylation at lysine 28 by PCAF enhances Tat's interaction with P-TEFb.[5] These modifications highlight a sophisticated mechanism of temporal regulation of Tat's function, orchestrated by the host cell's enzymatic machinery.

Conclusion

Comparative proteomic studies have provided invaluable insights into the multifaceted interactions between the HIV-1 Tat protein and the host cell. While the term "this compound" remains undefined, the broader investigation into Tat's impact on the cellular proteome and the critical role of lysine acetylation in its function continues to be a fertile ground for research. Understanding the intricate network of cellular pathways perturbed by Tat is essential for the development of novel therapeutic strategies aimed at controlling HIV-1 infection and latency.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lys-CoA-Tat

Author: BenchChem Technical Support Team. Date: December 2025

I. Chemical and Safety Data Overview

A thorough understanding of a chemical's properties is the foundation of safe handling and disposal. Lys-CoA-Tat is a conjugate of lysine, coenzyme A, and a Tat peptide. The Tat peptide component is a cell-penetrating peptide, which may influence handling procedures.[1][2][3][4]

PropertyInformationCitation
Chemical Name This compound[5]
Molecular Formula C95H168N41O33P3S[5]
Molecular Weight 2537.6 g/mol [5]
CAS Number 872702-36-8[5]
Known Biological Activity Inhibitor of p300 histone acetyltransferase (HAT).[6]
Inferred Hazards As with any uncharacterized research chemical, it should be handled as a potentially hazardous substance. The toxicological properties have not been thoroughly investigated.[7]

II. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all necessary personal protective equipment is worn and that you are working in a designated and properly ventilated area, preferably a chemical fume hood.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a chemical fume hood to minimize inhalation exposure.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in regular trash.

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated Labware: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, bench paper) must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Waste" with the appropriate hazard symbols.

    • Unused or Expired Chemical: Pure, unused, or expired this compound should be disposed of in its original container if possible. If not, it should be placed in a sealed, compatible container. The container must be labeled as "Hazardous Waste" with the full chemical name "this compound".

  • Liquid Waste:

    • Aqueous and Organic Solutions: All solutions containing this compound must be collected in a dedicated, shatter-resistant, and leak-proof container. This container must be clearly labeled as "Hazardous Waste" and list all chemical components, including "this compound," and their approximate concentrations.

    • Solvent Segregation: Do not mix aqueous and organic solvent waste streams unless specifically permitted by your institution's EHS department.

Decontamination:

All surfaces and non-disposable equipment that may have been contaminated with this compound should be decontaminated. This can typically be achieved by wiping with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.

Waste Pickup and Disposal:

Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to transport or dispose of the waste yourself.

IV. Experimental Protocol: In Vitro Histone Acetyltransferase (HAT) Assay

This compound is known to be an inhibitor of the p300 histone acetyltransferase.[6] The following is a general protocol for an in vitro HAT assay where this compound might be used.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound (as inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Detection reagent (specific to the assay format, e.g., radioactive label, antibody, or fluorescent probe)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H3 peptide substrate, and recombinant p300 enzyme in a microplate well.

  • To the inhibitor wells, add varying concentrations of this compound. To control wells, add the vehicle control.

  • Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of free CoA or a denaturing agent).

  • Detect the level of histone acetylation using an appropriate method. The signal will be inversely proportional to the inhibitory activity of this compound.

V. Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and experimental use of this compound.

G cluster_0 Cellular Environment cluster_1 Nuclear Environment Lys_CoA_Tat_ext This compound (extracellular) Tat_mediated_uptake Tat-mediated Uptake Lys_CoA_Tat_ext->Tat_mediated_uptake Cell Penetration Lys_CoA_Tat_int This compound (intracellular) Tat_mediated_uptake->Lys_CoA_Tat_int p300_CBP p300/CBP (HAT) Lys_CoA_Tat_int->p300_CBP Inhibition Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Histones Histones Histones->p300_CBP Substrate Transcription Gene Transcription Acetylated_Histones->Transcription Activation

Caption: Cellular uptake and inhibitory action of this compound on p300/CBP.

G cluster_workflow In Vitro HAT Assay Workflow A 1. Prepare Reaction Mix (p300, Histone Substrate) B 2. Add this compound (Inhibitor) A->B C 3. Pre-incubate B->C D 4. Initiate with Acetyl-CoA C->D E 5. Incubate D->E F 6. Stop Reaction E->F G 7. Detect Acetylation F->G

References

Personal protective equipment for handling Lys-CoA-Tat

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lys-CoA-Tat

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein outlines personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure the safe handling of this compound.

Hazard Identification and Risk Assessment

This compound is a complex molecule comprising L-Lysine, Coenzyme A (CoA), and a Tat peptide. While CoA and Lysine are endogenous molecules with low toxicity, the Tat component is a cell-penetrating peptide (CPP) derived from the HIV-1 virus.[1][2][3] The primary hazard associated with this compound stems from the Tat peptide's ability to facilitate the cellular uptake of molecules.[1][2] This property means that the entire this compound molecule can be transported across cell membranes, potentially delivering the CoA moiety to unintended intracellular compartments. The Tat peptide itself may also exhibit toxicity at higher concentrations.[4] Therefore, all handling procedures must be designed to minimize direct contact and prevent inhalation or ingestion.

Personal Protective Equipment (PPE)

A risk assessment dictates the specific PPE required.[5] For handling this compound in solid (lyophilized) or solution form, the following PPE is mandatory.

PPE CategoryItemSpecification and Rationale
Eye & Face Protection Safety GogglesMust be worn to protect against splashes of solutions containing this compound.[5] A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hand Protection Disposable Nitrile GlovesDouble-gloving is recommended to provide an extra layer of protection against incidental exposure. Gloves must be changed immediately if contaminated.[5]
Body Protection Laboratory CoatA buttoned lab coat protects skin and personal clothing from contamination.[5]
Respiratory Protection N95 Respirator or higherRecommended when handling the lyophilized powder to prevent inhalation of aerosolized particles.[6]
Operational Plan: Reconstitution of Lyophilized Peptide

Proper reconstitution of lyophilized this compound is critical for maintaining its chemical integrity and ensuring experimental reproducibility.[7] The following protocol should be followed in a sterile environment, such as a laminar flow hood.[7][8]

Materials:

  • Vial of lyophilized this compound

  • Appropriate sterile solvent (e.g., sterile water, dilute acetic acid)[8][9]

  • Sterile, disposable syringes and pipette tips

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening. This prevents moisture condensation, which can degrade the peptide.[9][10]

  • Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the appropriate solvent down the side of the vial, avoiding direct spraying onto the peptide powder.[8][9][11]

  • Dissolution: Gently swirl the vial to dissolve the contents.[8][9] Avoid vigorous shaking, which can cause denaturation.[7] If necessary, brief, gentle vortexing can be used.

  • Aliquoting: Once fully dissolved, aliquot the solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7][9] This minimizes freeze-thaw cycles that can degrade the peptide.[9]

  • Storage: For short-term storage (days to weeks), store the reconstituted aliquots at 2-8°C. For long-term storage, store at -20°C or below.[9]

Disposal Plan

All materials that come into contact with this compound, including gloves, pipette tips, and vials, should be considered chemical waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid materials (gloves, wipes, plasticware) should be collected in a designated, sealed waste bag.
Liquid Waste Unused or waste solutions of this compound should be collected in a clearly labeled, sealed waste container.
Sharps Needles and syringes must be disposed of in a designated sharps container.

All waste streams should be disposed of through an approved chemical waste management program in accordance with institutional and local regulations.

Visual Guides

The following diagrams illustrate the key workflows for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling Risk_Assessment 1. Conduct Risk Assessment (Inhalation, Contact) Select_PPE 2. Select Appropriate PPE (Goggles, Gloves, Coat, Respirator) Risk_Assessment->Select_PPE Don_PPE 3. Don PPE Correctly Select_PPE->Don_PPE Work_Area 4. Prepare Sterile Work Area Don_PPE->Work_Area Handle_Compound 5. Handle this compound (Weighing, Reconstitution) Work_Area->Handle_Compound Doff_PPE 6. Doff PPE Carefully Handle_Compound->Doff_PPE Dispose_Waste 7. Segregate & Dispose of Waste Doff_PPE->Dispose_Waste Wash_Hands 8. Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for Personal Protective Equipment (PPE) usage.

Disposal_Workflow cluster_segregation Waste Segregation cluster_containment Containment Start Waste Generated (Post-Experiment) Solid_Waste Solid Waste (Gloves, Tubes, Wipes) Start->Solid_Waste Liquid_Waste Liquid Waste (Unused Solutions) Start->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Syringes) Start->Sharps_Waste Solid_Container Seal in Labeled Chemical Waste Bag Solid_Waste->Solid_Container Liquid_Container Collect in Labeled, Sealed Waste Bottle Liquid_Waste->Liquid_Container Sharps_Container Place in Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container End Dispose via Approved Chemical Waste Program Solid_Container->End Liquid_Container->End Sharps_Container->End

Caption: Procedural flow for the safe disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.